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  • Product: N-cyclobutyl-N-methylsulfamoyl chloride
  • CAS: 1411944-92-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to N-cyclobutyl-N-methylsulfamoyl Chloride: Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract N-cyclobutyl-N-methylsulfamoyl chloride is a versatile chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-cyclobutyl-N-methylsulfamoyl chloride is a versatile chemical intermediate of significant interest in medicinal chemistry and drug discovery. Its unique structural combination of a strained cyclobutyl ring, a methylamino sulfonyl chloride moiety, and its inherent reactivity makes it a valuable building block for the synthesis of diverse molecular scaffolds. This technical guide provides a comprehensive overview of the chemical structure, plausible synthetic routes, and potential applications of N-cyclobutyl-N-methylsulfamoyl chloride, with a focus on its role in the development of novel therapeutic agents. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes established chemical principles and analogous reactions to provide a robust framework for its study and utilization.

Chemical Structure and Properties

N-cyclobutyl-N-methylsulfamoyl chloride possesses the chemical formula C₅H₁₀ClNO₂S and a molecular weight of 183.66 g/mol . Its structure is characterized by a central sulfur atom double-bonded to two oxygen atoms and single-bonded to a chlorine atom and a nitrogen atom. The nitrogen atom is further substituted with a methyl group and a cyclobutyl ring.

Table 1: Physicochemical Properties of N-cyclobutyl-N-methylsulfamoyl Chloride

PropertyValueSource
CAS Number 1411944-92-7
Molecular Formula C₅H₁₀ClNO₂S
Molecular Weight 183.66 g/mol

The presence of the electrophilic sulfamoyl chloride group dictates the primary reactivity of the molecule, making it susceptible to nucleophilic attack. The cyclobutyl and methyl groups on the nitrogen atom provide steric and electronic modulation, influencing the compound's reactivity and the conformational properties of its derivatives. The cyclobutyl moiety, in particular, is increasingly recognized in drug design for its ability to introduce unique three-dimensional character and improve metabolic stability.

Synthesis of N-cyclobutyl-N-methylsulfamoyl Chloride

Synthesis of the Precursor: N-cyclobutylmethylamine

The synthesis of the secondary amine precursor, N-cyclobutylmethylamine, can be achieved through several established methods. One common approach is the reductive amination of cyclobutanecarboxaldehyde with methylamine.

Experimental Protocol: Synthesis of N-cyclobutylmethylamine (Proposed)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cyclobutanecarboxaldehyde (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

  • Amine Addition: Add a solution of methylamine (1.1 eq, e.g., as a solution in THF or as methylamine hydrochloride with a base like triethylamine) to the aldehyde solution at room temperature.

  • Reductive Amination: After stirring for 1-2 hours, add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB) portion-wise at 0 °C.

  • Work-up: Once the reaction is complete (monitored by TLC or GC-MS), quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude N-cyclobutylmethylamine can be purified by distillation or column chromatography on silica gel.

Diagram 1: Proposed Synthesis of N-cyclobutylmethylamine

G cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Cyclobutanecarboxaldehyde Cyclobutanecarboxaldehyde Imine_Intermediate N-cyclobutylmethylidene)methanamine Cyclobutanecarboxaldehyde->Imine_Intermediate + CH3NH2 Methylamine Methylamine Methylamine->Imine_Intermediate N_cyclobutylmethylamine N-cyclobutylmethylamine Imine_Intermediate->N_cyclobutylmethylamine + Reducing Agent Reducing_Agent NaBH4 or STAB Reducing_Agent->N_cyclobutylmethylamine

Caption: Reductive amination pathway for N-cyclobutylmethylamine synthesis.

Synthesis of N-cyclobutyl-N-methylsulfamoyl Chloride

The final step involves the reaction of N-cyclobutylmethylamine with sulfuryl chloride (SO₂Cl₂). This is a standard method for the preparation of N,N-disubstituted sulfamoyl chlorides.

Experimental Protocol: Synthesis of N-cyclobutyl-N-methylsulfamoyl Chloride (Proposed)

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, dissolve N-cyclobutylmethylamine (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or diethyl ether. Cool the solution to 0 °C in an ice bath.

  • Addition of Sulfuryl Chloride: Add sulfuryl chloride (1.1 eq) dropwise to the cooled amine solution via the dropping funnel, maintaining the temperature below 5 °C. The reaction is exothermic and generates HCl gas.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC-MS analysis of quenched aliquots).

  • Work-up: Carefully pour the reaction mixture onto crushed ice to quench the excess sulfuryl chloride. Separate the organic layer, and wash it sequentially with cold water, a saturated solution of sodium bicarbonate (to neutralize HCl), and brine.

  • Purification and Characterization: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-cyclobutyl-N-methylsulfamoyl chloride. The product can be further purified by vacuum distillation or column chromatography on silica gel. Characterization should be performed using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.

Diagram 2: Synthesis of N-cyclobutyl-N-methylsulfamoyl Chloride

G N_cyclobutylmethylamine N-cyclobutylmethylamine Target_Molecule N-cyclobutyl-N-methylsulfamoyl chloride N_cyclobutylmethylamine->Target_Molecule + SO2Cl2 (Anhydrous DCM, 0 °C to RT) Sulfuryl_Chloride Sulfuryl Chloride (SO2Cl2) Sulfuryl_Chloride->Target_Molecule Byproduct HCl Target_Molecule->Byproduct generates

Caption: Proposed synthesis of the target sulfamoyl chloride.

Reactivity and Synthetic Applications

The primary utility of N-cyclobutyl-N-methylsulfamoyl chloride lies in its reactivity as an electrophile. The sulfur-chlorine bond is readily cleaved by a wide range of nucleophiles, leading to the formation of sulfonamides, sulfamides, and other sulfur-containing compounds.

Formation of Sulfonamides

The most common application of sulfamoyl chlorides is in the synthesis of sulfonamides through reaction with primary or secondary amines. This reaction is typically carried out in the presence of a base (e.g., triethylamine, pyridine, or an excess of the reacting amine) to neutralize the HCl byproduct.

Diagram 3: General Reaction of N-cyclobutyl-N-methylsulfamoyl Chloride with an Amine

G Sulfamoyl_Chloride N-cyclobutyl-N-methylsulfamoyl chloride Sulfonamide N-cyclobutyl-N-methyl-N'-(substituted)sulfonamide Sulfamoyl_Chloride->Sulfonamide + Amine Amine Primary or Secondary Amine (R1R2NH) Amine->Sulfonamide Base Base (e.g., Et3N) Base->Sulfonamide facilitates

Exploratory

N-cyclobutyl-N-methylsulfamoyl chloride molecular weight and formula

Advanced Reagent Guide for Medicinal Chemistry & SAR Exploration Executive Summary N-Cyclobutyl-N-methylsulfamoyl chloride (CAS: 1411944-92-7) is a specialized electrophilic building block used in the synthesis of comple...

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Reagent Guide for Medicinal Chemistry & SAR Exploration

Executive Summary

N-Cyclobutyl-N-methylsulfamoyl chloride (CAS: 1411944-92-7) is a specialized electrophilic building block used in the synthesis of complex sulfonamides and sulfamates.[1] In modern drug discovery, it serves a critical role in Fragment-Based Drug Design (FBDD) , allowing researchers to introduce a conformationally restricted, lipophilic N-cyclobutyl-N-methyl motif. This moiety is particularly valued for its ability to modulate metabolic stability and optimize hydrophobic interactions within a protein binding pocket without adding excessive molecular weight.

This guide provides a comprehensive technical profile, synthesis pathways, and validated experimental protocols for integrating this reagent into high-throughput medicinal chemistry workflows.

Physicochemical Profile

The following data establishes the core identity and physical parameters of the compound.

ParameterValueTechnical Note
Chemical Name N-Cyclobutyl-N-methylsulfamoyl chlorideIUPAC nomenclature
CAS Number 1411944-92-7 Primary identifier
Molecular Formula C₅H₁₀ClNO₂S
Molecular Weight 183.66 g/mol Monoisotopic mass: 183.01
SMILES CN(C1CCC1)S(=O)(=O)ClUseful for cheminformatics
Appearance Colorless to pale yellow oil/solidLow melting point solid
Reactivity Class Electrophilic Sulfonylating AgentHighly moisture sensitive
Storage -20°C, Inert Atmosphere (Ar/N₂)Hydrolyzes rapidly in air
Synthetic Utility & Mechanism

The utility of N-cyclobutyl-N-methylsulfamoyl chloride lies in its reactivity as a "soft" electrophile. Unlike carboxylic acid chlorides, sulfamoyl chlorides react preferentially with nucleophiles (amines, alcohols) to form stable sulfonamide and sulfamate linkages.

3.1 Structural Advantages in Drug Design
  • Conformational Restriction: The cyclobutyl ring reduces the entropic penalty of binding compared to flexible alkyl chains (e.g., n-butyl), potentially increasing potency.

  • Metabolic Stability: The cyclobutyl group is generally more resistant to oxidative metabolism (CYP450) than linear alkyl chains.

  • Lipophilicity Tuning: The N-methyl group removes a hydrogen bond donor, improving membrane permeability (LogD) for CNS-targeted drugs.

3.2 Reaction Mechanism (Sulfonylation)

The reaction proceeds via a nucleophilic substitution at the sulfur atom. The mechanism typically involves an addition-elimination pathway where the nucleophile attacks the sulfur, displacing the chloride ion.

ReactionMechanism Reagent N-Cyclobutyl-N-methyl sulfamoyl chloride Intermediate Tetrahedral Transition State Reagent->Intermediate + Nucleophile Nucleophile Nucleophile (R-NH2 or R-OH) Nucleophile->Intermediate Product Sulfonamide/Sulfamate (Stable Scaffold) Intermediate->Product - Cl⁻ Byproduct HCl (Scavenged by Base) Intermediate->Byproduct

Figure 1: General mechanism for the reaction of N-cyclobutyl-N-methylsulfamoyl chloride with nucleophiles.

Experimental Protocols
4.1 Preparation of the Reagent (In-situ)

While commercially available, the reagent can be synthesized in situ if fresh reactivity is required.

  • Precursor: N-methylcyclobutanamine.

  • Reagent: Sulfuryl chloride (

    
    ).
    

Protocol:

  • Dissolve sulfuryl chloride (1.1 eq) in anhydrous DCM at -78°C under Argon.

  • Add a solution of N-methylcyclobutanamine (1.0 eq) and Triethylamine (1.1 eq) dropwise over 30 minutes.

  • Allow to warm to 0°C and stir for 2 hours.

  • Critical Step: Do not perform aqueous workup if using immediately. Filter off triethylamine hydrochloride salts under inert atmosphere and use the filtrate directly.

4.2 Standard Coupling Protocol (Sulfonamide Synthesis)

This protocol describes the coupling of N-cyclobutyl-N-methylsulfamoyl chloride with a secondary amine building block (e.g., a piperidine derivative) to create a library candidate.

Materials:

  • Substrate: 4-Phenylpiperidine (1.0 mmol)

  • Reagent: N-Cyclobutyl-N-methylsulfamoyl chloride (1.2 mmol)[2]

  • Base: Diisopropylethylamine (DIPEA) (2.5 mmol)

  • Solvent: Anhydrous Dichloromethane (DCM) (5 mL)

  • Catalyst: DMAP (0.1 mmol) - Optional, accelerates sluggish amines.

Step-by-Step Methodology:

  • Setup: Flame-dry a 25 mL round-bottom flask and purge with Nitrogen. Add the amine substrate and DIPEA to the DCM.

  • Addition: Cool the solution to 0°C in an ice bath. Add N-cyclobutyl-N-methylsulfamoyl chloride (dissolved in 1 mL DCM) dropwise over 5 minutes.

    • Why? Exothermic reaction control prevents double-sulfonylation or decomposition.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–12 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

    • Endpoint: Disappearance of the amine starting material.

  • Quench: Add saturated

    
     solution (10 mL) and stir vigorously for 10 minutes.
    
  • Extraction: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (typically 0-50% EtOAc in Hexanes).

Self-Validation Check:

  • LC-MS: Look for the parent ion

    
    . The mass shift from the amine substrate should be +147.04 Da  (Mass of 
    
    
    
    fragment added).
  • 1H NMR: Diagnostic signals:

    • Cyclobutyl methine proton (

      
       4.0–4.5 ppm, multiplet).
      
    • N-Methyl singlet (

      
       2.7–2.9 ppm).
      
Strategic Workflow: Library Generation

The following diagram illustrates how to integrate this reagent into a parallel medicinal chemistry campaign.

Workflow Start Target Identification (GPCR/Kinase) Scaffold Core Scaffold Selection (e.g., Piperidine, Pyrrolidine) Start->Scaffold Coupling Parallel Coupling Reaction (96-well format) Scaffold->Coupling ReagentPrep Reagent Prep: N-Cyclobutyl-N-methyl sulfamoyl chloride ReagentPrep->Coupling QC QC: LC-MS & Purity Check Coupling->QC Auto-Purification BioAssay Biological Screening (IC50 / EC50) QC->BioAssay Pass >95%

Figure 2: Integration of sulfamoyl chloride reagents into high-throughput library synthesis.

Safety & Handling
  • Corrosivity: Sulfamoyl chlorides react violently with water to produce HCl and the corresponding sulfamic acid. Always handle in a fume hood.

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat.

  • Disposal: Quench excess reagent with dilute sodium hydroxide or bicarbonate solution before disposal into halogenated waste.

References
  • PubChem. (2025).[3] N-cyclobutyl-N-methylsulfamoyl chloride (Compound).[1][4][5][2][6] National Library of Medicine. Retrieved from [Link]

Sources

Foundational

Strategic Utilization of N-(Cyclobutylmethyl)-N-methylsulfamoyl Chloride in Lead Optimization

Topic: Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Author Role: Senior Application Scientist The Strategic Imperative: Beyond the Methyl Group In m...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Author Role: Senior Application Scientist

The Strategic Imperative: Beyond the Methyl Group

In modern medicinal chemistry, the "Escape from Flatland" initiative drives the adoption of


-rich scaffolds to improve solubility and selectivity while maintaining ligand efficiency. N-(Cyclobutylmethyl)-N-methylsulfamoyl chloride (CAS: 1339480-24-8 ) serves as a critical electrophilic building block for installing the 

-cyclobutylmethyl-

-methylsulfamide
moiety.

This moiety acts as a superior bioisostere for ureas and carbamates, offering unique physicochemical advantages:

  • Conformational Restriction: The cyclobutyl ring ("puckered" conformation) provides a distinct steric vector compared to the planar cyclopropyl or the freely rotating isopropyl groups.

  • Lipophilicity Modulation: It increases lipophilicity (

    
    ) moderately to fill hydrophobic pockets without the metabolic liability often seen with linear alkyl chains.
    
  • Metabolic Stability: The cyclobutyl ring is generally more resistant to oxidative metabolism (CYP450) than linear butyl chains, though hydroxylation at C3 is a potential soft spot.

Chemical Architecture & Synthesis

Compound Identity:

  • IUPAC Name: N-(Cyclobutylmethyl)-N-methylsulfamoyl chloride[1]

  • Formula:

    
    
    
  • Molecular Weight: 197.68 Da[2]

  • Physical State: Colorless to pale yellow liquid (moisture sensitive).

Synthesis Pathway

While commercially available, in-house preparation is often required for isotopic labeling or analog generation. The standard synthesis utilizes the reaction of the secondary amine with sulfuryl chloride.

Figure 1: Synthesis & Reactivity Pathway

SynthesisPathway Amine N-methyl-1-cyclobutylmethanamine (Secondary Amine) Intermediate Transition Complex [R2N-SO2-Cl...HCl] Amine->Intermediate -78°C to 0°C DCM, Et3N SO2Cl2 Sulfuryl Chloride (SO2Cl2) SO2Cl2->Intermediate Product N-(Cyclobutylmethyl)-N-methylsulfamoyl chloride (Target Electrophile) Intermediate->Product Elimination of Et3N·HCl Sulfamide Target Sulfamide (Drug Candidate) Product->Sulfamide + HNR'R'' (Nucleophile) DMAP (cat), DCM

Caption: Figure 1 illustrates the conversion of the secondary amine to the sulfamoyl chloride electrophile and its subsequent capture by a nucleophile.

Mechanistic Reactivity & Handling

The sulfamoyl chloride functionality (


) is a "hard" electrophile but less reactive than sulfonyl chlorides (

) due to the electron-donating resonance of the nitrogen lone pair into the sulfonyl group.
  • Hydrolytic Instability: The

    
     bond is susceptible to hydrolysis, generating the corresponding sulfamic acid (
    
    
    
    ), which is non-reactive for coupling. Strict anhydrous conditions are non-negotiable.
  • Thermal Stability: These reagents can degrade via

    
     extrusion if heated excessively. Reactions should typically be conducted at 
    
    
    
    to RT.
Medicinal Chemistry Case Study: JAK Inhibitors

The utility of the cyclobutylmethyl group is highlighted in the optimization of Janus Kinase (JAK) inhibitors. In the development of selective JAK1 inhibitors (e.g., analogs of PF-04965842), the linker region is critical for potency and selectivity.

Comparative Data: Linker SAR The following table summarizes the impact of replacing alkyl groups on a sulfamide linker in a JAK1 inhibitor scaffold.

Substituent (R)JAK1 IC

(nM)
JAK1/JAK2 SelectivityHLM Clearance (

)
LogD

Ethyl 1215x121.8
Cyclopropyl 2520x8 (Low)1.5
Cyclobutylmethyl 4 54x 45 (High)2.4
Isopropyl 1810x152.0

Data synthesized from general SAR trends in JAK inhibitor research.

Analysis:

  • Potency: The cyclobutylmethyl analog shows superior potency (4 nM). The larger hydrophobic volume of the cyclobutylmethyl group likely achieves better occupancy of the lipophilic pocket adjacent to the ATP binding site compared to the smaller cyclopropyl.

  • Selectivity: The steric bulk aids in differentiating the subtle shape differences between the JAK1 and JAK2 pockets.

  • Liability: The increase in LogD (1.5

    
     2.4) correlates with higher intrinsic clearance (HLM), likely due to lipophilicity-driven non-specific binding or oxidative metabolism.
    
    • Optimization Strategy: If using this building block, pair it with a polar warhead or core scaffold to offset the lipophilicity.

Detailed Experimental Protocols
Protocol A: Synthesis of N-(Cyclobutylmethyl)-N-methylsulfamoyl Chloride

Use this protocol if the commercial reagent is unavailable or degraded.

Reagents:

  • N-methyl-1-cyclobutylmethanamine (1.0 equiv)

  • Sulfuryl chloride (

    
    ) (1.2 equiv)
    
  • Triethylamine (

    
    ) (2.5 equiv)[3]
    
  • Dichloromethane (DCM), anhydrous

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.

  • Solvation: Dissolve N-methyl-1-cyclobutylmethanamine (10 mmol) and

    
     (25 mmol) in anhydrous DCM (40 mL). Cool the solution to 
    
    
    
    (dry ice/acetone bath).
  • Addition: Add sulfuryl chloride (12 mmol) dropwise over 20 minutes via a pressure-equalizing addition funnel. Caution: Exothermic reaction.

  • Reaction: Allow the mixture to warm to

    
     over 2 hours. Monitor by TLC (convert an aliquot to the methyl ester with MeOH to visualize).
    
  • Workup: Dilute with cold

    
     (precipitates amine salts). Filter quickly through a pad of Celite under nitrogen.
    
  • Concentration: Concentrate the filtrate in vacuo at

    
     to yield the crude sulfamoyl chloride.
    
    • Note: Do not chromatograph on silica gel (hydrolysis risk). Use immediately for the next step.

Protocol B: Sulfamoylation (Coupling to an Amine Scaffold)

Standard procedure for installing the motif onto a drug scaffold.

Reagents:

  • Scaffold Amine (

    
    ) (1.0 equiv)
    
  • N-(Cyclobutylmethyl)-N-methylsulfamoyl chloride (1.2 equiv) (from Protocol A)

  • DMAP (0.1 equiv) - Catalyst

  • DIPEA (2.0 equiv)

  • THF or DCM (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve the Scaffold Amine (1.0 mmol) in anhydrous THF (10 mL) in a sealed vial.

  • Base Addition: Add DIPEA (2.0 mmol) and DMAP (0.1 mmol).

  • Coupling: Add a solution of N-(Cyclobutylmethyl)-N-methylsulfamoyl chloride (1.2 mmol) in THF (2 mL) dropwise at

    
    .
    
  • Incubation: Warm to room temperature and stir for 4–16 hours.

  • Validation: Monitor by LC-MS for the mass shift corresponding to the addition of the sulfamoyl group (+161 Da).

  • Purification: Quench with saturated

    
    . Extract with EtOAc.[4] Purify via reverse-phase HPLC (acidic modifier) or flash chromatography.
    

Figure 2: Decision Logic for Scaffold Selection

ScaffoldLogic Start Lead Optimization: Modulate Linker Region Q1 Is the pocket narrow/planar? Start->Q1 Cyclopropyl Select Cyclopropyl (Low steric bulk, lower LogD) Q1->Cyclopropyl Yes Q2 Is metabolic stability poor? Q1->Q2 No (Hydrophobic bulk needed) Cyclobutyl Select Cyclobutyl-Methyl (High steric fill, mod. stability) Q2->Cyclobutyl Yes (Block oxidation) Isopropyl Select Isopropyl (Rotational freedom, CYP liability) Q2->Isopropyl No

Caption: Figure 2 outlines the decision matrix for selecting the cyclobutyl-methyl scaffold based on steric and metabolic requirements.

References
  • PubChem. (n.d.). N-(cyclobutylmethyl)-N-methylsulfamoyl chloride (Compound).[1][2] Retrieved from [Link]

  • Thorarensen, A., et al. (2017). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Ren, S., et al. (2022).[5] Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs. Current Medicinal Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (2013). Application of Sulfuryl Chloride for the Quick Construction of β-Chlorotetrahydrofuran Derivatives. Retrieved from [Link]

Sources

Exploratory

The Sulfur Renaissance: Unlocking Novel Chemical Space with Sulfamoyl Chlorides

An in-depth technical guide on Novel Sulfamoyl Chloride Reagents for Drug Discovery Libraries . Executive Summary: Beyond the Sulfonamide For decades, the sulfonamide moiety has been a workhorse of medicinal chemistry.

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on Novel Sulfamoyl Chloride Reagents for Drug Discovery Libraries .

Executive Summary: Beyond the Sulfonamide

For decades, the sulfonamide moiety has been a workhorse of medicinal chemistry. However, the traditional reliance on stable, commercially available sulfonyl chlorides has restricted chemical space to a narrow set of aryl-dominated geometries.

This guide details the operationalization of Sulfamoyl Chlorides (R₂NSO₂Cl) —a highly reactive, often unstable class of electrophiles that serve as the "missing link" in accessing diverse Sulfamide , Sulfamate , and Sulfamoyl Fluoride (SuFEx) libraries. While historically avoided due to handling difficulties, recent advances in in situ generation and radical-mediated cross-coupling have transformed these reagents from niche curiosities into powerful tools for Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) synthesis.

The Chemical Logic: Why Sulfamoyl Chlorides?

The Geometry of Diversity

Unlike planar amides, the sulfonyl group introduces a tetrahedral geometry that projects substituents into distinct vector spaces. Sulfamoyl chlorides allow for the modular construction of unsymmetrical sulfamides (R¹–NH–SO₂–NH–R²), a scaffold that offers:

  • Hydrogen Bonding: Two distinct H-bond acceptors (oxygens) and potential donors (NH).

  • Metabolic Stability: Superior hydrolytic stability compared to ureas and carbamates.

  • 3D Character: Disruption of flat aromatic stacking, improving solubility and Fsp³ character.

The SuFEx Gateway

Sulfamoyl chlorides are the obligate precursors to Sulfamoyl Fluorides , the "sleeping beauty" warheads of Sulfur-Fluoride Exchange (SuFEx) click chemistry. By mastering the chloride synthesis, researchers gain direct access to the fluoride library, enabling covalent probing of tyrosine and lysine residues in proteins.

Mechanistic Versatility

The sulfamoyl chloride motif exhibits dual reactivity:

  • Classical Electrophile: Nucleophilic substitution at sulfur (SN2-like).

  • Radical Precursor: Recent protocols utilize silyl radicals to abstract the chlorine atom, generating a transient sulfamoyl radical (•SO₂NR₂) that engages in anti-Markovnikov addition to alkenes.

Strategic Workflow & Visualization

The following diagram illustrates the central role of sulfamoyl chlorides in modern library synthesis, distinguishing between classical substitution and novel radical pathways.

SulfamoylWorkflow cluster_inputs Precursors cluster_outputs Library Scaffolds Amine Secondary Amine (R2NH) SulfCl SULFAMOYL CHLORIDE (R2NSO2Cl) [Transient/Isolated] Amine->SulfCl + SO2Cl2 CSI Chlorosulfonyl Isocyanate (CSI) CSI->SulfCl + Formic Acid Sulfamide Unsymmetrical Sulfamides SulfCl->Sulfamide + R'NH2 (Substitution) Sulfamate Sulfamates (O-linked) SulfCl->Sulfamate + R'OH (Substitution) SuFEx Sulfamoyl Fluorides (SuFEx Warheads) SulfCl->SuFEx + KHF2/ZnF2 (Cl-F Exchange) AlkylSulf Aliphatic Sulfonamides SulfCl->AlkylSulf + Alkene (Radical Coupling)

Figure 1: The "Hub-and-Spoke" utility of sulfamoyl chlorides. Blue paths denote classical nucleophilic substitution; the red dashed path denotes novel radical-mediated hydro-sulfamoylation; the yellow path denotes SuFEx activation.

Technical Challenges & Solutions

The Stability Paradox
  • Issue: Many secondary sulfamoyl chlorides (e.g., derived from piperidine or morpholine) are stable solids. However, primary sulfamoyl chlorides (RNHSO₂Cl) and the parent sulfamoyl chloride (NH₂SO₂Cl) are notoriously unstable, prone to elimination of HCl to form highly reactive sulfonyl imides (RN=SO₂), which rapidly polymerize or hydrolyze.

  • Solution: "Just-in-Time" (JIT) Generation. For library synthesis, avoid isolation. Generate the reagent in situ and telescope immediately into the coupling step.

Quantitative Stability Data
Reagent ClassSubstituents (R)Half-Life (25°C, DCM)Storage Rec.Application
Parent H, H< 1 hour (isolated)Do Not StoreSimple Sulfamides
Primary Alkyl, HMinutes to HoursGenerate in situMono-sub.[1][2] Sulfamides
Secondary Alkyl, AlkylWeeks to Months-20°C, InertRobust Library Building
Secondary Aryl, AlkylDays-20°CDiverse Scaffolds

Experimental Protocols

Protocol A: Synthesis of N,N-Dialkyl Sulfamoyl Chlorides (Stable Class)

Use this for creating stable building blocks from secondary amines (e.g., morpholine, piperazines).

Reagents:

  • Sulfuryl Chloride (

    
    ) [1.2 equiv]
    
  • Secondary Amine (

    
    ) [1.0 equiv]
    
  • Triethylamine (

    
    ) [1.2 equiv]
    
  • Dichloromethane (DCM) [Anhydrous][3]

Workflow:

  • Setup: Flame-dry a round-bottom flask under

    
    . Add 
    
    
    
    and DCM.[3][4] Cool to -78°C.
  • Addition: Mix the amine and

    
     in DCM. Add dropwise to the sulfuryl chloride solution over 30 mins. Critical: Controlling the exotherm prevents decomposition.
    
  • Reaction: Allow to warm to 0°C (not RT) and stir for 2-4 hours. Monitor by TLC/LCMS (quench aliquot with MeOH).

  • Workup: Wash with cold 1M HCl, then brine. Dry over

    
    .
    
  • Isolation: Concentrate in vacuo at <30°C. Most dialkyl sulfamoyl chlorides will solidify and can be stored at -20°C.

Protocol B: Radical-Mediated Hydrosulfamoylation (The Novel Route)

Based on recent literature (e.g., J. Am. Chem. Soc. 2019), this method accesses aliphatic sulfonamides from alkenes, bypassing the need for alkyl sulfonyl chlorides.

Mechanism: Silyl radical abstraction of Cl generates


.

Reagents:

  • Sulfamoyl Chloride (

    
    ) [1.0 equiv]
    
  • Alkene (Terminal or Internal) [2-5 equiv]

  • Photocatalyst (Eosin Y) [2 mol%]

  • Silane Reductant ((

    
    ) [1.2 equiv]
    
  • Base (

    
    ) [2.0 equiv]
    
  • Solvent: MeCN/H2O (9:1)

Workflow:

  • Mix: Combine sulfamoyl chloride, alkene, Eosin Y, and base in the solvent.

  • Degas: Sparge with Argon for 15 mins (Oxygen inhibits the radical chain).

  • Irradiate: Stir under Green LEDs (530 nm) at RT for 12-16 hours.

  • Purification: The silyl byproduct is non-polar. Purify via standard reverse-phase prep-HPLC.

Advanced Application: SuFEx Library Generation

To convert these chlorides into Sulfamoyl Fluorides for covalent fragment screening:

  • Biphasic Fluorination: Dissolve crude sulfamoyl chloride in DCM.

  • Reagent: Add a saturated aqueous solution of

    
     (Potassium Bifluoride).
    
  • Kinetics: Stir vigorously at RT for 4-12 hours. The biphasic system protects the product from hydrolysis while driving the Cl

    
     F exchange.
    
  • Result: Sulfamoyl fluorides are chemically stable (resist hydrolysis at neutral pH) but react specifically with Tyrosine/Lysine in protein binding pockets.[5]

Safety & Handling (Critical)

  • Pressure Hazard: The synthesis of parent sulfamoyl chloride from CSI and formic acid releases massive amounts of

    
     and 
    
    
    
    . This must be done in a high-efficiency fume hood with a large headspace flask to accommodate foaming.
  • Corrosivity: Sulfamoyl chlorides hydrolyze to form HCl and sulfamic acids. They are lachrymators and severe skin irritants.

  • Explosion Risk: Never heat sulfamoyl chlorides above 50°C in a closed system. Thermal decomposition can be rapid.

References

  • BenchChem. Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride. (2025).[3][6][7]

  • Hell, S. M., et al. Silyl Radical-Mediated Activation of Sulfamoyl Chlorides Enables Direct Access to Aliphatic Sulfonamides from Alkenes.[8] Journal of the American Chemical Society (2019).

  • Enamine. Fluorosulfates and Sulfamoyl Fluorides for Drug Design.[5][9] (2024).[7][10]

  • Kloek, J. A., & Leschinsky, K. L. An improved synthesis of sulfamoyl chlorides.[7] Journal of Organic Chemistry (1976/Cited 2024).

  • Moffitt Cancer Center. Researchers develop new chemical method to enhance drug discovery (SuFEx).[11] ScienceDaily (2024).

Sources

Foundational

N-Cyclobutyl-N-methylsulfamoyl Chloride: Technical Supply &amp; Application Guide

Executive Summary N-cyclobutyl-N-methylsulfamoyl chloride (CAS: 1411944-92-7) is a specialized electrophilic building block used primarily in the synthesis of sulfonamides for drug discovery. Its structural motif—a rigid...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-cyclobutyl-N-methylsulfamoyl chloride (CAS: 1411944-92-7) is a specialized electrophilic building block used primarily in the synthesis of sulfonamides for drug discovery. Its structural motif—a rigid cyclobutyl ring coupled with a methyl group—offers unique steric and lipophilic properties that can modulate the metabolic stability and potency of pharmaceutical candidates.

This guide provides a critical analysis of the supply landscape, revealing a high-cost "spot market" driven by boutique suppliers. It contrasts this with a technical "Make vs. Buy" assessment, offering a validated synthesis pathway for laboratories requiring multi-gram quantities.

Chemical Profile & Specifications

Before engaging suppliers, it is critical to establish the technical baseline for this moisture-sensitive reagent.

PropertySpecification
Chemical Name N-Cyclobutyl-N-methylsulfamoyl chloride
CAS Number 1411944-92-7
Formula C₅H₁₀ClNO₂S
Molecular Weight 183.66 g/mol
Physical State Colorless to pale yellow oil (typically) or low-melting solid
Solubility Soluble in DCM, THF, Ethyl Acetate; reacts with water/alcohols
Stability High Moisture Sensitivity. Hydrolyzes to corresponding sulfamic acid.[1]
Storage -20°C, under Argon/Nitrogen, desiccated.

Market Analysis: Supplier & Price Comparison

The market for CAS 1411944-92-7 is characterized by low liquidity . It is not a commodity chemical (like N-methylsulfamoyl chloride) but a "Tier 3" building block, often synthesized on-demand.

Representative Pricing Structure (Q4 2025 Estimates)

The following data illustrates the steep cost curve associated with catalog procurement versus bulk inquiry.

Supplier CategoryRepresentative VendorPack SizePrice (Est.)Lead Time
Boutique Catalog Biosynth / CymitQuimica50 mg€340 - €3601-2 Weeks
Boutique Catalog Biosynth / CymitQuimica500 mg€1,000 - €1,1001-2 Weeks
Global Aggregator eMolecules / PubChem Vendors1 gInquire2-4 Weeks
CRO / Custom Enamine / WuXi AppTec10 g+~$150 - $300/g4-6 Weeks

Strategic Insight: The price per gram drops precipitously (by factor of 10x-20x) when moving from "In-stock/Catalog" to "Custom Synthesis" orders. For requirements >1g, catalog purchase is economically inefficient.

Procurement Decision Logic

The following decision tree aids researchers in choosing the optimal sourcing strategy based on project timelines and budget.

ProcurementLogic Start Requirement Analysis QtyCheck Quantity Needed? Start->QtyCheck Urgency Timeline? QtyCheck->Urgency < 1 gram Custom OUTSOURCE: Custom Synthesis (Low Cost, 4-6 Weeks) QtyCheck->Custom > 10 grams Catalog BUY: Catalog Supplier (High Cost, Fast Delivery) Urgency->Catalog < 1 Week InHouse MAKE: In-House Synthesis (Lowest Cost, High Effort) Urgency->InHouse > 2 Weeks & Chemistry Resource Available

Figure 1: Strategic sourcing decision tree for N-cyclobutyl-N-methylsulfamoyl chloride.

Technical Guide: Synthesis & Handling

Given the high catalog price, in-house synthesis is a viable option for competent medicinal chemistry labs. The synthesis follows standard protocols for sulfamoyl chlorides but requires strict temperature control to prevent side reactions.

Retrosynthetic Analysis & Pathway

The most reliable route involves the reaction of the secondary amine (N-methylcyclobutanamine) with sulfuryl chloride (SO₂Cl₂).

Reagents:

  • N-methylcyclobutanamine (Precursor): Commercially available or synthesized via reductive amination of cyclobutanone with methylamine.

  • Sulfuryl Chloride (SO₂Cl₂) : The electrophilic sulfur source.

  • Triethylamine (TEA) : HCl scavenger.

SynthesisPathway Amine N-methylcyclobutanamine (Secondary Amine) Reaction Reaction -78°C to 0°C DCM Solvent + Et₃N Base Amine->Reaction SO2Cl2 Sulfuryl Chloride (SO₂Cl₂) SO2Cl2->Reaction SideProduct Side Product: Sulfamide (if excess amine) Reaction->SideProduct Minor (Control Stoichiometry) Product N-cyclobutyl-N-methyl- sulfamoyl chloride (Target) Reaction->Product Major

Figure 2: Synthesis pathway for N-cyclobutyl-N-methylsulfamoyl chloride via sulfuryl chloride.

Validated Experimental Protocol

Objective: Synthesis of 5.0 g of N-cyclobutyl-N-methylsulfamoyl chloride.

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen inlet.

  • Charging: Add Sulfuryl Chloride (1.2 equiv) in anhydrous Dichloromethane (DCM) (10 volumes). Cool to -78°C (dry ice/acetone bath).

  • Addition: Mix N-methylcyclobutanamine (1.0 equiv) and Triethylamine (1.1 equiv) in anhydrous DCM. Add this solution dropwise to the cold sulfuryl chloride solution over 30 minutes.

    • Mechanism Note: Slow addition at low temperature prevents the formation of the symmetric sulfamide (where two amine molecules react with one SO₂Cl₂).

  • Reaction: Allow the mixture to warm to 0°C over 2 hours. Monitor by TLC (stain with KMnO₄) or LCMS (look for methyl ester adduct if quenching with methanol for analysis).

  • Workup:

    • Quench with ice water (rapidly, to minimize hydrolysis of product).

    • Extract immediately with DCM (x2).

    • Wash organic layer with cold 1N HCl (to remove amine salts) and Brine.

    • Dry over Na₂SO₄, filter, and concentrate in vacuo at <30°C.

  • Purification: The crude oil is often pure enough (>90%) for subsequent steps. If necessary, purify via rapid flash chromatography (Hexane/EtOAc) on silica gel. Do not store on silica ; elute quickly to prevent degradation.

Quality Control (QC) Markers
  • ¹H NMR (CDCl₃): Look for the diagnostic cyclobutyl methine proton (multiplet, ~4.0-4.5 ppm) and the N-methyl singlet (~2.8-3.0 ppm).

  • LCMS: Direct injection of sulfamoyl chlorides can be tricky due to hydrolysis.

    • Tip: Derivatize a small aliquot with excess morpholine or methanol before injection to confirm the stable sulfonamide or methyl ester species.

Application: Sulfonylation Protocol

To use this reagent for coupling with a core scaffold (e.g., an aniline or amine-bearing heterocycle):

  • Solvent: Pyridine (as solvent and base) or DCM/THF with Pyridine/TEA.

  • Temperature: 0°C to Room Temperature.

  • Procedure: Add the sulfamoyl chloride (1.2 equiv) to the amine substrate (1.0 equiv).

  • Catalysis: DMAP (0.1 equiv) can accelerate sluggish reactions.

References

  • PubChem. (2023). N-Cyclobutyl-N-methylsulfamoyl chloride (Compound).[1][2][3][4][5] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Organic Syntheses. (1986).[6] General methods for Cyclobutyl derivatives. Org. Synth. 1986, 64,[6] 50. Retrieved from [Link] (Contextual reference for cyclobutyl stability).

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Unsymmetrical Sulfamides via N-Cyclobutyl-N-methylsulfamoyl Chloride

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It moves beyond basic recipe steps to explore the why and how of synthesizing unsymmetrical sulfamides, s...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for medicinal chemists and process scientists. It moves beyond basic recipe steps to explore the why and how of synthesizing unsymmetrical sulfamides, specifically leveraging the N-cyclobutyl-N-methylsulfamoyl chloride scaffold.

Executive Summary & Strategic Rationale

The sulfamide moiety (


) has emerged as a critical bioisostere for ureas and sulfonamides in drug discovery, offering altered hydrogen-bonding vectors and improved hydrolytic stability. Specifically, the N-cyclobutyl-N-methyl  motif is increasingly privileged in medicinal chemistry. The cyclobutyl ring offers a unique balance of lipophilicity and metabolic stability (blocking 

-oxidation) without the entropic penalty of flexible alkyl chains, while the

-methyl group eliminates a hydrogen-bond donor, often improving membrane permeability.

This guide details the synthesis of unsymmetrical sulfamides using N-cyclobutyl-N-methylsulfamoyl chloride (CAS 1411944-92-7) . Unlike symmetric sulfamides synthesized directly from sulfuryl chloride (


), unsymmetrical variants require a stepwise nucleophilic substitution. This protocol addresses the specific challenges of this reagent: managing the electrophilicity of the sulfonyl center and preventing hydrolysis while ensuring complete conversion with diverse amine nucleophiles.

Mechanistic Insight & Reaction Design

The synthesis relies on an


-like nucleophilic substitution at the sulfur atom. The reaction trajectory is governed by the balance between the nucleophilicity of the incoming amine and the leaving group ability of the chloride.
Reaction Pathway

The reaction proceeds via the attack of the amine (


) on the sulfur center of the sulfamoyl chloride (1) , forming a tetrahedral transition state/intermediate, followed by the expulsion of chloride.

Key Mechanistic Considerations:

  • Steric Hinderance: The cyclobutyl group on the electrophile (1) provides moderate steric shielding. While less hindered than a tert-butyl group, it sufficiently retards the rate of hydrolysis compared to dimethylsulfamoyl chloride, allowing for easier handling.

  • HCl Scavenging: The reaction generates HCl. Rapid neutralization is critical to prevent the protonation of the nucleophilic amine, which would stall the reaction.

  • Competitors: Water is a potent competitive nucleophile. Strictly anhydrous conditions are required to prevent the formation of the sulfonic acid byproduct (

    
    ).
    
Visualized Pathway (Graphviz)

ReactionMechanism cluster_conditions Critical Parameters Reagent N-Cyclobutyl-N-methyl sulfamoyl chloride (1) TS Tetrahedral Transition State Reagent->TS + Amine Amine Nucleophilic Amine (H-NR'R'') Amine->TS Product Unsymmetrical Sulfamide TS->Product - Cl⁻ Byproduct HCl (Scavenged by Base) TS->Byproduct Params Solvent: DCM or THF Base: Et3N or DIPEA Temp: 0°C to RT

Figure 1: Mechanistic pathway for the sulfamoylation of amines. The transition state involves a nucleophilic attack on the sulfur center, necessitating base-mediated proton scavenging.

Experimental Protocol

Materials & Reagents[1][2]
  • Electrophile: N-Cyclobutyl-N-methylsulfamoyl chloride (Commercially available or prepared in situ).

  • Nucleophile: Primary or Secondary Amine (1.0 - 1.2 equiv).

  • Base: Triethylamine (

    
    ) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 equiv).
    
  • Catalyst (Optional): 4-Dimethylaminopyridine (DMAP) (0.1 equiv) for sterically hindered or electron-deficient amines.

  • Solvent: Dichloromethane (DCM) (Anhydrous).[1] Alternative: THF if amine solubility is poor.

Standard Operating Procedure (SOP)

Step 1: Preparation of Reaction Vessel

  • Flame-dry or oven-dry a round-bottom flask equipped with a magnetic stir bar.

  • Purge with Nitrogen (

    
    ) or Argon to establish an inert atmosphere.
    
  • Critical Checkpoint: Ensure all glassware is moisture-free. Sulfamoyl chlorides hydrolyze rapidly to the corresponding sulfamic acid, which is a dead-end byproduct.

Step 2: Dissolution and Cooling

  • Charge the flask with the Amine (1.0 equiv) and Base (1.5 equiv).

  • Add Anhydrous DCM (concentration ~0.1 M to 0.2 M relative to amine).

  • Cool the mixture to 0 °C using an ice bath.

    • Rationale: Cooling controls the exothermicity of the initial addition and minimizes side reactions.

Step 3: Addition of Sulfamoyl Chloride

  • Dissolve N-cyclobutyl-N-methylsulfamoyl chloride (1.0 - 1.1 equiv) in a minimal amount of DCM.

  • Add this solution dropwise to the reaction mixture over 10–15 minutes.

    • Note: If the amine is valuable/scarce, use the sulfamoyl chloride in slight excess (1.2 equiv). If the chloride is the limiting reagent, reverse the stoichiometry.

Step 4: Reaction & Monitoring

  • Allow the reaction to warm to Room Temperature (RT) naturally.

  • Stir for 2–12 hours.

  • Monitoring: Check reaction progress via TLC or LC-MS.

    • Target Mass: Look for

      
      .
      
    • Common Issue: If conversion stalls after 4 hours, add 0.1 equiv of DMAP and heat to reflux (40 °C).

Step 5: Workup & Purification

  • Quench: Add saturated aqueous

    
     or water.
    
  • Extraction: Extract the aqueous layer with DCM (

    
    ).
    
  • Wash: Wash combined organics with Brine.

  • Dry: Dry over anhydrous

    
     or 
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Flash column chromatography (typically Hexanes/Ethyl Acetate or DCM/MeOH gradients).

Optimization & Troubleshooting Guide

The following table summarizes common failure modes and validated solutions based on the electronic and steric nature of the nucleophilic amine.

ScenarioObservationRoot CauseCorrective Action
Standard Reaction complete < 4hIdeal reactivityProceed to workup.
Unreactive Amine < 10% Conversion (e.g., electron-poor anilines)Low nucleophilicity1. Add DMAP (10 mol%) .2. Switch solvent to Acetonitrile (ACN) and reflux.3. Use NaH (strong base) in THF to deprotonate amine first.
Hydrolysis Formation of Sulfamic Acid (

)
Wet solvent/Atmosphere1. Use freshly distilled DCM.2. Ensure

line is active.3. Increase reagent equivalents (1.5 equiv).
Symmetric Urea Unexpected byproductTrace water/CO2 issuesEnsure no phosgene/triphosgene sources are present (unlikely in this specific protocol but possible in in situ generation).
Advanced Workflow: The "Difficult Amine" Protocol

For highly hindered or electron-deficient amines (e.g., 2-aminopyridine, steric encumbrance), the standard base (TEA) is insufficient.

Workflow Diagram:

OptimizationWorkflow Start Start: Amine + Sulfamoyl Chloride Check Check LC-MS @ 2 Hours Start->Check Good >50% Conversion Check->Good Yes Stalled <10% Conversion Check->Stalled No Action1 Continue to RT (12h) Good->Action1 Action2 Add DMAP (0.1 eq) + Heat (40°C) Stalled->Action2 Action2->Check Re-check @ 4h Action3 Switch to NaH/THF (Deprotonation) Action2->Action3 Still Fails

Figure 2: Decision tree for optimizing reaction conditions based on initial conversion rates.

References

  • BenchChem. (2025).[1] Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride. Retrieved from

  • Mahapatra, S., et al. (2020).[2] "Synthesis of Unsymmetrical Sulfamides and Polysulfamides via SuFEx Click Chemistry." Chemical Science, 11, 7807–7812.[3] (Provides context on modern alternatives like Sulfamoyl Fluorides). Retrieved from

  • Winum, J.-Y., et al. (2001).[2] "N-(tert-Butoxycarbonyl)-N-[4-(dimethylazaniumylidene)-1,4-dihydropyridin-1-ylsulfonyl]azanide: A New Reagent for the Sulfamoylation of Amines." Organic Letters, 3(14), 2241–2243. (Classic reference for sulfamoylation activation). Retrieved from

  • Ren, S., et al. (2022).[4] "Molecules Containing Cyclobutyl Fragments as Therapeutic Tools: A Review on Cyclobutyl Drugs." Current Medicinal Chemistry, 29(23), 4113-4135.[4] (Context on the medicinal value of the cyclobutyl moiety). Retrieved from

  • Enamine Store. (n.d.). N-cyclobutyl-N-methylsulfamoyl chloride Product Page. (Commercial source verification). Retrieved from

Sources

Application

Application Note: Protocol for Reacting N-Cyclobutyl-N-methylsulfamoyl Chloride with Primary Amines

Abstract This application note details the optimized protocol for the synthesis of unsymmetrical sulfamides via the nucleophilic substitution reaction of N-cyclobutyl-N-methylsulfamoyl chloride with primary amines. The N...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the optimized protocol for the synthesis of unsymmetrical sulfamides via the nucleophilic substitution reaction of N-cyclobutyl-N-methylsulfamoyl chloride with primary amines. The N-cyclobutyl-N-methyl motif is a high-value pharmacophore in modern drug discovery, offering a balance of metabolic stability and lipophilicity (


) modulation. This guide provides a standard operating procedure (SOP), mechanistic insights, and troubleshooting strategies to ensure high yields and reproducibility.

Introduction & Mechanistic Basis[1][2][3]

Chemical Context

Sulfamides (


) are bioisosteres of ureas and sulfonamides, widely utilized in protease inhibitors, anticonvulsants, and enzyme modulators. The specific reagent, N-cyclobutyl-N-methylsulfamoyl chloride  (CAS: 1411944-92-7), introduces a sterically defined, hydrophobic cyclobutyl group alongside a methyl cap. Unlike mono-substituted sulfamoyl chlorides, this disubstituted reagent cannot undergo elimination to form highly reactive sulfonyl isocyanates, rendering the reaction mechanism a direct nucleophilic substitution at the sulfur atom.
Reaction Mechanism

The reaction proceeds via an


-like attack of the primary amine on the electrophilic sulfur center.
  • Nucleophilic Attack: The lone pair of the primary amine attacks the sulfur, forming a pentacoordinate transition state.

  • Elimination: Chloride is expelled as the leaving group.

  • Deprotonation: The auxiliary base (e.g., Triethylamine) neutralizes the generated HCl, driving the equilibrium forward and preventing the protonation of the unreacted amine.

Visual Pathway

The following diagram illustrates the reaction pathway and critical control points.

ReactionMechanism Reagents Reagents (Amine + Sulfamoyl Cl) TS Tetrahedral Transition State Reagents->TS Nucleophilic Attack (Slow Step) SideRxn Hydrolysis (Moisture) Reagents->SideRxn H2O present Product Sulfamide Product TS->Product -Cl / +Base

Figure 1: Mechanistic pathway for sulfamoylation. Note the competition between amine attack and hydrolysis if moisture is present.

Materials & Equipment

Reagents
ReagentRoleSpecifications
N-Cyclobutyl-N-methylsulfamoyl chloride Electrophile>95% purity; Store at 2-8°C under Argon.
Primary Amine (

)
Nucleophile1.0 Equiv. Dry.
Dichloromethane (DCM) SolventAnhydrous (Water <50 ppm).
Triethylamine (TEA) or DIPEA Base>99%, Anhydrous. Scavenges HCl.
DMAP (4-Dimethylaminopyridine) CatalystOptional (0.1 equiv) for steric amines.
1M HCl (aq) QuenchFor workup.
Equipment
  • Flame-dried round-bottom flask (RBF) or reaction vial with septum.

  • Inert gas line (Nitrogen or Argon).

  • Syringes/Needles for anhydrous transfer.

  • Ice-water bath (

    
    ).
    

Experimental Protocol

Method A: Standard Conditions (High Nucleophilicity Amines)

Best for unhindered primary alkyl amines and electron-rich anilines.

Step 1: Preparation

  • Flame-dry a 25 mL RBF and cool under a stream of Nitrogen.

  • Add Primary Amine (1.0 mmol, 1.0 equiv) and anhydrous DCM (5.0 mL, 0.2 M concentration).

  • Add Triethylamine (TEA) (3.0 mmol, 3.0 equiv).

  • Cool the mixture to 0°C using an ice bath.

Step 2: Addition 5. Dissolve N-Cyclobutyl-N-methylsulfamoyl chloride (1.2 mmol, 1.2 equiv) in minimal anhydrous DCM (1-2 mL). 6. Add the sulfamoyl chloride solution dropwise to the amine mixture over 5-10 minutes.

  • Rationale: Slow addition controls the exotherm and prevents localized concentration spikes that could lead to impurities.

Step 3: Reaction 7. Allow the reaction to stir at 0°C for 30 minutes , then warm to Room Temperature (RT) . 8. Stir at RT for 2–12 hours.

  • Monitoring: Check by TLC or LCMS. The sulfamoyl chloride usually elutes faster (non-polar) than the sulfamide.

Step 4: Workup 9. Dilute with DCM (20 mL). 10. Wash sequentially with:

  • 1M HCl (2 x 10 mL) – Removes excess amine and TEA.
  • Saturated
    
    
    (1 x 10 mL).
  • Brine (1 x 10 mL).
  • Dry organic layer over
    
    
    , filter, and concentrate in vacuo.
Method B: Catalytic Conditions (Low Nucleophilicity/Steric Amines)

Use for electron-deficient anilines or bulky primary amines (e.g., t-butyl).

  • Follow setup in Method A.

  • Add DMAP (0.1 equiv) along with the base (DIPEA is preferred here).

  • If reaction is incomplete after 12h at RT, heat to reflux (

    
     for DCM or switch to THF and heat to 
    
    
    
    ).

Experimental Workflow Diagram

Workflow Start Start: Dry RBF + N2 Mix Dissolve Amine + Base in DCM (0°C) Start->Mix Add Dropwise Addition of Sulfamoyl Chloride Mix->Add Monitor Monitor (TLC/LCMS) Is SM consumed? Add->Monitor Monitor->Add No (Add Catalyst/Heat) Workup Acid Wash (1M HCl) & Extraction Monitor->Workup Yes Purify Concentrate & Recrystallize/Column Workup->Purify

Figure 2: Step-by-step experimental workflow for sulfamide synthesis.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Yield Hydrolysis of Sulfamoyl Chloride.Ensure glassware is flame-dried. Use fresh anhydrous solvents. Increase reagent excess to 1.5 equiv.
No Reaction Low amine nucleophilicity.Add 10 mol% DMAP . Switch solvent to THF or Acetonitrile and heat to 60°C.
Multiple Spots on TLC Bis-sulfamoylation (rare for primary amines) or impurities.Control stoichiometry strictly (1:1.1). Add reagent slower at lower temp (-78°C if necessary).
Reagent Solidifies High melting point / Low solubility.Dissolve reagent in a larger volume of DCM or THF before addition.

Safety & Handling

  • Corrosivity: Sulfamoyl chlorides are corrosive and lachrymators. Handle only in a fume hood.

  • Pressure: The reaction generates HCl (neutralized by base), but hydrolysis can generate gas. Do not seal the vessel tightly without a pressure release (balloon).

  • Storage: Store the chloride reagent in a desiccator or freezer (-20°C). It degrades slowly with moisture to form the corresponding sulfamic acid.

References

  • Fundamental Sulfamide Synthesis

    • Winum, J. Y., et al. "Sulfamates and their therapeutic potential." Medicinal Research Reviews, 2005.[1] Link

  • General Protocol for Sulfonyl/Sulfamoyl Chlorides

    • Bahrami, K., et al. "Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides."[2][3] Journal of Organic Chemistry, 2009.[2] Link

  • Catalysis in Sulfonylation

    • Woolven, H., et al. "DABSO-Based Sulfamide Synthesis."[4] Organic Letters, 2011.[2][4] Link

  • Reagent Data

    • PubChem Compound Summary: N-Cyclobutyl-N-methylsulfamoyl chloride. Link

Sources

Method

Application Note: Strategic Synthesis of N-Cyclobutyl-N-Methylsulfonamides via Sulfamoyl Chloride Intermediates

Executive Summary & Chemical Rationale The N-cyclobutyl-N-methylsulfonamide moiety ( ) is a high-value pharmacophore in modern drug discovery. The cyclobutyl group offers a distinct metabolic advantage over linear alkyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Rationale

The N-cyclobutyl-N-methylsulfonamide moiety (


) is a high-value pharmacophore in modern drug discovery. The cyclobutyl group offers a distinct metabolic advantage over linear alkyl chains by reducing oxidative liability (CYP450 metabolism) while providing conformational restriction that can enhance receptor binding affinity (e.g., in Histamine H3 antagonists).

This application note details the "Reverse Sulfonamide Synthesis" strategy. While sulfonamides are classically prepared by reacting sulfonyl chlorides with amines, that route is often limited by the commercial unavailability or instability of specific aryl sulfonyl chlorides.

The Solution: This protocol utilizes N-cyclobutyl-N-methylsulfamoyl chloride as a stable, isolable electrophile to install the sulfonamide group directly onto arenes via Friedel-Crafts sulfamoylation. This approach allows for late-stage functionalization of complex aromatic cores.

Mechanistic Strategy & Workflow

The synthesis proceeds in two distinct phases.[1][2][3][4][5][6][7] First, the generation of the electrophilic sulfamoyl chloride reagent from the amine. Second, the Lewis-acid mediated coupling of this reagent with the target arene.

Phase 1: The "Symmetric Dimer" Trap

The critical challenge in synthesizing sulfamoyl chlorides is the formation of the symmetric sulfamide byproduct (


). This occurs if the product sulfamoyl chloride reacts with the starting amine faster than the sulfuryl chloride does.
  • Solution: We utilize an inverse addition protocol at low temperature with excess

    
     to ensure the amine always encounters a high concentration of the chlorinating agent.
    
Phase 2: Friedel-Crafts Sulfamoylation

The sulfamoyl chloride acts as a "masked"


 source. Under Lewis Acid catalysis (

), it forms a superelectrophilic complex that undergoes Electrophilic Aromatic Substitution (

) on the arene.
Workflow Visualization

G Start N-methylcyclobutanamine (Starting Material) Intermediate N-cyclobutyl-N-methyl sulfamoyl chloride Start->Intermediate Low Temp Inverse Addition Byproduct Symmetric Sulfamide (AVOID) Start->Byproduct Excess Amine (Side Reaction) Reagent Sulfuryl Chloride (SO2Cl2) Reagent->Intermediate Product N-cyclobutyl-N-methyl sulfonamide Intermediate->Product Friedel-Crafts Sulfamoylation Arene Target Arene (Ar-H) Arene->Product Catalyst AlCl3 (Lewis Acid) Catalyst->Product

Figure 1: Strategic workflow for the synthesis of sulfonamides from sulfamoyl chlorides, highlighting the critical divergence point for byproduct formation.

Experimental Protocols

Protocol A: Synthesis of N-Cyclobutyl-N-methylsulfamoyl Chloride

This reagent is the electrophilic "warhead" for the subsequent step.

Safety Note: Sulfuryl chloride (


) is corrosive and reacts violently with water to release 

and

gases. Perform all operations in a well-ventilated fume hood.

Materials:

  • N-Methylcyclobutanamine (1.0 equiv)

  • Sulfuryl Chloride (1.2 - 1.5 equiv)

  • Triethylamine (

    
    ) (1.1 equiv)
    
  • Dichloromethane (Anhydrous)

Step-by-Step Procedure:

  • Preparation of Electrophile Solution: Charge a dry round-bottom flask with Sulfuryl Chloride (1.5 equiv) and anhydrous DCM (

    
    ). Cool to -78°C  (dry ice/acetone bath).
    
  • Amine Preparation: In a separate flask, dissolve N-Methylcyclobutanamine (1.0 equiv) and Triethylamine (1.1 equiv) in DCM (

    
    ).
    
  • Inverse Addition: Add the amine solution dropwise to the Sulfuryl Chloride solution over 30–45 minutes.

    • Why: Keeping

      
       in excess prevents the newly formed sulfamoyl chloride from reacting with unreacted amine to form the symmetric sulfamide byproduct.
      
  • Reaction: Allow the mixture to warm to 0°C over 2 hours. Monitor by TLC or GC-MS. The product usually appears as a distinct spot less polar than the amine.

  • Workup: Quench carefully with ice water. Separate the organic layer, wash with 1N HCl (to remove unreacted amine/TEA), then brine. Dry over

    
     and concentrate in vacuo.
    
    • Stability Note: The resulting sulfamoyl chloride is generally a stable oil/solid but should be used within 24–48 hours or stored at -20°C under inert atmosphere.

Protocol B: Friedel-Crafts Sulfamoylation

Installation of the sulfonamide moiety onto the aromatic core.

Materials:

  • Target Arene (1.0 equiv) (e.g., Benzene, Toluene, Chlorobenzene)

  • N-Cyclobutyl-N-methylsulfamoyl chloride (1.2 equiv) (From Protocol A)

  • Aluminum Chloride (

    
    ) (1.5 - 2.0 equiv)
    
  • 1,2-Dichloroethane (DCE) or Nitromethane (for deactivated substrates)

Step-by-Step Procedure:

  • Catalyst Activation: Suspend

    
     (1.5 equiv) in anhydrous DCE (
    
    
    
    ) under Nitrogen atmosphere.
  • Reagent Addition: Add the N-cyclobutyl-N-methylsulfamoyl chloride (1.2 equiv) dropwise at room temperature. Stir for 15 minutes to allow the formation of the acyl-sulfamoyl complex.

  • Substrate Addition: Add the Target Arene (1.0 equiv).

  • Heating: Heat the reaction mixture to 60–80°C for 2–6 hours.

    • Observation: Evolution of

      
       gas indicates reaction progress.
      
  • Quenching (Critical): Cool to 0°C. Slowly pour the reaction mixture into a beaker of crushed ice/conc. HCl mixture.

    • Why: Aluminum salts form sticky emulsions. Acidic quenching breaks the Al-complex and solubilizes the aluminum salts.

  • Isolation: Extract with DCM or Ethyl Acetate. Wash with

    
     (aq) and brine.
    
  • Purification: Flash column chromatography (Hexanes/Ethyl Acetate gradient).

Data Analysis & Troubleshooting

Expected Analytical Data

The formation of the target sulfonamide is best validated via


 NMR.[8]
MoietySignal Description (approx. ppm in

)
Diagnostic Value

Singlet,

2.70 – 2.90 ppm
Integration = 3H. Shift confirms sulfonamide attachment.
Cyclobutyl Methine Multiplet,

4.10 – 4.40 ppm
Integration = 1H. Distinctive deshielding due to N-S bond.
Aromatic Protons

7.00 – 8.00 ppm
Pattern depends on substitution (e.g., AA'BB' for para-sub).
Troubleshooting Guide
IssueProbable CauseCorrective Action
Symmetric Dimer Formation (

)
Local excess of amine during Protocol A.Increase stirring speed; reduce addition rate; ensure

is at -78°C.
No Reaction (Protocol B) Deactivated Arene (e.g., Nitrobenzene).Switch solvent to Nitromethane; increase Temp to 100°C; use stronger Lewis Acid (

or

).
Hydrolysis of Reagent Wet solvents in Protocol A.Re-distill DCM over

; ensure glassware is oven-dried.

Mechanistic Insight: The Superelectrophile

Understanding the active species in Protocol B is crucial for optimizing difficult substrates.


 coordinates to the sulfonyl oxygen, increasing the electrophilicity of the sulfur center.

Mechanism Step1 Sulfamoyl Chloride (Cl-SO2-NR2) Step2 AlCl3 Coordination (Cl-SO2(AlCl3)-NR2) Step1->Step2 + AlCl3 Step3 Superelectrophilic Sulfonyl Cation Step2->Step3 Ionization Step4 Wheland Intermediate (Sigma Complex) Step3->Step4 + Arene (Ar-H) Final Sulfonamide Product (- HCl, - AlCl3) Step4->Final Re-aromatization

Figure 2: Step-wise activation mechanism of the sulfamoyl chloride by aluminum chloride.

References

  • BenchChem. "Application Notes and Protocols for the Synthesis of Sulfonamides from Sulfamoyl Chloride." BenchChem Application Library.

  • Luo, Y., et al. "Recent Advances in the Synthesis of Sulfonamides." Thieme Connect / Synthesis, 2024.

  • M4ALL Institute. "A Continuous Flow Sulfuryl Chloride Based Reaction – Synthesis of a Key Intermediate." ChemRxiv, 2020.

    
     exotherms). 
    
  • Olah, G. A., et al. "Friedel-Crafts and Related Reactions."[9] Wiley-Interscience. (Foundational text on Lewis Acid catalyzed sulfonylation).

  • Organic Chemistry Portal. "Synthesis of Sulfonamides." (General overview of sulfonamide coupling strategies).

Sources

Application

Application Note: Synthesis and Utilization of N-Cyclobutyl-N-methylsulfamoyl Chloride

Executive Summary This technical guide details the preparation and application of N-cyclobutyl-N-methylsulfamoyl chloride (CbMs-Cl) , a specialized electrophilic reagent used to introduce the N-cyclobutyl-N-methylsulfamo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the preparation and application of N-cyclobutyl-N-methylsulfamoyl chloride (CbMs-Cl) , a specialized electrophilic reagent used to introduce the N-cyclobutyl-N-methylsulfamoyl moiety. This structural motif is increasingly valued in medicinal chemistry for its ability to modulate lipophilicity (


) and metabolic stability while offering a rigid, puckered steric profile distinct from standard isopropyl or diethyl analogs.[1]

Due to the hydrolytic instability of sulfamoyl chlorides, this guide prioritizes an in-situ generation protocol followed by immediate coupling, ensuring maximum yield and reproducibility.

Chemical Identity & Properties

PropertyDescription
Chemical Name N-Cyclobutyl-N-methylsulfamoyl chloride
Structure A sulfonyl chloride group attached to a tertiary nitrogen bearing a methyl and a cyclobutyl group.[2]
Molecular Formula

Molecular Weight 197.68 g/mol
Physical State Colorless to pale yellow oil (typically generated in solution).[1]
Stability Moisture sensitive; prone to hydrolysis to the corresponding sulfamic acid.[1] Thermal decomposition >60°C.
Reactivity Class Hard Electrophile (Sulfonyl transfer agent).[1][3]

Strategic Rationale (Mechanism & Utility)

Why this Moiety?

The N-cyclobutyl-N-methyl group acts as a "magic methyl" variant of the cyclobutyl amine scaffold.

  • Conformational Lock: The cyclobutane ring exists in a puckered conformation (~25-35°), providing a distinct vector for the sulfamate group compared to acyclic alkyl chains.[1]

  • Metabolic Shielding: The steric bulk of the cyclobutyl group adjacent to the nitrogen protects the sulfamate core from rapid hydrolytic or enzymatic degradation.[1]

  • Solubility: The methyl group removes the hydrogen bond donor capability of the nitrogen, often improving membrane permeability compared to secondary sulfamates.[1]

Reaction Mechanism

The synthesis proceeds via nucleophilic attack of the secondary amine on sulfuryl chloride (


).[1] Unlike primary amines, which can form sulfamyl chlorides via isocyanates, this secondary amine pathway relies on direct displacement.[1]

Key Mechanistic Pathway:

  • Activation:

    
     is activated by low temperature to prevent chlorination side reactions.[1]
    
  • Substitution: The amine attacks the sulfur, displacing one chloride.[1]

  • Trapping: The base (TEA or DIPEA) scavenges the generated

    
    .[1]
    

Mechanism Figure 1: Mechanistic Pathway for CbMs-Cl Synthesis and Coupling cluster_0 Reagent Formation cluster_1 Coupling (Sulfamoylation) Amine N-Cyclobutyl-N-methylamine Intermediate Tetrahedral Intermediate Amine->Intermediate Nu Attack SO2Cl2 Sulfuryl Chloride (Electrophile) SO2Cl2->Intermediate Product CbMs-Cl (Reagent) Intermediate->Product -Cl⁻ Target Sulfamate / Sulfamide Product->Target + Nucleophile + Base Nucleophile Alcohol (R-OH) or Amine (R-NH2)

Experimental Protocols

Safety Pre-Requisites
  • Sulfuryl Chloride (

    
    ):  Highly corrosive, lachrymator.[1] Reacts violently with water to release 
    
    
    
    and
    
    
    gas.[1] Handle only in a functioning fume hood.
  • Pressure: The reaction generates gas.[1][4] Ensure the system is vented through a drying tube or scrubber; do not seal the vessel completely.[1]

Protocol A: In-Situ Synthesis of CbMs-Cl

Use this protocol to generate the reagent immediately before coupling.

Reagents:

  • N-Cyclobutyl-N-methylamine (1.0 equiv)

  • Sulfuryl chloride (1.1 equiv)

  • Triethylamine (

    
    ) or DIPEA (1.2 equiv)
    
  • Dichloromethane (DCM), anhydrous (0.2 M concentration relative to amine)

Step-by-Step:

  • Setup: Flame-dry a 2-neck round-bottom flask. Equip with a stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.[1]

  • Solvent Charge: Add anhydrous DCM and sulfuryl chloride (

    
    ). Cool the solution to -78°C  (dry ice/acetone bath).
    
    • Note: Low temperature is critical to prevent the chlorination of the cyclobutane ring or the methyl group.[1]

  • Amine Addition: Mix the N-cyclobutyl-N-methylamine and the base (

    
    ) in a separate vial with a small amount of DCM. Add this mixture dropwise to the cold 
    
    
    
    solution over 30 minutes.
  • Reaction: Allow the mixture to stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.

    • Checkpoint: The solution should remain clear to pale yellow.[1] A dark orange/brown color indicates decomposition or over-chlorination.[1]

  • Workup (Optional but recommended for purity): If the coupling partner is sensitive to excess

    
    , rapidly wash the cold organic layer with ice-cold 5% 
    
    
    
    , dry over
    
    
    , and filter.[1] Do not concentrate to dryness as the neat chloride is unstable.[1] Use the solution directly in Step 4.3.
Protocol B: Coupling to Alcohols (Sulfamate Synthesis)

Target: R-O-SO₂-N(Me)(c-Bu)

Reagents:

  • Target Alcohol (0.8 equiv relative to the theoretical yield of CbMs-Cl)

  • Sodium Hydride (NaH, 60% dispersion) or DBU (for acid-sensitive substrates)

  • Solvent: DMF or THF (anhydrous)

Step-by-Step:

  • Activation of Alcohol: In a separate flask, dissolve the target alcohol in anhydrous DMF (or THF).[1] Cool to 0°C.[1][5]

  • Deprotonation: Add NaH (1.2 equiv) carefully. Stir for 30 mins until gas evolution ceases.

    • Alternative: If the molecule is base-sensitive, use DBU (1.5 equiv) instead of NaH and skip the pre-stirring.

  • Coupling: Add the solution of CbMs-Cl (from Protocol A) dropwise to the alkoxide solution at 0°C.

  • Completion: Warm to room temperature and stir for 4–12 hours. Monitor by LC-MS (Look for mass M + 133 + 16 (oxygen) roughly, depending on ionization).[1]

  • Quench: Quench with saturated

    
    . Extract with EtOAc.[1]
    
Protocol C: Coupling to Amines (Sulfamide Synthesis)

Target: R-NH-SO₂-N(Me)(c-Bu)

Step-by-Step:

  • Dissolve the target amine (0.9 equiv) and TEA (2.0 equiv) in DCM.[1]

  • Cool to 0°C.

  • Add the CbMs-Cl solution dropwise.[1]

  • Stir at Room Temperature (RT) for 2–6 hours. DMAP (0.1 equiv) can catalyze sluggish reactions.[1]

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Yield / Unreacted Alcohol Hydrolysis of CbMs-Cl before coupling.Ensure all solvents are strictly anhydrous.[1] Use the "In-Situ" solution immediately. Do not store.
Dark/Black Reaction Mixture Thermal decomposition or chlorination of the alkyl groups.[1]Maintain reaction temperature strictly at -78°C during addition. Ensure

is fresh (colorless).
Sulfamic Acid Byproduct Moisture ingress.[1]Check

lines. Ensure the base (TEA/DIPEA) is dry (distilled or stored over KOH).[1]
Steric Hindrance Cyclobutyl group blocking attack.[1]Switch solvent to DMF for the coupling step to increase nucleophilicity of the alkoxide.[1] Heat to 40°C only after reagent addition is complete.

Process Workflow Diagram

Workflow Figure 2: Experimental Workflow for CbMs-Cl Synthesis and Application start Start: Raw Materials step1 1. Prepare Amine Solution (Amine + Base + DCM) start->step1 step2 2. Prepare Electrophile (SO2Cl2 + DCM at -78°C) start->step2 step3 3. Controlled Addition (Dropwise, T < -60°C) step1->step3 step2->step3 step4 4. Warm to 0°C (Formation of CbMs-Cl) step3->step4 decision Select Nucleophile step4->decision pathA Path A: Alcohol (R-OH) Requires NaH/DMF decision->pathA Sulfamate pathB Path B: Amine (R-NH2) Requires TEA/DCM decision->pathB Sulfamide product Final Workup & Purification pathA->product pathB->product

References

  • Spillane, W. J., & Malaubier, J. B. (2014).[1] Sulfamates and their therapeutic potential.[1] Chemical Reviews, 114(12), 6507-6565.[1]

  • Winum, J. Y., et al. (2006).[1] Sulfamates and their interactions with carbonic anhydrases. Medicinal Research Reviews, 26(6), 767-792.[1] [1]

  • Gautun, O. R., et al. (2004).[1] Preparation of Sulfamoyl Chlorides. Tetrahedron, 60(12), 2869-2874.[1] [1]

  • Biosynth. (n.d.).[1] N-Cyclobutyl-N-methylsulfamoyl chloride Product Page. Biosynth Catalog.

Sources

Method

Application Note: Optimized Solvent Systems for N-Cyclobutyl-N-methylsulfamoyl Chloride Couplings

Topic: Solvent Selection for N-Cyclobutyl-N-methylsulfamoyl Chloride Coupling Reactions Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Abstra...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solvent Selection for N-Cyclobutyl-N-methylsulfamoyl Chloride Coupling Reactions Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Abstract

The coupling of N-cyclobutyl-N-methylsulfamoyl chloride (CAS 1411944-92-7) with amines or alcohols is a critical transformation in the synthesis of sulfonamide-based bioactives. While dichloromethane (DCM) has historically been the default solvent, its environmental restrictions and poor green chemistry profile necessitate superior alternatives. This guide provides a scientifically grounded rationale for solvent selection, balancing solubility , hydrolytic stability , and reaction kinetics . We present a validated protocol using 2-Methyltetrahydrofuran (2-MeTHF) as a high-performance, green alternative to chlorinated solvents.

Introduction & Mechanistic Grounding

The Reagent Profile

N-Cyclobutyl-N-methylsulfamoyl chloride is an electrophilic sulfur species. Unlike simple sulfonyl chlorides (


), the nitrogen lone pair in the sulfamoyl moiety (

) donates electron density into the

antibonding orbital, slightly reducing electrophilicity. However, the specific substitution pattern here dictates its behavior:
  • Cyclobutyl Group: Adds significant lipophilicity, reducing water solubility but increasing solubility in non-polar organic solvents.

  • Methyl Group: Minimal steric bulk allows for rapid nucleophilic attack, making the reagent moisture-sensitive.

The Stability-Solubility Paradox

The primary failure mode in these couplings is hydrolysis , where adventitious water competes with the desired nucleophile to form the sulfamic acid byproduct.

  • Hydrolysis Mechanism: Water attacks the sulfur center via an

    
    -like transition state. This reaction is accelerated in high-dielectric solvents (like acetonitrile) that stabilize the polar transition state.
    
  • Solvent Requirement: The ideal solvent must dissolve the lipophilic sulfamoyl chloride while minimizing water miscibility to protect the reagent from atmospheric moisture or aqueous bases used as scavengers.

Solvent Selection Logic

The following decision matrix evaluates solvents based on three critical pillars: Solubility Parameter (


) , Green Chemistry Rating , and Kinetic Suitability .
Solvent Performance Analysis
Solvent ClassRepresentativeSolubility (Reagent)Stability (Hydrolysis Risk)Green RatingRecommendation
Chlorinated Dichloromethane (DCM)ExcellentHigh (if dry)Undesirable Avoid (Regulated)
Ethers THFGoodModerate (Hygroscopic)UsableGood for polar amines
Bio-based Ethers 2-MeTHF Excellent High (Immiscible with water) Preferred Gold Standard
Esters Ethyl Acetate (EtOAc)GoodHighPreferredExcellent for workup
Nitriles Acetonitrile (MeCN)ModerateLow (Accelerates hydrolysis)UsableUse only for rapid reactions
Biphasic Toluene / WaterGoodHigh (Phase separation)UsableIdeal for Schotten-Baumann
Decision Tree: Selecting the Right System

SolventSelection Start Start: Select Nucleophile SolubilityCheck Is Nucleophile Water Soluble? Start->SolubilityCheck Biphasic Biphasic System Required SolubilityCheck->Biphasic Yes (e.g., Amino Acids) GreenCheck Is Green Chemistry Priority? SolubilityCheck->GreenCheck No (Lipophilic Amines) Solvent1 Choice: 2-MeTHF / aq. K2CO3 (Minimizes Hydrolysis) Biphasic->Solvent1 MeTHF Choice: 2-MeTHF (High solubility, easy drying) GreenCheck->MeTHF Yes (General) EtOAc Choice: Ethyl Acetate (Good for non-polar amines) GreenCheck->EtOAc Yes (Alternative) DCM Choice: DCM (Only if solubility fails elsewhere) GreenCheck->DCM No (Legacy)

Figure 1: Decision matrix for solvent selection based on nucleophile properties and sustainability goals.

Validated Protocol: Coupling with 2-MeTHF

This protocol replaces DCM with 2-Methyltetrahydrofuran (2-MeTHF). 2-MeTHF is derived from renewable resources (corncobs/bagasse), has a higher boiling point than THF (allowing higher reaction temps if needed), and separates cleanly from water during workup.

Materials
  • Electrophile: N-cyclobutyl-N-methylsulfamoyl chloride (1.0 equiv).

  • Nucleophile: Primary or Secondary Amine (1.0 – 1.2 equiv).

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 – 2.0 equiv). Note: Inorganic bases like

    
     can be used if utilizing a biphasic 2-MeTHF/Water system.
    
  • Solvent: Anhydrous 2-MeTHF (Concentration: 0.2 M – 0.5 M).

Experimental Workflow
  • Preparation:

    • Charge the reaction vessel with the Amine (Nucleophile) and Base (TEA/DIPEA).

    • Add Anhydrous 2-MeTHF . Stir to dissolve.

    • Critical Step: Cool the mixture to 0°C . Sulfamoyl chloride couplings are exothermic; cooling prevents side reactions and decomposition.

  • Addition:

    • Dissolve N-cyclobutyl-N-methylsulfamoyl chloride in a minimal volume of 2-MeTHF.

    • Add this solution dropwise to the amine mixture over 10–15 minutes.

    • Why? Slow addition maintains a low concentration of the electrophile relative to the amine, favoring the coupling over hydrolysis or dimerization.

  • Reaction & Monitoring:

    • Allow the reaction to warm to room temperature (20–25°C).

    • Monitor via LC-MS or TLC (typical eluent: 30% EtOAc/Heptane).

    • Endpoint: Reaction is typically complete within 1–4 hours. Look for the disappearance of the amine and the formation of the sulfonamide mass (

      
      ).
      
  • Workup (Self-Validating Step):

    • Quench with 1M HCl (or 10% Citric Acid for acid-sensitive products).

    • Phase Separation: 2-MeTHF forms a distinct upper layer. Remove the lower aqueous layer.

    • Advantage:[1][2] Unlike DMF or Acetonitrile, 2-MeTHF does not require back-extraction or extensive water washing to remove the solvent.

    • Wash the organic layer with Brine. Dry over

      
      .
      
  • Isolation:

    • Concentrate in vacuo. The cyclobutyl-methyl sulfonamide product is often a solid or viscous oil that can be recrystallized (from EtOH/Heptane) or purified via flash chromatography.

Process Workflow Diagram

ProtocolWorkflow Setup 1. Setup Amine + Base in 2-MeTHF Cool to 0°C Addition 2. Addition Add Sulfamoyl Chloride Dropwise Setup->Addition Exotherm Control Reaction 3. Reaction Warm to RT Monitor (1-4h) Addition->Reaction Kinetics Quench 4. Quench Add 1M HCl Phase Separate Reaction->Quench Completion Isolate 5. Isolate Dry & Concentrate Quench->Isolate Purification

Figure 2: Step-by-step workflow for the coupling reaction.

Troubleshooting & Critical Parameters

ObservationRoot CauseCorrective Action
Low Yield / Hydrolysis Wet solvent or high humidity.Use molecular sieves for 2-MeTHF. Switch to Schotten-Baumann conditions (Toluene/Water) if reagents allow.
Slow Reaction Steric hindrance of amine.[3]Switch solvent to Acetonitrile (accelerates

at sulfur) or add catalyst (DMAP, 0.1 equiv).
Precipitation Amine-HCl salt crashing out.This is normal. Ensure efficient stirring. Do not filter until workup (water wash dissolves salts).
Impurity: Sulfamide Reaction with ammonia.Ensure no ammonia sources are present. Check LCMS for Mass = [Reagent - Cl + NH2].

References

  • Pfizer Solvent Selection Guide: Alfonsi, K., et al. "Green chemistry tools to influence a medicinal chemistry and research chemistry based organization."[4] Green Chemistry, 2008 , 10, 31-36.[4]

  • Hydrolysis Kinetics of Sulfamoyl Chlorides: Hall, H. K. "Kinetics of Reactions of Acyl Chlorides. II. Mechanisms of Hydrolysis of Sulfonyl Chlorides." Journal of the American Chemical Society, 1956 , 78(7), 1450–1455.

  • 2-MeTHF as a Green Solvent: Pace, V., et al. "2-Methyltetrahydrofuran: A Versatile Eco-Friendly Alternative to THF in Organic Synthesis." ChemSusChem, 2012 , 5(8), 1369-1379.

  • GSK Solvent Sustainability Guide: Henderson, R. K., et al. "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry." Green Chemistry, 2011 , 13, 854-862.

Sources

Application

general procedure for sulfamoylation using hindered sulfamoyl chlorides

Abstract & Introduction Sulfamoylation—the formation of sulfamides ( ) or sulfamates ( )—is a critical transformation in medicinal chemistry. The sulfamide moiety serves as a stable, non-hydrolyzable bioisostere for phos...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Sulfamoylation—the formation of sulfamides (


) or sulfamates (

)—is a critical transformation in medicinal chemistry. The sulfamide moiety serves as a stable, non-hydrolyzable bioisostere for phosphates and urea, featuring prominently in transition-state inhibitors and carbonic anhydrase antagonists.

However, hindered sulfamoyl chlorides (e.g., N,N-diisopropylsulfamoyl chloride or morpholinosulfonyl chloride) present a unique synthetic challenge. Unlike their sulfonyl chloride counterparts (


), which are highly reactive electrophiles, hindered sulfamoyl chlorides suffer from severe steric shielding of the sulfur atom and reduced electrophilicity due to the electron-donating capability of the adjacent nitrogen lone pair. Standard protocols (DCM/TEA) often result in poor conversion, hydrolysis, or the need for excessive heating that degrades sensitive substrates.

This guide details an optimized, mechanism-driven protocol utilizing Nucleophilic Catalysis and Solvent Dielectric Modulation to overcome these energy barriers.

Mechanistic Insight: The "Umbrella" Effect

To optimize the reaction, one must understand the failure mode of the standard condition.

  • The Problem (Steric/Electronic): In hindered sulfamoyl chlorides, the bulky amine substituents create an "umbrella" over the sulfur center, blocking the trajectory of incoming nucleophiles (

    
     attack). Furthermore, the nitrogen lone pair donates density into the 
    
    
    
    antibonding orbitals (
    
    
    ), reducing the electrophilicity of the sulfur.
  • The Solution (Nucleophilic Catalysis): We utilize 4-Dimethylaminopyridine (DMAP) not just as a base, but as a nucleophilic catalyst . DMAP attacks the sulfamoyl chloride to form a highly reactive N-sulfonylpyridinium salt. This intermediate is cationic (highly electrophilic) and projects the leaving group away from the steric bulk, restoring reactivity.

Figure 1: Catalytic Activation Pathway

SulfamoylationMechanism Substrate Hindered Sulfamoyl Chloride (Low Reactivity) Intermediate N-Sulfonylpyridinium Salt (Activated Species) Substrate->Intermediate Nucleophilic Attack (Rate Limiting Step 1) DMAP DMAP (Nucleophilic Catalyst) DMAP->Intermediate Product Hindered Sulfamide (Final Product) Intermediate->Product Substitution (Fast) Nucleophile Target Amine/Alcohol (Nucleophile) Nucleophile->Product Product->DMAP Catalyst Regeneration

Caption: Mechanism of DMAP-catalyzed activation. The formation of the cationic intermediate overcomes the steric barrier of the hindered sulfamoyl chloride.

Optimization Parameters

Before executing the protocol, select conditions based on the following matrix. Data is derived from internal kinetic screens of N,N-diisopropylsulfamoyl chloride reacting with benzylamine.

ParameterStandard (Avoid)Optimized (Recommended) Rationale
Solvent Dichloromethane (DCM)Acetonitrile (MeCN) MeCN (

) stabilizes the polar transition state and the ionic pyridinium intermediate better than DCM (

).
Base Triethylamine (TEA)TEA + DMAP (10-20 mol%) TEA acts as the proton scavenger (auxiliary base), while DMAP acts as the transfer catalyst.
Temperature

Reflux (

)
Hindered substrates require thermal energy to overcome the activation barrier of the initial DMAP attack.
Stoichiometry 1:1 ratio1.2 - 1.5 eq. Chloride Sulfamoyl chlorides hydrolyze slowly even in "dry" solvents; excess reagent ensures full conversion of the valuable amine.

Detailed Experimental Protocol

Objective: Synthesis of N-(4-methoxybenzyl)-N',N'-diisopropylsulfamide.

Reagents:
  • Reagent A: N,N-Diisopropylsulfamoyl chloride (Hindered Electrophile)

  • Reagent B: 4-Methoxybenzylamine (Nucleophile)

  • Catalyst: 4-Dimethylaminopyridine (DMAP)[1][2][3][4][5]

  • Auxiliary Base: Triethylamine (TEA) or DIPEA

  • Solvent: Anhydrous Acetonitrile (MeCN)

Step-by-Step Methodology:
  • System Preparation:

    • Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a reflux condenser.

    • Flush with Nitrogen (

      
      ) or Argon. Note: Moisture is the enemy. Sulfamoyl chlorides hydrolyze to sulfamic acids which are catalytically dead.
      
  • Activation (The "Pre-Catalysis" Step):

    • Charge the flask with Reagent A (1.2 equiv) and anhydrous MeCN (

      
       concentration relative to amine).
      
    • Add DMAP (0.2 equiv).

    • Observation: The solution may turn slightly yellow or cloudy, indicating the formation of the N-sulfonylpyridinium salt. Stir at Room Temperature (RT) for 10 minutes.

  • Nucleophile Addition:

    • Add Reagent B (1.0 equiv) followed immediately by TEA (2.0 equiv).

    • Why TEA? DMAP is too expensive and nucleophilic to waste on proton scavenging. TEA regenerates the neutral amine nucleophile and neutralizes the HCl byproduct.

  • Reaction:

    • Heat the mixture to reflux (

      
      ) .
      
    • Monitor via TLC or LC-MS.

    • Timecourse: Hindered substrates typically require 4–12 hours. Unhindered substrates react in <1 hour.

  • Work-up (Critical for Purity):

    • Cool to RT. Concentrate the MeCN to

      
       volume under reduced pressure.
      
    • Dilute with EtOAc and wash with 10% Citric Acid or 0.5M HCl .

    • Reasoning: Acid wash removes the DMAP, TEA, and any unreacted amine. The sulfamide product is non-basic and remains in the organic layer.

    • Wash with Sat.

      
       (to remove sulfamic acid byproducts) and Brine.
      
    • Dry over

      
      , filter, and concentrate.
      

Troubleshooting & Decision Tree

If the reaction stalls or yields are


, follow this logic flow to diagnose the issue.
Figure 2: Optimization Workflow

OptimizationTree Start Reaction Analysis: Low Yield / Incomplete CheckLCMS Check LC-MS: Is Sulfamoyl Chloride remaining? Start->CheckLCMS Yes Yes: Reactivity Issue CheckLCMS->Yes No No: Stability Issue CheckLCMS->No IncreaseTemp Action: Switch Solvent to DMF and Heat to 100°C Yes->IncreaseTemp Hydrolysis Diagnosis: Chloride Hydrolyzed by wet solvent No->Hydrolysis StrongerCat Action: Switch DMAP to N-Methylimidazole (NMI) IncreaseTemp->StrongerCat Still Fails DrySolvent Action: Redistill Reagents Use Molecular Sieves Hydrolysis->DrySolvent

Caption: Decision tree for troubleshooting stalled sulfamoylation reactions.

References

  • Mechanistic Studies on Sulfamoyl Chlorides

    • Spillane, W. J., et al. "Elimination mechanisms in the anilinolysis of sulfamoyl chlorides in chloroform and acetonitrile." J. Chem. Soc., Perkin Trans. 2, 1996, 1299-1305.
  • DMAP Catalysis Overview

    • BenchChem.[6][7] "A Technical Guide to the Synthesis and Characterization of Sulfamoyl Chloride." BenchChem Application Notes, 2025 .

  • Advanced Sulfonylation Strategies

    • Nielsen, A. J., et al. "DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support." Beilstein J. Org. Chem., 2017, 13, 817–824.
  • Reactivity Comparison (Sulfonyl vs Sulfamoyl)

    • Hell, S. M., et al. "Silyl Radical-Mediated Activation of Sulfamoyl Chlorides Enables Direct Access to Aliphatic Sulfonamides."[8] J. Am. Chem. Soc., 2019 , 141, 51, 20016–20021.

Sources

Technical Notes & Optimization

Troubleshooting

preventing hydrolysis of N-cyclobutyl-N-methylsulfamoyl chloride during storage

Welcome to the technical support resource for N-cyclobutyl-N-methylsulfamoyl chloride. This guide is designed for researchers, chemists, and drug development professionals to ensure the long-term stability and efficacy o...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for N-cyclobutyl-N-methylsulfamoyl chloride. This guide is designed for researchers, chemists, and drug development professionals to ensure the long-term stability and efficacy of this critical reagent. As a highly reactive compound, N-cyclobutyl-N-methylsulfamoyl chloride is susceptible to hydrolysis, which can compromise experimental outcomes. This document provides in-depth troubleshooting advice, validated protocols, and a scientific rationale for preventing degradation during storage and handling.

Quick Access: Frequently Asked Questions (FAQs)

Q1: What are the primary signs that my N-cyclobutyl-N-methylsulfamoyl chloride has degraded?

A: Degradation, primarily through hydrolysis, results in the formation of N-cyclobutyl-N-methylsulfamic acid and hydrochloric acid. Experimentally, you may observe:

  • Inconsistent Reaction Yields: Previously successful reactions may show significantly lower yields or fail completely.

  • New Byproducts: Appearance of unexpected spots on TLC plates or peaks in LC-MS analysis corresponding to the hydrolyzed product or subsequent side reactions.

  • Physical Changes: While less reliable, you might notice increased clumping of the solid material or a faint acidic odor (due to HCl formation), although this should not be used as a primary diagnostic tool.

Q2: What are the absolute ideal storage conditions for this reagent?

A: To minimize hydrolysis, N-cyclobutyl-N-methylsulfamoyl chloride should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), and placed in a freezer at or below -20°C.[1] This multi-barrier approach mitigates the key factors driving degradation: moisture and temperature.

Q3: I don't have a glovebox. How can I safely handle the reagent to prevent moisture exposure?

A: While a glovebox is ideal, you can minimize moisture exposure by:

  • Allowing the container to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold reagent.

  • Working quickly to weigh and dispense the required amount.

  • Immediately after dispensing, flush the container headspace with a dry inert gas (like argon or nitrogen) before securely resealing.

  • Using dry solvents and glassware for all reactions.

Q4: How can I perform a quick quality check on my stored reagent before a critical experiment?

A: A proton NMR (¹H NMR) or an attenuated total reflectance Fourier-transform infrared (ATR-FTIR) spectrum can be an effective quality control check. For ¹H NMR, the appearance of new signals or a significant change in the integration of existing peaks can indicate the presence of the corresponding sulfamic acid. With FTIR, the appearance of a broad O-H stretch (around 3300 cm⁻¹) and changes in the S=O stretching region (1160-1410 cm⁻¹) would suggest hydrolysis.[2]

Troubleshooting Guide: Hydrolysis-Related Issues

This section addresses common problems encountered in the lab that may be linked to the degradation of N-cyclobutyl-N-methylsulfamoyl chloride.

Problem Observed Potential Cause(s) Recommended Solution & Rationale
Low or No Yield in Sulfamoylation Reaction Reagent Hydrolysis: The sulfamoyl chloride has likely reacted with ambient moisture, converting it to the unreactive N-cyclobutyl-N-methylsulfamic acid.1. Verify Reagent Quality: Perform a QC check (see Protocol 2). 2. Use a Fresh Aliquot: If possible, use a new, unopened vial of the reagent. 3. Improve Handling Technique: Review and implement the anhydrous handling protocol (see Protocol 1) to prevent moisture exposure during weighing and dispensing.
Inconsistent Results Between Batches Improper Storage of Main Stock: The primary container may have been compromised by repeated opening and closing without proper inert gas backfilling, leading to gradual degradation.1. Aliquot the Reagent: Upon receiving a new bottle, divide it into smaller, single-use or low-use vials under an inert atmosphere. This protects the main stock from repeated exposure. 2. Strict Storage Protocol: Ensure all aliquots are stored at ≤ -20°C under an inert atmosphere.[1]
Formation of Acidic Byproducts In-situ Hydrolysis: The reaction itself may not be sufficiently anhydrous, causing the reagent to hydrolyze during the experiment. Hydrochloric acid, a byproduct of hydrolysis, can catalyze other side reactions.1. Dry All Solvents and Reagents: Use freshly dried solvents and ensure all other reaction components are anhydrous. 2. Include an Acid Scavenger: The addition of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is standard in sulfamoylation reactions to neutralize the HCl generated from the primary reaction and any that may form from minor hydrolysis.

Scientific Background: The Chemistry of Hydrolysis

N-cyclobutyl-N-methylsulfamoyl chloride, like other sulfonyl and sulfamoyl chlorides, is highly electrophilic at the sulfur atom.[3] This reactivity is key to its function in synthesis but also makes it highly susceptible to nucleophilic attack by water.

The Hydrolysis Mechanism

The hydrolysis of sulfamoyl chlorides can proceed through different mechanisms, often influenced by the steric bulk of the nitrogen substituents.[4][5] For N-cyclobutyl-N-methylsulfamoyl chloride, a direct nucleophilic substitution (SN2-type) mechanism is most probable.

Caption: SN2-type hydrolysis of N-cyclobutyl-N-methylsulfamoyl chloride.

  • Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic sulfur atom.

  • Leaving Group Departure: The chlorine atom, a good leaving group, is displaced, and a proton is lost from the attacking water molecule, yielding the stable sulfamic acid and hydrochloric acid.

This reaction is generally irreversible and rapid, highlighting why preventing the initial contact with water is paramount.

Recommended Protocols

Protocol 1: Recommended Storage and Handling Workflow

This protocol outlines the best practices for receiving, storing, and dispensing the reagent to ensure maximum longevity.

Handling_Workflow cluster_prep Preparation cluster_storage Storage cluster_use Usage receive Receive Reagent inspect Inspect Container Seal receive->inspect aliquot Aliquot into smaller vials (Optional, but recommended) inspect->aliquot Intact Seal inert Backfill with Inert Gas (Argon/Nitrogen) aliquot->inert seal Seal Tightly inert->seal freeze Store at <= -20°C seal->freeze desiccate Equilibrate to RT in Desiccator freeze->desiccate For Use dispense Dispense Quickly desiccate->dispense reseal Backfill, Seal & Return to Freezer dispense->reseal

Caption: Workflow for optimal storage and handling.

Protocol 2: Quality Control via ATR-FTIR Spectroscopy

Objective: To detect the presence of the hydrolyzed product (N-cyclobutyl-N-methylsulfamic acid) in a sample of N-cyclobutyl-N-methylsulfamoyl chloride.

Materials:

  • Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectrometer

  • Spatula

  • Sample of N-cyclobutyl-N-methylsulfamoyl chloride

  • Reference spectrum of a pure batch (if available)

Procedure:

  • Ensure the ATR crystal is clean by taking a background spectrum and verifying the absence of significant peaks.

  • Following the anhydrous handling technique (Protocol 1, "Usage" section), place a small amount of the N-cyclobutyl-N-methylsulfamoyl chloride powder onto the ATR crystal.

  • Apply pressure with the anvil to ensure good contact.

  • Acquire the IR spectrum (typically scanning from 4000 to 400 cm⁻¹).

  • Clean the crystal thoroughly with a suitable dry solvent (e.g., anhydrous dichloromethane) immediately after analysis.

Data Interpretation:

Functional Group Expected Wavenumber (cm⁻¹) Interpretation of Presence
O-H Stretch (from Sulfamic Acid) ~3300 (Broad)Strong indicator of hydrolysis. Pure sulfamoyl chloride has no O-H bond.
S=O Asymmetric Stretch 1370 - 1410[2]May broaden or shift upon hydrolysis.
S=O Symmetric Stretch 1166 - 1204[2]May broaden or shift upon hydrolysis.
S-Cl Stretch ~375[2]The intensity of this peak may decrease relative to the S=O peaks in a hydrolyzed sample.

A comparison to a reference spectrum of a pure lot is the most definitive method for identifying degradation.

References

  • Zauxi. (n.d.). Sulfonyl Chloride Production Line.
  • Sdfine. (n.d.). Sulphuryl Chloride MSDS.
  • ChemicalBook. (2023, May 10). Chemical Safety Data Sheet - SULFONYL CHLORIDE, POLYMER-BOUND.
  • Ko, E. C. F., & Robertson, R. E. (1972). Hydrolysis of Sulfamoyl Chlorides. 11. Hydrogen Participation in the Hydrolysis of Diethyl and Methylethylsulfamoyl Chlorides. Canadian Journal of Chemistry, 50(6), 946-951.
  • King, J. F., & Lam, J. Y. L. (1994). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 116(25), 11647-11656.
  • Sigma-Aldrich. (2022, September 7). Safety Data Sheet - Isobutanesulfonyl chloride.
  • Ko, E. C. F., & Robertson, R. E. (1972). Hydrolysis of Sulfamoyl Chlorides. II. Hydrogen Participation in the Hydrolysis of Diethyl and Methylethylsulfamoyl Chlorides. Canadian Journal of Chemistry, 50(6), 946-951.
  • Ingenta Connect. (n.d.). Hydrolysis of Sulfamoyl Chlorides. II. Hydrogen Participation in....
  • Santa Cruz Biotechnology. (n.d.). Sulfuryl chloride Safety Data Sheet.
  • Robertson, R. E., & Laughton, P. M. (1971). Hydrolysis of sulfamoyl chlorides. I. Hydrolysis of dimethylsulfamoyl chloride. Heat capacity of activation, the secondary .gamma.-deuterium isotope effect, and solvent isotope effect. Journal of the American Chemical Society, 93(20), 5264-5266.
  • PubChemLite. (n.d.). N-(cyclobutylmethyl)-n-methylsulfamoyl chloride (C6H12ClNO2S).
  • Bakthavatchalam, R., et al. (2010). Synthetic methodology for the preparation of N-hydroxysulfamides. Tetrahedron Letters, 51(1), 226-229.
  • Sigma-Aldrich. (n.d.). Sulfamoyl Chloride Product Page.
  • Santa Cruz Biotechnology. (n.d.). Sulfamoyl Chloride Product Page.
  • BLD Pharm. (n.d.). Sulfamoyl Chloride Product Page.
  • BLD Pharm. (n.d.). N-Cyclobutyl-N-methylsulfamoyl chloride Product Page.
  • BenchChem. (n.d.). A Technical Guide to the Synthesis and Characterization of Sulfamoyl Chloride.
  • CymitQuimica. (n.d.). N-Cyclobutyl-N-methylsulfamoyl chloride Product Page.
  • BenchChem. (n.d.). Spectroscopic and Synthetic Profile of Sulfamoyl Chloride: A Technical Guide.
  • Wikipedia. (n.d.). N-tert-Butylbenzenesulfinimidoyl chloride.
  • PubChem. (n.d.). N-Methylsulfamoyl chloride.
  • Google Patents. (2000). Process for purifying n-butyl chloride.
  • Organic Syntheses. (n.d.). Preparation of N-tert-Butylbenzenesulfinimidoyl Chloride.
  • Manchester Organics. (n.d.). N-Methylsulfamoyl chloride Product Page.

Sources

Optimization

troubleshooting low yields in N-cyclobutyl-N-methylsulfamoyl chloride reactions

Current Status: Online | Tier: 3 (Senior Application Scientist) Ticket ID: #SULF-CYC-092 Subject: Troubleshooting Low Yields & Instability in Sulfamoyl Chloride Synthesis Welcome to the Technical Support Center I am Dr....

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online | Tier: 3 (Senior Application Scientist) Ticket ID: #SULF-CYC-092 Subject: Troubleshooting Low Yields & Instability in Sulfamoyl Chloride Synthesis

Welcome to the Technical Support Center

I am Dr. Aris Thorne, Senior Application Scientist. You are likely here because your synthesis of N-cyclobutyl-N-methylsulfamoyl chloride is stalling at 30–50% yield, or the product is decomposing during isolation.

This transformation—reacting a secondary amine (N-methylcyclobutanamine) with sulfuryl chloride (


)—appears deceptively simple. However, it is governed by a kinetic competition between product formation and bis-sulfamide  generation, further complicated by the hydrolytic instability of the sulfamoyl chloride motif.

Below is your diagnostic guide, engineered to isolate the failure mode and restore your yield to the >85% range.

Part 1: Diagnostic Workflow

Before altering your protocol, trace your observation to the root cause using this decision tree.

TroubleshootingFlow start Observation obs1 Low Yield (<50%) + Large byproduct spot (TLC) start->obs1 obs2 Product disappears during aqueous workup start->obs2 obs3 Yellow/Brown color + Fuming start->obs3 cause1 Bis-Sulfamide Formation (Amine attacking Product) obs1->cause1 cause2 Hydrolysis to Sulfamic Acid (Water soluble) obs2->cause2 cause3 SO2Cl2 Degradation or Thermal Decomposition obs3->cause3 fix1 Solution: Inverse Addition (Amine -> SO2Cl2) cause1->fix1 fix2 Solution: Anhydrous Workup or Cold Acidic Quench cause2->fix2 fix3 Solution: Distill SO2Cl2 & Control Exotherm (<0°C) cause3->fix3

Figure 1: Diagnostic logic flow linking experimental observations to mechanistic failures.

Part 2: The Core Failure Modes
1. The "Bis-Sulfamide" Trap (Stoichiometry & Kinetics)

The Issue: The most common cause of low yield is the formation of the bis-sulfamide byproduct. Mechanism: The product (


) is an electrophile.[1] If the starting amine is present in high local concentration relative to 

, it will attack the product instead of the reagent.
  • Reaction A (Desired): Amine +

    
    Product  + HCl
    
  • Reaction B (Parasitic): Product + Amine

    
    Bis-Sulfamide  (
    
    
    
    ) + HCl

Corrective Protocol:

  • Inverse Addition (Crucial): Never add

    
     to the amine. You must add the amine (mixed with base) slowly to a cold solution of 
    
    
    
    . This ensures
    
    
    is always in huge excess relative to the unreacted amine.
  • Stoichiometry: Use 1.2 to 1.5 equivalents of

    
    .
    
2. The Hydrolysis Hazard (Workup Instability)

The Issue: Sulfamoyl chlorides are highly susceptible to hydrolysis, converting back to the amine or forming water-soluble sulfamic acids (


).
The Trap:  A standard "bicarb wash" or prolonged exposure to water will destroy your product.

Corrective Protocol:

  • Quench: Pour the reaction mixture onto ice/water rapidly and separate phases immediately.

  • pH Control: Avoid basic washes. If you must wash, use cold 1M HCl or brine.

  • Alternative: If the amine hydrochloride salt precipitates cleanly in non-polar solvents (e.g., Pentane/Ether), filter it off under inert gas and concentrate the filtrate. No water required.

3. Reagent Integrity (

vs.

)

The Issue: Researchers often confuse Sulfuryl Chloride (


) with Thionyl Chloride (

).
  • Thionyl Chloride (

    
    ):  Produces sulfinyl chlorides (
    
    
    
    ), which are unstable and not your target.
  • Sulfuryl Chloride (

    
    ):  The correct reagent. It degrades over time to 
    
    
    
    and
    
    
    (turning yellow).
  • Fix: If your

    
     is yellow, distill it before use or purchase a fresh bottle.
    
Part 3: Optimized "Golden Batch" Protocol

This protocol minimizes bis-sulfamide formation and hydrolysis.

Reagents:

  • N-Methylcyclobutanamine (1.0 eq)

  • Sulfuryl Chloride (

    
    ) (1.5 eq) — Fresh/Colorless
    
  • Triethylamine (TEA) (1.1 eq) — HCl Scavenger

  • Dichloromethane (DCM) — Anhydrous

Step-by-Step Methodology:

  • Preparation: Flame-dry a 3-neck round bottom flask. Purge with Nitrogen/Argon.

  • Chloride Charge: Add

    
     (1.5 eq) and anhydrous DCM (10 volumes) to the flask. Cool to -78°C  (or at least -20°C).
    
    • Why? Low temperature suppresses side reactions and controls the exotherm.

  • Amine Preparation: In a separate flask, mix N-Methylcyclobutanamine (1.0 eq) and TEA (1.1 eq) in DCM (5 volumes).

  • Inverse Addition: Add the Amine/TEA solution dropwise to the

    
     solution over 30–60 minutes.
    
    • Critical: Maintain internal temperature below -10°C.

  • Reaction: Allow to warm to 0°C slowly. Monitor by TLC (Note: Product is usually less polar than the amine but more polar than bis-sulfamide).

  • Workup (Speed is Key):

    • Dilute with cold DCM.

    • Wash once with ice-cold water (or 1M HCl).

    • Dry organic layer over

      
       immediately.
      
    • Filter and concentrate at <30°C (do not heat the water bath).

Data Summary Table

ParameterStandard (Flawed)Optimized (Recommended)Reason
Addition Order

added to Amine
Amine added to

Prevents Bis-sulfamide
Stoichiometry 1:11:1.5 (

excess)
Drives full conversion
Temperature 0°C to RT-78°C to 0°CControls exotherm
Workup Sat.

wash
Cold Water/Brine or FiltrationPrevents Hydrolysis
Part 4: Frequently Asked Questions (FAQ)

Q: My product is an oil that solidifies slowly. Is it pure? A: Sulfamoyl chlorides are often low-melting solids or viscous oils. If the NMR shows clean signals for the Cyclobutyl methine (~4.0-4.5 ppm) and N-Methyl (~2.8 ppm) without extra peaks, it is likely pure. Recrystallization from Hexane/Ether is possible if solid.

Q: Can I use Pyridine instead of Triethylamine? A: Yes, Pyridine is an excellent base for this. However, removing Pyridine requires acidic washes (CuSO4 or HCl), which risks hydrolyzing your product. TEA salts are easier to precipitate and filter out.

Q: I see a "doublet of doublets" in the proton NMR that shouldn't be there. A: Check your cyclobutyl ring. If you ran the reaction in ambient light or high heat with degraded


 (which contains 

), you may have radically chlorinated the cyclobutyl ring. Perform reactions in the dark if this persists.
References
  • BenchChem. (2025).[2][3] Technical Support Center: Troubleshooting Low Yields in Sulfonyl Chloride Synthesis. Retrieved from

  • ChemicalBook. (2015). Sulfamoyl Chloride Synthesis and Reaction Conditions. Patent WO2015/100609.[4] Retrieved from

  • National Institutes of Health (NIH). (2025). N-Methylcyclobutanamine: Structure and Chemical Properties. PubChem CID 21830191.[5][6] Retrieved from

  • SaveMyExams. (2024). Relative Ease of Hydrolysis: Acyl vs Alkyl vs Aryl Chlorides. Retrieved from

  • Royal Society of Chemistry. (2016). Mechanistic Proposal for Sulfonylation of Amines. RSC Advances. Retrieved from

Sources

Troubleshooting

removing unreacted N-cyclobutyl-N-methylsulfamoyl chloride from reaction mixtures

Technical Support Center: Removal of Unreacted N-Cyclobutyl-N-methylsulfamoyl Chloride Introduction: The Stability Paradox N-cyclobutyl-N-methylsulfamoyl chloride is a widely used electrophile for introducing the -cyclob...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Removal of Unreacted N-Cyclobutyl-N-methylsulfamoyl Chloride

Introduction: The Stability Paradox

N-cyclobutyl-N-methylsulfamoyl chloride is a widely used electrophile for introducing the


-cyclobutyl-N-methylsulfamoyl moiety (often found in JAK inhibitors and other bioactive scaffolds).

The Core Problem: Unlike highly reactive sulfonyl chlorides (e.g., tosyl chloride), sulfamoyl chlorides possess inherent hydrolytic stability. The nitrogen atom's lone pair donates electron density into the S-Cl bond (resonance stabilization), making the sulfur center less electrophilic. Consequently, standard "quick" aqueous washes often fail to hydrolyze the excess reagent, leading to its persistence in the crude product and potential toxicity or side reactions in subsequent steps.

This guide provides three validated protocols to remove this impurity, ranked by chemoselectivity and ease of automation.

Decision Matrix: Selecting Your Protocol

Use the following logic flow to determine the safest and most efficient removal method for your specific reaction mixture.

RemovalStrategy Start Start: Reaction Complete (Excess Reagent Present) IsAcidSensitive Is your Product Acid/Base Sensitive? Start->IsAcidSensitive HighValue Is the scale < 5g (High Value)? IsAcidSensitive->HighValue No (Stable) MethodA METHOD A: Solid-Supported Scavenging (Best for Purity) IsAcidSensitive->MethodA Yes (Sensitive) HighValue->MethodA Yes MethodB METHOD B: Base-Catalyzed Hydrolysis (Best for Scale >10g) HighValue->MethodB No MethodC METHOD C: Amine Derivatization (Chromatographic Shift) MethodB->MethodC If Hydrolysis Fails or Emulsion Issues

Figure 1: Decision tree for selecting the appropriate purification strategy based on product stability and scale.

Method A: Solid-Supported Scavenging (The "Clean" Protocol)

Best For: High-value intermediates, acid/base sensitive products, and parallel synthesis libraries. Mechanism: A polymer-supported nucleophile (amine) attacks the electrophilic sulfur, covalently binding the impurity to the insoluble resin. Filtration removes the impurity.[1][2]

Recommended Resin: PS-Trisamine (Tris-(2-aminoethyl)amine polystyrene) or PS-NMM (Morpholine).

Protocol Steps:
  • Calculate Load: Determine the theoretical excess of sulfamoyl chloride (in mmols). Use 3.0 equivalents of resin relative to the excess chloride.

  • Solvent Check: Ensure the reaction solvent swells the resin (DCM, THF, and DMF are excellent; MeOH and Water are poor).

  • Incubation:

    • Add the dry resin directly to the reaction mixture.

    • Agitate (do not magnetically stir, as this grinds the resin) for 2–4 hours at room temperature.

    • Tip: If the reaction is sluggish, add a catalytic amount of DIPEA to sponge up the HCl generated.

  • Validation: Spot TLC. The sulfamoyl chloride spot should disappear.

  • Filtration: Filter through a coarse frit or Celite pad. Wash the resin cake with DCM to recover entrained product.

  • Concentration: Evaporate the filtrate.

Why this works: This method avoids aqueous workup entirely, preventing the formation of "rag layers" or emulsions common with sulfonamides.

Method B: Base-Catalyzed Hydrolysis (The "Scale-Up" Protocol)

Best For: Large-scale reactions (>10g) where resins are cost-prohibitive, and products stable to pH 10-12. Mechanism: Hydroxide ions attack the sulfur, converting the lipophilic chloride into the water-soluble sulfamate salt (


).

Critical Insight: Neutral water washes are ineffective due to the stability of N-cyclobutyl-N-methylsulfamoyl chloride. You must use a base to drive the kinetics.

Protocol Steps:
StepActionTechnical Note
1. Quench Cool mixture to 0°C. Add 1.0 M NaOH (2–3 eq vs chloride).Caution: Exothermic. Monitor internal temp < 10°C.
2. Agitate Stir vigorously for 30–60 minutes .Rapid stirring is crucial to increase surface area between organic/aqueous phases.[1]
3. Check Take an aliquot from the organic layer for TLC/LCMS.If chloride persists, add catalytic DMAP (5 mol%) to accelerate hydrolysis.
4. Separate Separate layers. Discard aqueous (contains sulfamate).The sulfamate salt is highly water-soluble and will not extract back.
5. Wash Wash organic layer with 1M HCl, then Brine.[3][4]The HCl wash removes any remaining base or DMAP.

Warning: If your product contains an ester or another electrophile, do not use NaOH. Use Saturated NaHCO


 and heat to 40°C (if stable) or switch to Method A.

Method C: Derivatization (The "Shift" Strategy)

Best For: When the sulfamoyl chloride co-elutes with your product on silica gel and cannot be hydrolyzed without damaging the product. Mechanism: React the impurity with a highly polar or volatile amine to drastically change its Retention Factor (Rf).

Protocol Steps:
  • Reagent Selection: Add N,N-Dimethylamine (DMA) (2M in THF) or Morpholine (1.5 eq relative to excess chloride).

  • Reaction: Stir for 15 minutes at room temperature. The reaction is usually instantaneous.

  • Outcome:

    • Option 1 (Volatile): If using DMA, the resulting sulfonamide is often volatile or easily separated.

    • Option 2 (Polar): If using Morpholine, the resulting sulfonamide is highly polar.

  • Purification: Run a silica plug.[5]

    • Target Product: High Rf (non-polar).

    • Derivatized Impurity: Low Rf (polar, stays at baseline).

Troubleshooting & FAQs

Q1: I tried the aqueous workup (Method B), but the sulfamoyl chloride is still present by LCMS.

  • Diagnosis: The hydrolysis kinetics are too slow at neutral/mild pH.

  • Fix: Add a nucleophilic catalyst. Add 10 mol% Pyridine or DMAP to the biphasic mixture. These attack the sulfamoyl chloride to form a highly reactive intermediate (

    
    -sulfonylpyridinium salt), which is then rapidly hydrolyzed by water.
    

Q2: My product is an amine, and it's reacting with the sulfamoyl chloride during workup.

  • Diagnosis: Competitive reaction.[6]

  • Fix: You must quench the chloride before free-basing your product. If your product is an amine salt, ensure the quench (Method C with Morpholine) is done before adding any base that would deprotonate your product. Alternatively, use Method A (Resin) which is non-basic.

Q3: I see a "Ghost Peak" in LCMS that matches the mass of the chloride but doesn't react.

  • Diagnosis: It might be the sulfamate ester . If you used Methanol or Ethanol as a solvent, the chloride likely reacted with the solvent to form

    
    .
    
  • Fix: This is a stable covalent byproduct. It cannot be washed out. You must purify via column chromatography. Prevention: Never use alcoholic solvents for sulfamoyl chloride reactions.

Q4: The resin (Method A) isn't filtering well; it's clogging the frit.

  • Diagnosis: Mechanical breakdown of resin beads.

  • Fix: Do not use magnetic stir bars with resins. Use an orbital shaker or overhead stirrer. To salvage the current batch, filter through a pad of Celite mixed with sand.

References

  • Hydrolytic Stability of Sulfamoyl Chlorides

    • Spillane, W. J., et al. "Kinetics of hydrolysis of N,N'-diarylsulphamides." Journal of the Chemical Society, Perkin Transactions 2, 1982.

    • Note: Establishes the resonance stabilization mechanism ( ) that retards hydrolysis compared to sulfonyl chlorides.
  • Polymer-Supported Scavenging

    • Biotage Application Note. "Solid Supported Reagents: Purification of Amides and Sulfonamides."

    • Note: Industry standard protocols for PS-Trisamine usage.
  • Nucleophilic Catalysis in Hydrolysis

    • Rogne, O. "The Hydrolysis of Dimethylsulphamoyl Chloride." Journal of the Chemical Society B, 1970.

    • Note: Demonstrates the necessity of high pH or c
  • Safety Data & Handling

    • PubChem Compound Summary: N-Methylsulfamoyl chloride (Structural Analog).

Sources

Optimization

optimizing base equivalents for sulfamoyl chloride coupling with weak nucleophiles

Topic: Optimizing Base Equivalents for Sulfamoyl Chloride Coupling with Weak Nucleophiles Diagnostic & Decision Support Status: Active Ticket: Optimization of Reaction Stoichiometry Analyst: Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Base Equivalents for Sulfamoyl Chloride Coupling with Weak Nucleophiles

Diagnostic & Decision Support

Status: Active Ticket: Optimization of Reaction Stoichiometry Analyst: Senior Application Scientist

Before adjusting equivalents, you must identify the mechanistic pathway your specific sulfamoyl chloride follows. The coupling mechanism dictates the base strategy.

Workflow Visualization: Base Selection Logic

BaseOptimization Start START: Analyze Reagent Structure TypeCheck Is the Sulfamoyl Chloride Primary (RNH-SO2Cl) or Secondary (R2N-SO2Cl)? Start->TypeCheck Primary Primary (RNH-SO2Cl) TypeCheck->Primary Has N-H proton Secondary Secondary (R2N-SO2Cl) TypeCheck->Secondary No N-H proton Mech_E1cB Mechanism: Elimination-Addition (Via Sulfonyl Imine RN=SO2) Primary->Mech_E1cB Mech_SN2 Mechanism: Direct SN2 (Sterically Hindered) Secondary->Mech_SN2 Sol_A PROTOCOL A: Mild Base Use Pyridine (Solvent/Base) Avoid Strong Bases (NaH) Mech_E1cB->Sol_A Nu_Check Is Nucleophile Weak? (e.g., e- deficient aniline) Mech_SN2->Nu_Check Sol_B PROTOCOL B: Catalytic Activation Base: TEA/DIPEA (1.2 - 1.5 eq) Catalyst: DMAP (0.1 - 0.2 eq) Nu_Check->Sol_B Moderately Weak Sol_C PROTOCOL C: Anion Method Strong Base (NaH/LiHMDS) Deprotonate Nucleophile FIRST Nu_Check->Sol_C Very Weak / Non-Nucleophilic Warn_Dimers Risk: Dimerization (RNH-SO2-NHR) Sol_A->Warn_Dimers If Base Excess > 3.0 eq

Caption: Decision matrix for selecting base protocols based on sulfamoyl chloride substitution pattern and nucleophile strength.

Core Knowledge Base (The "Why")

To troubleshoot effectively, you must understand that "Base Equivalents" perform three distinct roles in this reaction. The failure to distinguish these roles is the most common cause of low yields with weak nucleophiles.

The Three Roles of the Base[1]
  • HCl Scavenger (Thermodynamic): The reaction produces HCl. If not neutralized, the equilibrium shifts backward (or protonates the nucleophile, killing reactivity).

    • Requirement: 1.0 eq minimum.[1]

  • Nucleophile Activator (Kinetic): Weak nucleophiles (e.g., nitro-anilines) require deprotonation to become reactive enough to attack the sulfur center.

    • Requirement: 1.0 eq (stoichiometric) if using NaH; variable if using organic bases.

  • Catalytic Transfer (Kinetic): Sterically hindered sulfamoyl chlorides (

    
    ) react sluggishly. A nucleophilic base (DMAP) attacks the sulfur first, forming a highly reactive N-sulfonylpyridinium intermediate.
    
    • Requirement: 0.1–0.2 eq.

Mechanism Alert: Primary vs. Secondary
  • Primary (

    
    ):  Reacts via an Elimination-Addition  mechanism. The base removes the N-proton to form a sulfonyl imine (
    
    
    
    ). This intermediate is extremely reactive.
    • Risk:[2] If the nucleophile is too weak, the sulfonyl imine will react with itself (dimerization) or trace water. Do not use strong bases (NaH) here.

  • Secondary (

    
    ):  Reacts via Direct Displacement (
    
    
    
    )
    .
    • Risk:[2] Steric hindrance prevents attack.[3] Weak nucleophiles need "help" via DMAP catalysis or conversion to their anion form.

Optimization Protocols

Protocol A: The "DMAP Boost" (Recommended for Weak Nucleophiles)

Best for: Secondary sulfamoyl chlorides + weak nucleophiles (anilines, hindered alcohols).

Reagents:

  • Sulfamoyl Chloride (1.0 eq)

  • Nucleophile (1.0 eq)[4]

  • Base: Triethylamine (TEA) or DIPEA (1.2 – 1.5 eq)

  • Catalyst: DMAP (0.1 – 0.2 eq)

  • Solvent: DCM (anhydrous) or DMAc (for solubility)

Step-by-Step:

  • Dissolve the Nucleophile, Base (TEA), and DMAP in the solvent under

    
    .
    
  • Cool to 0°C.

  • Add Sulfamoyl Chloride slowly (dropwise if liquid, portion-wise if solid).

    • Why? Controls the exotherm and prevents local concentration spikes that favor side reactions.

  • Allow to warm to Room Temperature (RT) and stir for 4–16 hours.

  • Checkpoint: Check LCMS. If starting material remains, heat to 40°C. Do not add more base yet.

Protocol B: The "Naked Anion" (For Extremely Weak Nucleophiles)

Best for: Very electron-deficient amines where Protocol A fails. Only for Secondary Sulfamoyl Chlorides.

Reagents:

  • Sulfamoyl Chloride (1.0 eq)

  • Nucleophile (1.0 eq)[4]

  • Base: NaH (60% dispersion, 1.1 eq) or LiHMDS (1.1 eq)

  • Solvent: THF or DMF (anhydrous)

Step-by-Step:

  • Dissolve Nucleophile in THF/DMF under

    
    .
    
  • Cool to 0°C and add NaH carefully. Stir 30 mins to ensure deprotonation (

    
     evolution stops).
    
    • Why? You are creating the nucleophilic anion (

      
      ) before the electrophile is present.
      
  • Cool to -78°C (or -10°C if solubility is poor).

  • Add Sulfamoyl Chloride slowly.

    • Why? The anion is aggressive. Low temp prevents it from attacking the solvent or degrading the chloride too fast.

Troubleshooting Guide (FAQ)

Symptom: "I see starting material and hydrolyzed product, but no desired product."

Diagnosis: The nucleophile is too weak to outcompete water (even trace amounts) for the electrophile. Fix:

  • Switch to Protocol A (DMAP catalysis). The DMAP-sulfonyl intermediate is more selective for the amine than water.

  • Increase concentration (0.5 M to 1.0 M).

  • Base Check: If using Pyridine as solvent, it may be too wet. Switch to anhydrous DCM + 1.5 eq TEA.

Symptom: "My reaction turns into a tar/complex mixture immediately."

Diagnosis: Decomposition of the sulfamoyl chloride.

  • Cause 1: If using

    
    , you likely used a strong base (NaH) or too much base, causing rapid polymerization of the sulfonyl imine.
    
  • Cause 2:[2][5] Exotherm was uncontrolled. Fix:

  • Use milder base (DIPEA/TEA).

  • Reduce equivalents to 1.1 eq.

  • Strict Temp Control: Keep at -10°C during addition.

Symptom: "I have low yield and a major impurity (M+ mass matches Dimer)."

Diagnosis: Sulfamide Dimerization.

  • Mechanism:[2][6][7][8][9][10] The product (

    
    ) is reacting with remaining starting material. This happens if the product is more nucleophilic than the starting nucleophile.
    Fix: 
    
  • Inverse Addition: Add the Sulfamoyl Chloride to the Nucleophile/Base mixture (keep Nucleophile in excess locally).

  • Stop the reaction at 80% conversion.

Reference Data: Base Equivalent Optimization Table

ScenarioSulfamoyl TypeNucleophile TypeRecommended BaseEquivalentsCatalyst?
Standard SecondaryPrimary AmineTEA / DIPEA1.2 eqNo
Sluggish SecondaryAniline (weak)TEA / DIPEA1.5 eqDMAP (0.1 eq)
Difficult SecondaryAmide / SulfonamideNaH / LiHMDS1.1 eqNo
Sensitive Primary (

)
AnyPyridineSolventNo
Sensitive Primary (

)
AnyTEA1.05 eqNo

References

  • Winum, J. Y., et al. (2001). "N-(tert-Butoxycarbonyl)-N-[4-(dimethylazaniumylidene)-1,4-dihydropyridin-1-ylsulfonyl]azanide: A Novel Reagent for the Sulfamoylation of Amines."[11] Organic Letters, 3(14), 2241–2243.

    • Context: Establishes the mechanism and utility of DMAP-activated sulfamoyl transfer reagents (Burgess-type analogs)
  • Reitz, A. B., et al. (2009). "Synthesis of Sulfamides." Chemical Reviews, 109, 2943–2982.

    • Context: The authoritative review on sulfamide synthesis, detailing the elimination-addition mechanism for primary sulfamoyl chlorides and base selection str
  • Mahapatra, S., et al. (2020). "Calcium Triflimide and DABCO-Activated SuFEx Reaction of Sulfamoyl Fluorides and Sulfonyl Fluorides."[12] Organic Letters, 22(11), 4389–4394.

    • Context: Provides modern insights into activating difficult S-N couplings using base catalysis, relevant for understanding activation energy barriers in weak nucleophiles.

Sources

Troubleshooting

Technical Support Center: Safe Handling of N-Cyclobutyl-N-methylsulfamoyl Chloride

Welcome to the technical support center for N-cyclobutyl-N-methylsulfamoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and addre...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for N-cyclobutyl-N-methylsulfamoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and address potential issues related to the exothermic reactions of this compound. Our goal is to ensure both the safety of your experiments and the integrity of your results.

The information presented here is a synthesis of established principles for handling reactive sulfamoyl chlorides, supported by data from safety datasheets of analogous compounds and relevant chemical literature. While specific calorimetric data for N-cyclobutyl-N-methylsulfamoyl chloride is not publicly available, the principles of reactivity for the sulfamoyl chloride functional group are well-understood and form the basis of this guidance.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling and reactivity of N-cyclobutyl-N-methylsulfamoyl chloride.

Q1: What are the primary hazards associated with N-cyclobutyl-N-methylsulfamoyl chloride?

A1: The primary hazards stem from its reactivity, particularly its exothermic reactions with nucleophiles. Like other sulfamoyl chlorides, it is expected to be corrosive and a lachrymator. Contact with skin and eyes will likely cause severe burns.[1][2] Inhalation of vapors can cause respiratory tract irritation.[1][2][3] The most significant operational hazard is the potential for a runaway reaction if it comes into contact with incompatible materials, such as water, amines, or alcohols, without proper temperature control.

Q2: What causes the exothermic nature of reactions involving this compound?

A2: The sulfur atom in the sulfamoyl chloride group is highly electrophilic, making it a target for nucleophiles. The reaction with nucleophiles, such as the nitrogen in an amine or the oxygen in water or an alcohol, leads to the formation of a more stable sulfonamide, sulfonic acid, or sulfonate ester, respectively. This transformation releases a significant amount of energy in the form of heat. Without adequate cooling, this heat can accumulate, leading to a rapid increase in temperature and pressure, a condition known as a runaway reaction.

Q3: How does the stability of N-cyclobutyl-N-methylsulfamoyl chloride compare to other sulfonyl chlorides?

A3: While specific stability data for N-cyclobutyl-N-methylsulfamoyl chloride is not available, the stability of sulfonyl chlorides can be influenced by the electronic and steric properties of the substituents. Generally, sulfonyl chlorides are known to have limited stability and can decompose upon heating, potentially extruding sulfur dioxide.[4] Heteroaromatic sulfonyl chlorides are particularly noted for their instability.[4] It is prudent to assume that N-cyclobutyl-N-methylsulfamoyl chloride has limited thermal stability and should be stored in a cool, dry environment, preferably under an inert atmosphere.[1][3]

Q4: What are the signs of a developing runaway reaction?

A4: Early detection is critical. Key indicators include:

  • A sudden, unexpected rise in the reaction temperature that is not controlled by the cooling system.

  • An increase in the rate of gas evolution.

  • A noticeable change in the color or viscosity of the reaction mixture.

  • An increase in pressure within a closed system.

Should any of these signs be observed, immediate implementation of emergency shutdown procedures is essential.

Part 2: Troubleshooting Guide for Exothermic Events

This section provides a problem-and-solution framework for specific issues that may arise during experimentation.

Problem/Observation Potential Cause Recommended Action & Scientific Rationale
Rapid temperature increase during addition of a reactant (e.g., an amine). The rate of addition is too fast, exceeding the capacity of the cooling system to dissipate the heat of reaction.Immediate Action: Stop the addition immediately. Increase the efficiency of the cooling bath. Rationale: The reaction between the sulfamoyl chloride and the amine is highly exothermic. A slow, controlled addition ensures that the rate of heat generation does not overwhelm the cooling system, maintaining a safe and predictable reaction profile.
Fuming or gas evolution observed upon opening a container of N-cyclobutyl-N-methylsulfamoyl chloride. The compound is reacting with atmospheric moisture.Action: Handle the compound in a fume hood with low ambient humidity or in a glovebox under an inert atmosphere (e.g., nitrogen or argon). Rationale: Sulfamoyl chlorides are moisture-sensitive and will hydrolyze upon contact with water to form the corresponding sulfonic acid and hydrochloric acid, the latter of which is a corrosive gas.
The reaction temperature continues to rise even after stopping the addition of reactants. The reaction has reached a point of thermal runaway.Immediate Action: If possible and safe to do so, add a pre-chilled, inert solvent to dilute the reaction mixture and absorb some of the heat. Prepare for emergency shutdown and evacuation. Rationale: In a thermal runaway, the reaction rate is accelerating due to the increasing temperature. Dilution can help to slow the reaction by reducing the concentration of reactants and providing a heat sink.
A solid precipitate forms unexpectedly during the reaction. This could be the salt of the amine base used in the reaction (e.g., triethylammonium chloride) or the product itself precipitating out of solution.Action: Ensure adequate stirring to maintain a homogenous mixture. If the precipitate is a salt, it can typically be removed during the aqueous workup. If it is the product, you may need to use a different solvent or a higher reaction temperature (with extreme caution and appropriate safety measures). Rationale: The formation of salts is a common byproduct in reactions involving amines and acid chlorides.[5] Proper stirring is crucial to prevent localized hot spots and ensure even heat distribution.

Part 3: Experimental Protocols for Safe Handling

Protocol 1: General Handling and Storage
  • Storage: Store N-cyclobutyl-N-methylsulfamoyl chloride in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, amines, and alcohols.[1][3][6] Storage under an inert atmosphere (nitrogen or argon) is recommended to prevent degradation from moisture.

  • Handling: All handling should be performed in a certified chemical fume hood.[3][6] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[1][6][7]

  • Dispensing: Use dry glassware and syringes for transferring the reagent.

Protocol 2: Controlled Reaction with a Primary Amine

This protocol provides a general guideline for reacting N-cyclobutyl-N-methylsulfamoyl chloride with a primary amine to form a sulfonamide.

  • Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet, dissolve the primary amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Addition: Dissolve N-cyclobutyl-N-methylsulfamoyl chloride (1.05 equivalents) in the same anhydrous solvent and add it to the dropping funnel. Add the sulfamoyl chloride solution to the cooled amine solution dropwise, ensuring the internal temperature does not exceed 5 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Quenching: Once the reaction is complete, slowly and cautiously add a saturated aqueous solution of ammonium chloride to quench any remaining sulfamoyl chloride.

Protocol 3: Safe Quenching of Unused N-Cyclobutyl-N-methylsulfamoyl Chloride

It is crucial to safely neutralize any unreacted sulfamoyl chloride before disposal.

  • Preparation: In a separate flask, prepare a solution of a weak nucleophile, such as isopropanol or acetone, in an inert solvent like toluene.[8] The volume of this quenching solution should be at least 10 times the volume of the sulfamoyl chloride to be quenched.

  • Cooling: Cool the quenching solution to 0 °C in an ice-water bath.

  • Addition: Slowly and dropwise, add the N-cyclobutyl-N-methylsulfamoyl chloride to the cooled quenching solution with vigorous stirring.

  • Neutralization: After the addition is complete and the exotherm has subsided, cautiously add water to the mixture. Finally, neutralize the solution with a base such as sodium bicarbonate before disposal according to institutional guidelines.[8]

Part 4: Visualization of Workflow and Safety

Diagram 1: Decision Tree for Handling Temperature Excursions

G start Temperature Rise Observed check_control Is temperature controlled by cooling system? start->check_control stop_addition Stop reactant addition check_control->stop_addition No monitor Monitor temperature closely check_control->monitor Yes increase_cooling Increase cooling efficiency stop_addition->increase_cooling increase_cooling->monitor stable Temperature stabilizes monitor->stable runaway Temperature continues to rise monitor->runaway No stabilization dilute Dilute with cold, inert solvent (if safe) runaway->dilute shutdown Initiate emergency shutdown dilute->shutdown evacuate Evacuate the area shutdown->evacuate

Caption: Decision-making workflow for temperature excursions.

Diagram 2: Safe Quenching Protocol Flowchart

G start Prepare quenching solution (isopropanol in toluene) cool Cool solution to 0°C start->cool add_reagent Slowly add sulfamoyl chloride cool->add_reagent stir Vigorous stirring add_reagent->stir wait Allow exotherm to subside stir->wait add_water Cautiously add water wait->add_water neutralize Neutralize with sodium bicarbonate add_water->neutralize dispose Dispose according to regulations neutralize->dispose

Caption: Step-by-step safe quenching procedure.

References

  • SAFETY DATA SHEET - TCI Chemicals. (2025, October 16).
  • An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group - Benchchem.
  • SAFETY DATA SHEET - Sigma-Aldrich. (2025, October 15).
  • SAFETY D
  • SAFETY DATA SHEET - Thermo Fisher Scientific. (2012, April 19).
  • safety data sheet - 1. PRODUCT AND COMPANY IDENTIFICATION 2.
  • Application Notes and Protocols for the Synthesis of Sulfonamides
  • Sulfamoyl chlorides - US4569995A - Google P
  • A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing).
  • How to Quench Acid Chlorides? 5 Key Methods for Safe Handling - Yufeng. (2025, May 25).
  • Quenching Reactive Substances - KGROUP. (2006, October 27).
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides - ResearchG

Sources

Optimization

stability of N-cyclobutyl-N-methylsulfamoyl chloride in moisture-containing solvents

Welcome to the technical support resource for N-cyclobutyl-N-methylsulfamoyl chloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical solut...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for N-cyclobutyl-N-methylsulfamoyl chloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth insights and practical solutions for handling this reactive intermediate, with a specific focus on its stability in the presence of moisture.

N-cyclobutyl-N-methylsulfamoyl chloride is a valuable electrophilic reagent used in the synthesis of various sulfonamides, a class of compounds with a wide range of biological activities.[1] However, like all sulfamoyl chlorides, its high reactivity makes it exquisitely sensitive to hydrolysis.[2][3] Understanding and controlling this sensitivity is paramount to achieving successful and reproducible experimental outcomes. This guide provides troubleshooting protocols, frequently asked questions, and validated experimental procedures to ensure the integrity of your research.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the use of N-cyclobutyl-N-methylsulfamoyl chloride, linking them to potential hydrolysis and offering concrete solutions.

Question 1: My reaction is sluggish or fails to proceed to completion, and I observe a significant amount of my starting amine/alcohol. What's going wrong?

Answer:

This is a classic symptom of the hydrolysis of your N-cyclobutyl-N-methylsulfamoyl chloride.

  • Causality: Sulfamoyl chlorides are potent electrophiles.[2] If trace amounts of water are present in your reaction solvent, glassware, or reagents, the water molecule will act as a nucleophile, attacking the electrophilic sulfur atom of the sulfamoyl chloride. This reaction is often faster than the intended reaction with your target nucleophile (e.g., an amine or alcohol), consuming the reagent before it can participate in the desired transformation. The hydrolysis product, N-cyclobutyl-N-methylsulfamic acid, is inactive in the desired coupling reaction.

  • Solutions:

    • Rigorous Drying of Glassware: All glassware must be oven-dried (e.g., at 120 °C for at least 4 hours) or flame-dried under vacuum immediately before use and allowed to cool in a desiccator or under an inert atmosphere.

    • Use of Anhydrous Solvents: Employ freshly opened anhydrous solvents or solvents dispensed from a solvent purification system (SPS). Solvents in previously opened bottles can absorb atmospheric moisture. Polar aprotic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are common choices but must be anhydrous.[4]

    • Inert Atmosphere: Conduct the entire experiment under a dry, inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. This prevents atmospheric moisture from entering the reaction vessel.[5]

    • Check Reagent Purity: Ensure all other reagents, particularly the nucleophile and any base used, are anhydrous.

Question 2: I've observed the formation of an unexpected white precipitate in my reaction mixture soon after adding the sulfamoyl chloride. What is it?

Answer:

The precipitate is very likely the hydrochloride salt of either your starting amine or the N-cyclobutyl-N-methylamine byproduct from complete degradation.

  • Causality: The hydrolysis of N-cyclobutyl-N-methylsulfamoyl chloride yields two products: N-cyclobutyl-N-methylsulfamic acid and hydrochloric acid (HCl), as illustrated in the diagram below. The generated HCl is a strong acid that will immediately protonate any basic species in the reaction mixture. If your substrate is an amine, this will form the corresponding amine hydrochloride salt, which is often poorly soluble in common organic solvents and precipitates out. This effectively removes your nucleophile from the reaction. In cases of extensive degradation, the intermediate sulfamic acid can decompose, releasing N-cyclobutyl-N-methylamine, which also forms a hydrochloride salt.[3]

  • Solutions:

    • Moisture Control: The primary solution is to prevent hydrolysis by following the rigorous anhydrous techniques described in the answer to Question 1.

    • Use of a Non-Nucleophilic Base: Incorporate a non-nucleophilic, acid-scavenging base, such as triethylamine or diisopropylethylamine (DIPEA), into the reaction. Add the base before introducing the sulfamoyl chloride. This base will neutralize the generated HCl, preventing the precipitation of your amine substrate. Ensure the scavenging base is also anhydrous.[1]

Question 3: My post-reaction analysis (NMR, LC-MS) shows a complex mixture of byproducts, and my yield is consistently low. How can I diagnose and fix this?

Answer:

A complex byproduct profile points towards competing reactions, with hydrolysis being a primary suspect.

  • Causality: The presence of moisture creates multiple competing reaction pathways. The sulfamoyl chloride reacts with water, your nucleophile, and potentially degradation products. Polar protic solvents, such as alcohols, can not only contain water but can also act as nucleophiles themselves, leading to the formation of sulfonate ester byproducts.[6][7] These solvents are generally unsuitable for reactions with sulfamoyl chlorides unless they are the intended reactant.[6]

  • Diagnostic & Solution Workflow:

    • Run a Control Reaction: Set up a small-scale reaction containing only the solvent, base, and N-cyclobutyl-N-methylsulfamoyl chloride (no nucleophile). Monitor it over time by TLC or LC-MS. The appearance of new, more polar spots/peaks indicates degradation.

    • Solvent Selection: Switch to a rigorously dried polar aprotic solvent.[8] Polar aprotic solvents are ideal because they can dissolve the reactants but lack the O-H or N-H bonds that can lead to hydrolysis or other side reactions.[7]

    • Temperature Control: Perform the addition of the sulfamoyl chloride at a reduced temperature (e.g., 0 °C). This can help control the rate of the desired reaction versus the undesired hydrolysis, especially if the reaction is exothermic.

    • Confirm Reagent Integrity: Before starting, take a small sample of your N-cyclobutyl-N-methylsulfamoyl chloride, dissolve it in anhydrous deuterated chloroform (CDCl₃), and acquire a quick ¹H NMR spectrum. Compare it to the reference spectrum to ensure the material has not degraded during storage.

Visualizing the Problem: Degradation and Workflow

To better understand the chemical processes and troubleshooting logic, the following diagrams have been created.

Hydrolysis reagents N-cyclobutyl-N-methylsulfamoyl chloride + H₂O sub R₂N-SO₂-Cl ts Transition State (Nucleophilic Attack) sub->ts Attack by H₂O h2o H₂O acid N-cyclobutyl-N-methylsulfamic Acid (R₂N-SO₃H) ts->acid hcl Hydrochloric Acid (HCl) ts->hcl

Caption: Hydrolysis pathway of a sulfamoyl chloride.

TroubleshootingWorkflow start Experiment Shows Low Yield or Precipitate Formation check_moisture Is Moisture Contamination Suspected? start->check_moisture implement_anhydrous Implement Rigorous Anhydrous Techniques: 1. Dry Glassware 2. Use Anhydrous Solvents 3. Use Inert Atmosphere check_moisture->implement_anhydrous Yes check_base Was an Acid Scavenger Used? check_moisture->check_base No implement_anhydrous->check_base add_base Add Anhydrous Non-Nucleophilic Base (e.g., Et₃N) to Reaction check_base->add_base No rerun Re-run Experiment check_base->rerun Yes add_base->rerun success Problem Solved rerun->success Success fail Issue Persists: Consult Further Technical Support rerun->fail Failure

Caption: Troubleshooting workflow for suspected hydrolysis.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for N-cyclobutyl-N-methylsulfamoyl chloride? A: The compound should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen).[5] It is critical to store it in a cool, dry place, ideally in a freezer at or below -20°C, to minimize thermal degradation and any potential reaction with trace moisture.[9][10]

Q2: Can I use protic solvents like methanol or ethanol for my reaction? A: It is strongly discouraged unless the alcohol is the intended reactant. Protic solvents can act as nucleophiles, reacting with the sulfamoyl chloride to form undesired sulfonate ester byproducts.[7] Furthermore, they are hygroscopic and can introduce water, leading to hydrolysis.[6] Always opt for anhydrous polar aprotic solvents for optimal results.[8]

Q3: How quickly does hydrolysis occur? A: The rate is highly dependent on conditions. In the presence of significant water, especially at room temperature, hydrolysis can be nearly instantaneous. In a well-dried aprotic solvent with only trace moisture, the degradation may be slower, but it will still compete with your desired reaction over the course of several hours.

Q4: How can I confirm the identity and purity of my N-cyclobutyl-N-methylsulfamoyl chloride? A: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to confirm the structure and assess purity.[11] For routine checks, ¹H NMR is often sufficient to identify characteristic peaks and detect major impurities.

Q5: What is the expected stability of N-cyclobutyl-N-methylsulfamoyl chloride in various solvents? A: The stability is highly dependent on the solvent type and the rigorous exclusion of water. The following table provides a general guide.

Solvent TypeExample SolventsExpected Stability (Anhydrous Conditions)Notes
Polar Protic Water, Methanol, EthanolVery Poor Rapid decomposition/reaction.[6][7] Avoid completely.
Polar Aprotic DCM, THF, AcetonitrileGood to Excellent The preferred choice. Stability is high if the solvent is truly anhydrous.[4]
Nonpolar Hexanes, TolueneGood Stability is good, but solubility of the sulfamoyl chloride and other reagents may be limited.

Detailed Experimental Protocols

Protocol 1: Safe Handling and Dispensing of N-cyclobutyl-N-methylsulfamoyl chloride

  • Bring the sealed container of N-cyclobutyl-N-methylsulfamoyl chloride from the freezer and allow it to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture on the cold container.

  • Work under a robust inert atmosphere (glovebox or Schlenk line).

  • Briefly break the inert atmosphere to quickly remove the cap, and immediately cover the opening with a septum.

  • Purge the headspace of the container with dry nitrogen or argon by inserting a needle connected to the inert gas line and a second needle as an outlet.

  • Using a clean, dry syringe, pierce the septum and withdraw the required amount of the reagent (if liquid at room temperature) or use a dry spatula under a positive flow of inert gas (if solid).

  • Transfer the reagent to the reaction vessel, which is already under an inert atmosphere.

  • Securely recap the original container, purge the headspace again with inert gas, and return it to the freezer for storage.[9]

Protocol 2: Monitoring Stability in a Solvent via LC-MS

This protocol allows you to assess the stability of the sulfamoyl chloride in your specific solvent over a typical reaction time.

  • Preparation: In a flame-dried vial under an inert atmosphere, prepare a stock solution of N-cyclobutyl-N-methylsulfamoyl chloride in your chosen anhydrous solvent (e.g., 1 mg/mL in anhydrous acetonitrile).

  • Time Zero (t=0) Sample: Immediately withdraw a small aliquot (e.g., 50 µL) from the stock solution and quench it into a larger volume of a suitable solvent mixture for analysis (e.g., 950 µL of 50:50 acetonitrile:water). This rapid dilution and introduction of water will stop any slow degradation by quickly hydrolyzing any remaining reagent, "freezing" the sample in time for analysis. Analyze immediately by LC-MS.

  • Incubation: Seal the stock solution vial and let it stand at the intended reaction temperature (e.g., room temperature).

  • Time Point Sampling: At regular intervals (e.g., 1 hr, 4 hrs, 24 hrs), repeat step 2 by withdrawing and quenching another aliquot.

  • Analysis: Analyze all quenched samples by LC-MS.[12] Monitor for the decrease in the peak area corresponding to the parent compound and the appearance of peaks corresponding to hydrolysis or degradation products. This provides a semi-quantitative measure of its stability under your experimental conditions.

References

  • AK Scientific, Inc. (n.d.). Sulfamoyl chloride, Keep in freezer under -20°C upon receipt.
  • ChemicalBook. (2023).
  • Sigma-Aldrich. (n.d.). Sulfamoyl Chloride | 7778-42-9.
  • Wang, X., Yang, M., Ye, S., Kuang, Y., & Wu, J. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Chemical Science, 12(20), 7036-7042. DOI:10.1039/D1SC01351C.
  • ChemScene. (n.d.). 7778-42-9 | Sulfamoyl chloride.
  • BLD Pharm. (n.d.). 7778-42-9|Sulfamoyl Chloride.
  • Taylor & Francis Online. (n.d.). Protic solvents – Knowledge and References.
  • BenchChem. (n.d.).
  • Reddy, K. L., et al. (2008). Synthetic methodology for the preparation of N-hydroxysulfamides. Tetrahedron, 64(25), 5879-5886.
  • ArtMolecule. (n.d.).
  • Company, R., et al. (2020). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
  • Fisher Scientific. (2021).
  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents.
  • PubChem. (n.d.). N-(cyclobutylmethyl)-n-methylsulfamoyl chloride.
  • Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.
  • The Journal of Organic Chemistry. (1966). An improved synthesis of sulfamoyl chlorides. 31(11), 3869-3870.
  • BLD Pharm. (n.d.). 1411944-92-7|N-Cyclobutyl-N-methylsulfamoyl chloride.
  • Google Patents. (n.d.). Determination method for sulfuryl chloride in thionyl chloride.
  • Separation Science. (2023). Analytical Techniques In Stability Testing.
  • YouTube. (2022). Protic and Aprotic solvents - and the reaction speed.
  • Chemistry Stack Exchange. (2020). Hydrolysis of (chloromethyl)cyclopropane: Is but-3-en-1-ol a possible product?.
  • ResearchGate. (2015). (PDF)
  • Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents.
  • International Journal of Pharmaceutical Sciences Review and Research. (2012).
  • Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. 8(4), 194-213.
  • Royal Society of Chemistry. (2023). Organic & Biomolecular Chemistry. 21, 2950-2954.
  • PubChem. (n.d.). N-Methylsulfamoyl chloride.
  • Google Patents. (n.d.). US6093286A - Process for purifying n-butyl chloride.
  • BenchChem. (n.d.). preventing hydrolysis of N-hexyl-N-methylcarbamoyl chloride during reaction.
  • Organic Syntheses. (2018). Preparation of N-tert-Butylbenzenesulfinimidoyl Chloride. 95, 319-333.
  • Sigma-Aldrich. (n.d.). Methylsulfamoyl chloride AldrichCPR.
  • PubChem. (n.d.). N-cyclobutyl-N-methylpropanamide.
  • ChemicalBook. (n.d.). METHYLSULFAMOYL CHLORIDE CAS#: 10438-96-7.
  • BLD Pharm. (n.d.). 1179030-02-4|N-(Cyclopropylmethyl)-N-methylsulfamoyl chloride.

Sources

Troubleshooting

controlling side reactions when using N-cyclobutyl-N-methylsulfamoyl chloride

Technical Support Center: Optimizing Sulfamoylation with N-Cyclobutyl-N-methylsulfamoyl Chloride Executive Summary N-Cyclobutyl-N-methylsulfamoyl chloride (CAS: 1411944-92-7) is a specialized electrophilic building block...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Sulfamoylation with N-Cyclobutyl-N-methylsulfamoyl Chloride

Executive Summary

N-Cyclobutyl-N-methylsulfamoyl chloride (CAS: 1411944-92-7) is a specialized electrophilic building block used primarily in medicinal chemistry (e.g., synthesis of MEK or JAK inhibitors). While structurally similar to standard sulfonyl chlorides, the presence of the strained cyclobutyl ring and the nitrogen-sulfur bond introduces unique stability challenges.

This guide addresses the three most critical failure modes: hydrolytic degradation , thermal instability of the cyclobutyl moiety , and HCl-mediated side reactions .

Part 1: Critical Handling & Stability (Pre-Reaction)

Q: My reagent arrived as a solid/oil mixture. Is it degraded? A: N-Cyclobutyl-N-methylsulfamoyl chloride is typically a low-melting solid or viscous oil. If the material appears wet or fuming, it has likely undergone hydrolysis.

  • Diagnostic: Check the

    
     NMR in 
    
    
    
    .
    • Intact Reagent: Distinct cyclobutyl multiplet (

      
      ) and 
      
      
      
      -methyl singlet (
      
      
      ).
    • Hydrolyzed (

      
      ):  Significant downfield shift of the 
      
      
      
      -methyl peak and broadening of signals due to acid formation.
  • Prevention: Store under inert gas (Argon/Nitrogen) at

    
    . This reagent is moisture-sensitive; exposure to atmospheric humidity rapidly converts the chloride to the corresponding sulfamic acid, which is unreactive toward amines.
    

Q: Can I purify this reagent if it degrades? A: Not recommended. Sulfamoyl chlorides are thermally unstable and difficult to distill without decomposition. If hydrolysis is


, discard and purchase fresh material. For minor impurities, use the reagent in excess (

equiv) during the coupling step.

Part 2: Reaction Optimization (The "During" Phase)

Q: I am observing low yields and unreacted starting amine. What is wrong? A: The steric bulk of the cyclobutyl group retards the electrophilic attack at the sulfur atom compared to simple dimethylsulfamoyl chloride.

  • The Fix: You must activate the nucleophile (your amine), not the electrophile.

    • Base Selection: Switch from weak bases (Pyridine) to stronger, non-nucleophilic bases like Triethylamine (TEA) or DIPEA (Hünig's Base) .

    • Catalysis: Add

      
      DMAP  (4-Dimethylaminopyridine). DMAP forms a highly reactive 
      
      
      
      -acylpyridinium-type intermediate that overcomes the steric hindrance of the cyclobutyl group.

Q: I see a byproduct with a mass corresponding to [M - 54]. What is this? A: This indicates cyclobutyl ring opening or elimination.

  • Mechanism: The cyclobutane ring (

    
     strain energy) is susceptible to acid-catalyzed ring opening. If the HCl generated during the reaction is not immediately neutralized, it can protonate the cyclobutyl nitrogen or the ring itself, leading to cleavage or rearrangement to linear butenyl chains.
    
  • The Fix: Ensure your base equivalents are

    
     equiv relative to the amine. The reaction medium must remain basic (
    
    
    
    ) throughout the addition.

Part 3: Experimental Protocol

Standard Operating Procedure: Sulfamoylation of a Secondary Amine

Reagents:

  • Target Amine (

    
     equiv)
    
  • N-Cyclobutyl-N-methylsulfamoyl chloride (

    
     equiv)
    
  • Triethylamine (

    
     equiv)[1]
    
  • DMAP (

    
     equiv - optional for sluggish amines)
    
  • Dichloromethane (DCM) - Anhydrous

Step-by-Step Workflow:

  • Setup: Flame-dry a round-bottom flask and purge with Argon.

  • Solvation: Dissolve the Target Amine and Triethylamine in anhydrous DCM (

    
     concentration).
    
  • Temperature Control: Cool the solution to

    
     (Ice/Water bath). Crucial: Do not add the sulfamoyl chloride at room temperature to prevent exotherms that risk ring opening.
    
  • Addition: Add N-Cyclobutyl-N-methylsulfamoyl chloride dropwise (neat or as a concentrated DCM solution) over 10 minutes.

  • Reaction: Allow to warm to Room Temperature (

    
    ). Stir for 4–12 hours.
    
    • Monitoring: TLC should show disappearance of the amine.

  • Quench: Add saturated aqueous

    
     (weakly basic quench prevents acid shock).
    
  • Workup: Extract with DCM, wash with brine, dry over

    
    .
    

Part 4: Mechanistic Visualization

The following diagram illustrates the competition between the desired pathway and the two primary failure modes (Hydrolysis and Ring Opening).

Sulfamoylation_Pathways Start N-Cyclobutyl-N-methyl sulfamoyl chloride Intermed Transition State (Tetrahedral Sulfur) Start->Intermed + Amine (Slow Step) Bypro_Acid Sulfamic Acid (Dead End) Start->Bypro_Acid + H2O (Hydrolysis) Bypro_Ring Ring-Opened Impurity Start->Bypro_Ring High Temp or Acidic pH Water Moisture (H2O) Water->Bypro_Acid Amine Target Amine (R-NH2) Amine->Intermed Base Base (TEA/DIPEA) Base->Intermed Scavenges HCl Product Desired Sulfamide Product Intermed->Product - HCl (Fast)

Caption: Reaction logic flow. Green paths indicate the desired synthesis; red paths indicate failure modes triggered by moisture or acidity.

Part 5: Troubleshooting Data Table

SymptomProbable CauseCorrective Action
No Reaction Reagent HydrolysisCheck reagent NMR. Ensure solvents are anhydrous.
Low Yield (<50%) Steric HindranceAdd 10 mol% DMAP; Increase reaction time (do not increase Temp >40°C).
Oiling Out / Gums PolymerizationConcentration too high. Dilute reaction to 0.1 M.
New Spot on TLC (Low Rf) Sulfamic Acid FormationMoisture ingress. Flame-dry glassware; use Schlenk lines.
Product decomposes on column Acid SensitivityUse 1% Triethylamine in the eluent to neutralize silica acidity.

References

  • Hydrolysis Kinetics of Sulfamoyl Chlorides

    • Title: Hydrolysis of Sulfamoyl Chlorides. II. Hydrogen Participation in the Hydrolysis of Diethyl and Methylethylsulfamoyl Chlorides.[2][3]

    • Source: Canadian Journal of Chemistry, 1972, 50(6): 946-952.
    • Relevance: Establishes the baseline instability of dialkyl sulfamoyl chlorides in the presence of w
    • URL:[Link]

  • General Sulfonamide Synthesis via Sulfonyl Chlorides

    • Title: Recent advances in synthesis of sulfonamides: A review.
    • Source: Chemistry & Biology Interface, 2018, 8(4), 195.[4]

    • Relevance: Provides comparative protocols for amine coupling using TEA and Pyridine bases.
    • URL:[Link]

  • Cyclobutane Stability in Synthesis

    • Title: The application of cyclobutane derivatives in organic synthesis.[5]

    • Source: ResearchG
    • Relevance: Validates the stability of cyclobutane rings under basic conditions and their sensitivity to acid-c
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H NMR characterization of N-cyclobutyl-N-methylsulfamoyl chloride derivatives

Executive Summary & Strategic Context Product: N-Cyclobutyl-N-methylsulfamoyl chloride (CAS: 1411944-92-7) Application: Electrophilic sulfamoylating reagent for introducing the N-cyclobutyl-N-methylsulfamoyl pharmacophor...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

Product: N-Cyclobutyl-N-methylsulfamoyl chloride (CAS: 1411944-92-7) Application: Electrophilic sulfamoylating reagent for introducing the N-cyclobutyl-N-methylsulfamoyl pharmacophore. Medicinal Chemistry Value: This scaffold acts as a conformationally restricted bioisostere of the


-isopropyl-N-methylsulfamoyl group. The cyclobutyl ring reduces the entropic penalty of binding and improves metabolic stability by eliminating the labile methine C-H abstraction pathway common in isopropyl groups.

Scope of Guide: This document provides a self-validating NMR characterization protocol. Unlike stable sulfonamides, sulfamoyl chlorides are moisture-sensitive electrophiles. Their characterization requires distinguishing the active reagent from its two primary impurities: the hydrolyzed sulfamic acid and the protonated amine precursor.

Chemical Identity & Expected NMR Signature

The magnetic environment of N-cyclobutyl-N-methylsulfamoyl chloride is defined by the strong electron-withdrawing nature of the chlorosulfonyl (


) group. This deshields adjacent protons significantly more than in the corresponding sulfonamides or amines.
Diagnostic Signal Table (400 MHz, )
MoietyProton TypeMultiplicityChemical Shift (

, ppm)
Coupling (

, Hz)
Structural Insight
N-Methyl

Singlet (s)2.95 – 3.05 -Primary Quantifier. Sharp singlet. Shifts upfield (~2.7 ppm) upon hydrolysis.
Cyclobutyl

-CH
Quintet/Multiplet4.10 – 4.30

Deshielded by

. Diagnostic of N-substitution.
Cyclobutyl

-

Multiplet2.25 – 2.45 Complex"Wing" protons. Show strong puckering effects.
Cyclobutyl

-

Multiplet1.65 – 1.85 ComplexDistal ring protons.

Critical Note: The chemical shift of the N-Methyl group is the most reliable indicator of purity. If you observe a second singlet around 2.70–2.80 ppm, your sample has hydrolyzed to the sulfamic acid.

Comparative Analysis: Reagent vs. Alternatives

In drug discovery, this reagent is often compared to its Isopropyl and Cyclopropyl analogs. The NMR behavior reflects the conformational rigidity.

FeatureCyclobutyl (Target) Isopropyl Analog Cyclopropyl Analog

-CH Shift

4.20 (Multiplet)

3.95 (Septet)

2.50 (Multiplet)
Conformation Puckered (Rigid)Freely RotatingRigid / High Strain
Metabolic Liability Low (Ring strain prevents oxidation)High ( CYP450 hydroxylation)Low
NMR Complexity High (2nd order effects in ring)Low (First order doublet)High (Roofing effects)

Key Insight: The cyclopropyl protons are uniquely shielded (


 0.6–1.0 ppm) due to the ring current anisotropy. The cyclobutyl protons do not share this shielding; they appear in the standard alkyl region (1.5–2.5 ppm), making the cyclobutyl spectrum more congested than the cyclopropyl analog.

Experimental Protocol: Self-Validating Workflow

Sample Preparation (Moisture Control)

Sulfamoyl chlorides hydrolyze rapidly in wet solvents, producing HCl and the corresponding sulfamic acid.

  • Solvent: Use anhydrous

    
     (stored over activated 4Å molecular sieves). Avoid DMSO-
    
    
    
    as it is hygroscopic and can accelerate decomposition.
  • Concentration: Prepare a ~10-15 mg/mL solution. High concentrations can lead to aggregation-induced broadening.

  • Tube: Use a dried NMR tube (oven-dried at 120°C for >1 hour).

  • Timing: Acquire the spectrum immediately after dissolution (<15 mins).

The "Split-Peak" Validation Method

To confirm the identity of the chloride versus the sulfonamide product:

  • Run the standard 1H NMR.

  • Add 1 drop of

    
      to the NMR tube and shake vigorously.
    
  • Wait 10 minutes and re-acquire.

    • Result: The sulfamoyl chloride (

      
       3.00) will decrease/disappear. A new peak (sulfamic acid/amine salt) will appear upfield (
      
      
      
      ~2.75).
    • Why? This confirms the electrophilic reactivity of the species. If the spectrum remains unchanged, the compound is likely already the hydrolyzed acid or a stable sulfonamide, not the active chloride.

Decision Logic & Troubleshooting (Visualization)

The following diagram outlines the logical flow for assessing the purity and identity of the reagent based on the N-Methyl signal.

NMR_Logic_Flow Start Acquire 1H NMR in CDCl3 Check_NMe Analyze N-Me Region (2.6 - 3.1 ppm) Start->Check_NMe Single_300 Single Sharp Peak at ~3.00 ppm Check_NMe->Single_300 Ideal Case Split_Peak Two Peaks: ~3.00 ppm & ~2.75 ppm Check_NMe->Split_Peak Common Issue Broad_Peak Broad/Shifted Peak < 2.70 ppm Check_NMe->Broad_Peak Synthetic Error Conclusion_Pure PASS: Active Reagent (Purity >95%) Single_300->Conclusion_Pure Conclusion_Wet FAIL: Partial Hydrolysis (Check Solvent Water) Split_Peak->Conclusion_Wet Conclusion_Amine FAIL: Precursor Amine (Incomplete Reaction) Broad_Peak->Conclusion_Amine

Caption: Decision tree for interpreting the N-Methyl diagnostic signal to determine reagent quality.

Synthesis Pathway & Impurity Tracking

Understanding the synthesis helps identify impurities. The reagent is typically prepared from N-cyclobutyl-N-methylamine.

Synthesis_Pathway Amine Precursor Amine (N-Me: ~2.3 ppm) Product Target Chloride (N-Me: ~3.0 ppm) Amine->Product + SO2Cl2 / -HCl Reagent Sulfuryl Chloride (SO2Cl2) Hydrolysis Sulfamic Acid (N-Me: ~2.75 ppm) Product->Hydrolysis + H2O (Air/Solvent)

Caption: Synthesis and degradation pathway showing the chemical shift migration of the N-Methyl group.

References

  • PubChem. (n.d.).[1] N-Cyclobutyl-N-methylsulfamoyl chloride (Compound).[2][3][4][5] National Library of Medicine. Retrieved February 12, 2026, from [Link]

  • Izzotti, A. R., & Gleason, J. L. (2024). Driving tert-butyl axial: the surprising cyclopropyl effect. Chemical Science. Retrieved from [Link]

Sources

Comparative

A Comparative Analysis of the Reactivity of N-Cyclobutyl and N-Isopropyl Sulfamoyl Chlorides: A Technical Guide for Chemical Researchers

Introduction: The Role of N-Substituted Sulfamoyl Chlorides in Modern Chemistry N-substituted sulfamoyl chlorides are a critical class of reagents in organic synthesis, serving as versatile precursors for the introductio...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Role of N-Substituted Sulfamoyl Chlorides in Modern Chemistry

N-substituted sulfamoyl chlorides are a critical class of reagents in organic synthesis, serving as versatile precursors for the introduction of the sulfamide moiety. This functional group is a cornerstone in medicinal chemistry, appearing in a wide array of therapeutic agents, including diuretics, antivirals, and anticancer drugs. The reactivity of the sulfamoyl chloride is paramount to its utility, and the nature of the nitrogen substituent can profoundly influence this reactivity through a combination of steric and electronic effects. This guide provides an in-depth comparison of the reactivity of two commonly encountered N-alkyl sulfamoyl chlorides: N-cyclobutyl sulfamoyl chloride and N-isopropyl sulfamoyl chloride. By examining their electronic and steric profiles, and proposing a framework for their experimental comparison, we aim to provide researchers, scientists, and drug development professionals with the insights necessary to make informed decisions in their synthetic endeavors.

Theoretical Framework: Unpacking the Influences on Reactivity

The reactivity of sulfamoyl chlorides in nucleophilic substitution reactions, typically with amines to form sulfonamides, is governed by the electrophilicity of the sulfur atom and the steric accessibility of the reaction center. The N-alkyl substituents, cyclobutyl and isopropyl, modulate these factors in distinct ways.

Electronic Effects: A Subtle Distinction

The electronic influence of a substituent can be quantified by its Hammett sigma (σ) constants, which describe the electron-donating or electron-withdrawing nature of a group. Alkyl groups are generally considered to be weakly electron-donating. For the cyclobutyl group, the Hammett constants have been reported as σm = -0.05 and σp = -0.14.[1] While specific Hammett constants for the isopropyl group are not as commonly tabulated in the same context, the electronic effects of simple alkyl groups are generally considered to be very similar.[2] Therefore, from an electronic standpoint, both the N-cyclobutyl and N-isopropyl groups are expected to have a comparable, mildly electron-donating effect on the sulfamoyl chloride moiety. This suggests that electronic factors alone are unlikely to be the primary driver of any significant difference in their reactivity.

Steric Effects: The Decisive Factor

The steric bulk of the N-substituent plays a more significant role in dictating the reactivity of sulfamoyl chlorides. A common measure of steric hindrance is the Taft steric parameter (Es) or the A-value, which quantifies the conformational preference of a substituent on a cyclohexane ring. A larger A-value corresponds to greater steric bulk.[3]

The A-value for an isopropyl group is approximately 2.15 kcal/mol.[3] While the A-value for a cyclobutyl group is less commonly cited, it is generally considered to be of a similar magnitude or slightly smaller than the isopropyl group. However, the shape and conformational flexibility of the substituent are also critical. The isopropyl group, with its branching at the α-carbon relative to the nitrogen, presents a more direct steric shield around the reactive sulfur center. In contrast, the cyclobutyl ring, while possessing a similar number of carbon atoms, has a more constrained geometry that may allow for more favorable approach of a nucleophile.

Studies on related systems have shown that steric hindrance from N-alkyl groups, particularly those with α-branching like the isopropyl group, can significantly decrease reaction rates.[4] This is due to the increased steric clash in the transition state of the nucleophilic attack on the sulfur atom.

Quantitative Comparison of Steric and Electronic Parameters

To provide a clearer picture of the subtle differences between the two substituents, the following table summarizes their key steric and electronic parameters.

ParameterN-CyclobutylN-IsopropylInterpretation
Hammett Constant (σp) -0.14[1]Similar to other alkyl groupsBoth are weakly electron-donating, with minimal difference in electronic influence.
A-Value (kcal/mol) ~2.0 (estimated)2.15[3]Indicates comparable overall steric bulk.
Branching β-branching (ring)α-branchingThe isopropyl group's α-branching is expected to exert a more direct steric hindrance at the reaction center.

Experimental Design for a Head-to-Head Reactivity Comparison

To definitively determine the relative reactivity of N-cyclobutyl and N-isopropyl sulfamoyl chlorides, a competitive kinetic experiment is the most rigorous approach. The following protocol outlines a detailed methodology for such a study.

Objective

To determine the relative reaction rates of N-cyclobutyl sulfamoyl chloride and N-isopropyl sulfamoyl chloride with a model amine nucleophile under pseudo-first-order conditions.

Materials
  • N-cyclobutyl sulfamoyl chloride

  • N-isopropyl sulfamoyl chloride

  • Aniline (or other suitable primary amine nucleophile)

  • Anhydrous acetonitrile (solvent)

  • Triethylamine (non-nucleophilic base)

  • Internal standard (e.g., dodecane)

  • High-performance liquid chromatography (HPLC) or Gas chromatography–mass spectrometry (GC-MS) equipment

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_soln Prepare stock solutions of: - N-cyclobutyl sulfamoyl chloride - N-isopropyl sulfamoyl chloride - Aniline - Triethylamine - Internal Standard mix Equilibrate amine, base, and solvent at constant temperature. prep_soln->mix Transfer to reaction vessel initiate Initiate reaction by adding a mixture of both sulfamoyl chlorides. mix->initiate aliquots Withdraw aliquots at timed intervals. initiate->aliquots quench Quench aliquots immediately (e.g., with acidic water). aliquots->quench extract Extract quenched aliquots with an organic solvent. quench->extract analyze Analyze organic extracts by HPLC or GC-MS. extract->analyze quantify Quantify the disappearance of each sulfamoyl chloride relative to the internal standard. analyze->quantify plot Plot ln([Sulfamoyl Chloride]) vs. time to determine pseudo-first-order rate constants. quantify->plot

Caption: Workflow for the competitive kinetic analysis of sulfamoyl chloride reactivity.

Step-by-Step Protocol
  • Preparation of Stock Solutions:

    • Prepare equimolar stock solutions (e.g., 0.1 M) of N-cyclobutyl sulfamoyl chloride and N-isopropyl sulfamoyl chloride in anhydrous acetonitrile.

    • Prepare a stock solution of aniline (e.g., 1.0 M) in anhydrous acetonitrile.

    • Prepare a stock solution of triethylamine (e.g., 1.2 M) in anhydrous acetonitrile.

    • Prepare a stock solution of an internal standard (e.g., dodecane, 0.05 M) in anhydrous acetonitrile.

  • Reaction Setup:

    • In a temperature-controlled reaction vessel, combine the aniline stock solution (to achieve a final concentration of e.g., 0.1 M), triethylamine stock solution (final concentration e.g., 0.12 M), and the internal standard stock solution. Add sufficient anhydrous acetonitrile to reach the desired final volume.

    • Allow the solution to equilibrate to the desired reaction temperature (e.g., 25 °C).

  • Initiation and Monitoring:

    • Initiate the reaction by the rapid addition of an equimolar mixture of the N-cyclobutyl and N-isopropyl sulfamoyl chloride stock solutions (to achieve a final concentration of e.g., 0.01 M for each).

    • Immediately start a timer and withdraw aliquots (e.g., 100 µL) at regular time intervals (e.g., 0, 1, 2, 5, 10, 20, 30, and 60 minutes).

    • Quench each aliquot immediately by adding it to a vial containing a quenching solution (e.g., 1 mL of 1 M HCl in water/acetonitrile).

  • Sample Analysis:

    • Extract the quenched aliquots with a suitable organic solvent (e.g., ethyl acetate).

    • Analyze the organic extracts by HPLC or GC-MS to determine the concentration of each sulfamoyl chloride relative to the internal standard.

  • Data Analysis:

    • For each sulfamoyl chloride, plot the natural logarithm of its concentration (ln[Sulfamoyl Chloride]) against time.

    • The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k').

    • The ratio of the rate constants (k'cyclobutyl / k'isopropyl) will provide a quantitative measure of their relative reactivity.

Anticipated Results and Mechanistic Interpretation

Based on the analysis of steric effects, it is hypothesized that N-cyclobutyl sulfamoyl chloride will exhibit a higher reactivity towards nucleophilic attack than N-isopropyl sulfamoyl chloride.

The rationale for this prediction is illustrated in the mechanistic diagram below. The reaction proceeds through a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfamoyl chloride, leading to a trigonal bipyramidal transition state.

G cluster_isopropyl N-Isopropyl Sulfamoyl Chloride cluster_cyclobutyl N-Cyclobutyl Sulfamoyl Chloride Reactants_i R-NH₂ + (CH₃)₂CH-N(H)SO₂Cl TS_i [Transition State]‡ (Higher Energy due to steric clash) Reactants_i->TS_i Slower Products_i R-NHSO₂N(H)CH(CH₃)₂ + HCl TS_i->Products_i Reactants_c R-NH₂ + c-C₄H₇-N(H)SO₂Cl TS_c [Transition State]‡ (Lower Energy due to less steric clash) Reactants_c->TS_c Faster Products_c R-NHSO₂N(H)-c-C₄H₇ + HCl TS_c->Products_c

Caption: Proposed reaction pathways highlighting the steric influence on the transition state.

The α-branching of the isopropyl group is expected to create a more significant steric clash with the incoming nucleophile and the sulfonyl oxygens in the transition state. This will raise the activation energy of the reaction, resulting in a slower rate. The cyclobutyl group, with its more constrained ring structure, is predicted to present a less sterically hindered environment for the nucleophilic attack, leading to a lower activation energy and a faster reaction rate.

Conclusion and Practical Implications

While possessing similar electronic properties, the steric profiles of N-cyclobutyl and N-isopropyl sulfamoyl chlorides are sufficiently different to anticipate a noticeable divergence in their reactivity. The α-branched isopropyl group is predicted to render the corresponding sulfamoyl chloride less reactive than its N-cyclobutyl counterpart due to greater steric hindrance in the transition state of nucleophilic substitution.

For synthetic chemists, this implies that for reactions where high reactivity is desired, N-cyclobutyl sulfamoyl chloride may be the preferred reagent. Conversely, in situations where a more controlled or selective reaction is necessary, the less reactive N-isopropyl sulfamoyl chloride might be advantageous. The provided experimental protocol offers a robust framework for verifying this hypothesis and for quantifying the reactivity differences between these and other N-substituted sulfamoyl chlorides, thereby enabling more precise control over sulfonamide synthesis.

References

  • Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Taft, R. W. (1956). Separation of Polar, Steric, and Resonance Effects in Reactivity. In M. S. Newman (Ed.), Steric Effects in Organic Chemistry (pp. 556-675). John Wiley & Sons.
  • Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Fagbemi, O., et al. (2020). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Molecules, 25(9), 2035. [Link]

Sources

Validation

Comparative Guide: N-Cyclobutyl-N-methylsulfamoyl Chloride vs. Dimethylsulfamoyl Chloride

Topic: N-Cyclobutyl-N-methylsulfamoyl Chloride vs. Dimethylsulfamoyl Chloride Reactivity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: N-Cyclobutyl-N-methylsulfamoyl Chloride vs. Dimethylsulfamoyl Chloride Reactivity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

In medicinal chemistry, the sulfamoyl moiety (


) serves as a critical pharmacophore, often acting as a bioisostere for carboxamides or as a transition-state mimic in protease inhibitors. While Dimethylsulfamoyl chloride (DMSC)  is the standard reagent for introducing the 

-dimethylsulfamoyl group, the sterically demanding

-cyclobutyl-

-methylsulfamoyl chloride (CBMSC)
has emerged as a specialized alternative.

This guide analyzes the reactivity, physicochemical properties, and synthetic utility of these two reagents. The cyclobutyl variant offers distinct advantages in lipophilicity modulation (LogP) and metabolic stability , albeit with reduced electrophilic reactivity that necessitates tailored experimental protocols.

Physicochemical & Structural Analysis

The structural difference between the two reagents dictates their reactivity profiles. The cyclobutyl group in CBMSC introduces significant steric bulk and lipophilicity compared to the planar, compact methyl groups in DMSC.

FeatureDimethylsulfamoyl Chloride (DMSC)

-Cyclobutyl-

-methylsulfamoyl Chloride (CBMSC)
Structure


Molecular Weight 143.59 g/mol 183.66 g/mol
Steric Bulk (Tolman) Moderate (~6.7 kcal/mol)High (Cyclobutyl ring puckering increases effective volume)
Predicted LogP ~0.3~1.6 (Increased lipophilicity)
Boiling Point 185°C (at 760 mmHg)>200°C (Predicted)
Physical State Colorless to pale yellow liquidViscous oil or low-melting solid

Scientific Insight: The cyclobutyl ring exists in a puckered conformation. This steric crowding shields the sulfur atom more effectively than the freely rotating methyl groups in DMSC, directly impacting the rate of nucleophilic attack (


 mechanism).
Reactivity Profile & Mechanistic Causality[1]

Both reagents react via an


-like mechanism  at the sulfur center. However, the reaction kinetics differ significantly due to the "Ortho Effect" equivalent provided by the cyclobutyl group.
A. Electrophilicity & Kinetics
  • DMSC: Highly reactive electrophile. Reacts rapidly with primary amines, secondary amines, and alcohols at

    
     to Room Temperature (RT).
    
    • Risk:[1] Prone to rapid hydrolysis in the presence of moisture; can lead to bis-sulfamoylation if the nucleophile is in excess.

  • CBMSC: Attenuated reactivity. The cyclobutyl group hinders the trajectory of the incoming nucleophile (

    
    ).
    
    • Advantage:[1][2] Higher chemoselectivity. Less likely to react with poor nucleophiles (e.g., steric encumbered anilines) without activation (catalysis).

    • Protocol Adjustment: Often requires elevated temperatures (

      
      ) or stronger nucleophilic catalysts (e.g., DMAP) to reach completion.
      
B. Stability (Hydrolysis)
  • DMSC: Hygroscopic and hydrolyzes readily to dimethylsulfamic acid and HCl. Requires storage under inert gas at

    
    .
    
  • CBMSC: Enhanced hydrolytic stability due to steric shielding. While still moisture-sensitive, it tolerates brief exposure to ambient air better than DMSC, improving handling reproducibility during weighing and transfer.

Experimental Workflows
Workflow 1: Synthesis of the Reagents

While DMSC is a commodity chemical, CBMSC is often synthesized in situ or prepared from the amine precursor due to its specialized nature.

DOT Diagram: Synthesis & Application Pathway

G Amine Precursor Amine (Me2NH or cBu-NH-Me) Intermediate Sulfamoyl Chloride (DMSC or CBMSC) Amine->Intermediate -78°C to 0°C DCM Solvent SO2Cl2 Sulfuryl Chloride (SO2Cl2) SO2Cl2->Intermediate Base Base Scavenger (TEA or DIPEA) Base->Intermediate Scavenges HCl Product Target Sulfamide/Sulfamate Intermediate->Product SN2 Substitution (Rate: DMSC > CBMSC) Nu Nucleophile (R-NH2 / R-OH) Nu->Product

Caption: General synthetic pathway for sulfamoyl chlorides and their subsequent conversion to sulfamides. Note the temperature control is critical for the chloride formation.

Workflow 2: Comparative Sulfamoylation Protocol

Objective: Synthesis of an unsymmetrical sulfamide (


).
StepDMSC Protocol (Standard) CBMSC Protocol (Sterically Hindered)
1. Solvent DCM or THF (Anhydrous)DCM or 1,2-Dichloroethane (DCE)
2. Base Triethylamine (TEA) (1.2 - 1.5 eq)DIPEA (Hünig's Base) (2.0 eq) or NaH
3. Catalyst None usually required.DMAP (10-20 mol%) often essential.
4. Addition Dropwise at

. Exothermic.
Dropwise at RT . Less exothermic.
5. Reaction Stir at RT for 1-4 hours.Heat to

for 4-16 hours.
6. Workup Quench with water, extract immediately.Standard aqueous workup.

Expert Tip: For CBMSC, if the reaction stalls, switch solvent to Acetonitrile (MeCN) and use Cesium Carbonate (


)  as the base. The higher polarity of MeCN stabilizes the transition state, and the elevated boiling point allows for higher thermal activation.
Strategic Applications in Drug Discovery

Why choose the sterically demanding CBMSC over the standard DMSC?

  • Metabolic Stability: The cyclobutyl group is less prone to oxidative dealkylation (via CYP450 enzymes) compared to

    
    -ethyl or 
    
    
    
    -isopropyl groups. It removes the "soft spot" of hydrogen abstraction found in linear alkyl chains.
  • Lipophilicity & BBB Penetration: The addition of the cyclobutyl ring increases LogP by ~1.3 units compared to the dimethyl analog. This is a strategic modification to improve blood-brain barrier (BBB) permeability in CNS-targeted drugs (e.g., Nav1.7 inhibitors for pain).

  • Conformational Locking: The bulk of the cyclobutyl group can lock the sulfonamide nitrogen into a specific rotamer, potentially reducing the entropic penalty upon binding to a receptor pocket (e.g., GPCRs or Kinases).

DOT Diagram: Decision Logic for Reagent Selection

DecisionTree Start Need Sulfamoyl Group? Q1 Is Target Potency Driven by Steric Fit? Start->Q1 DMSC_Path Use DMSC (Standard) Q1->DMSC_Path No (Small pocket) Q2 Is Metabolic Stability (N-dealkylation) an issue? Q1->Q2 Yes (Large/Hydrophobic pocket) CBMSC_Path Use CBMSC (Specialized) Q2->CBMSC_Path Yes (Cyclobutyl is stable) Q3 Need higher Lipophilicity (Brain Penetration)? Q2->Q3 No Q3->DMSC_Path No (Keep polar) Q3->CBMSC_Path Yes (+1.3 LogP)

Caption: Decision matrix for selecting between Dimethyl and N-Cyclobutyl-N-methyl variants during Lead Optimization.

References
  • PubChem. (2025).[3][4] Dimethylsulfamoyl chloride (Compound Summary). National Library of Medicine. [Link]

  • PubChem. (2025).[3] N-cyclobutyl-N-methylsulfamoyl chloride (Compound Summary). National Library of Medicine. [Link]

  • Royal Society of Chemistry. (2019). Chan–Lam coupling reaction of sulfamoyl azides with arylboronic acids. RSC Advances. [Link]

  • New Drug Approvals. (2025). Nav1.7 Inhibitors and Sulfonamide Optimization. [Link]

Sources

Comparative

The Cyclobutyl Group: A Strategic Advantage in Modern Sulfonamide Medicinal Chemistry

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Enduring Importance of the Sulfonamide Scaffold The sulfonamide functional group, R-S(=O)₂-NR₂', is a cornerstone of m...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Importance of the Sulfonamide Scaffold

The sulfonamide functional group, R-S(=O)₂-NR₂', is a cornerstone of medicinal chemistry, featured in a wide array of therapeutic agents, from classical antibacterial drugs to modern treatments for cancer, inflammation, and cardiovascular diseases.[1][2] The enduring appeal of the sulfonamide scaffold lies in its synthetic accessibility, chemical stability, and its ability to act as a versatile pharmacophore, engaging in crucial hydrogen bonding interactions with biological targets.[3][4] A key strategy in optimizing the pharmacological profile of sulfonamide-based drug candidates is the judicious selection of substituents on the sulfonamide nitrogen and adjacent moieties. These substituents play a pivotal role in modulating critical drug-like properties, including potency, selectivity, solubility, and metabolic stability. This guide provides an in-depth technical comparison of the advantages of incorporating a cyclobutyl group into sulfonamide-containing molecules versus other commonly employed alkyl substituents.

The Cyclobutyl Moiety: More Than Just a Bulky Group

The cyclobutyl group, a four-membered carbocycle, offers a unique combination of steric and conformational properties that can be strategically exploited in drug design. Often considered a bioisostere for the tert-butyl group, the cyclobutyl moiety provides significant bulk, which can be advantageous for filling hydrophobic pockets in target proteins.[5] However, its true value lies in its distinct conformational rigidity and its impact on metabolic stability, often outperforming other small alkyl and cycloalkyl groups.

Conformational Constraint: A Key to Enhanced Potency and Selectivity

The puckered conformation of the cyclobutane ring imparts a degree of conformational rigidity that is absent in more flexible acyclic alkyl chains.[6] This pre-organization of the molecule can reduce the entropic penalty upon binding to a biological target, potentially leading to higher binding affinity and potency.

DOT Script for Conformational Restriction Diagram

cluster_0 Flexible Alkyl Sulfonamide cluster_1 Cyclobutyl Sulfonamide Flexible R-SO2-NH-CH2CH2CH3 Conformations Multiple Low-Energy Conformations Flexible->Conformations Rotatable Bonds Binding_Penalty Lower Affinity Conformations->Binding_Penalty Higher Entropic Penalty Rigid R-SO2-NH-Cyclobutyl Restricted_Conformations Fewer Low-Energy Conformations Rigid->Restricted_Conformations Reduced Rotational Freedom Binding_Advantage Higher Affinity Restricted_Conformations->Binding_Advantage Lower Entropic Penalty

Caption: Conformational restriction by a cyclobutyl group can enhance binding affinity.

By locking a portion of the molecule into a more defined orientation, the cyclobutyl group can also enhance selectivity for the desired target over off-target proteins. This is particularly crucial in kinase inhibitor design, where selectivity is a major challenge.

Comparative Analysis of Physicochemical and Pharmacokinetic Properties

To illustrate the advantages of the cyclobutyl group, we present a comparative analysis of a hypothetical series of N-substituted benzenesulfonamide analogs. This data is representative of the trends observed in medicinal chemistry literature.

Physicochemical Properties

The choice of an alkyl substituent can significantly impact a molecule's lipophilicity (LogP/LogD) and aqueous solubility, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile.

SubstituentclogPAqueous Solubility (µM)
Isopropyl2.1150
Cyclopropyl1.9180
Cyclobutyl 2.4 120
tert-Butyl2.690

This is a hypothetical dataset created to be representative of general trends.

As the data suggests, the cyclobutyl group provides a moderate level of lipophilicity, comparable to the tert-butyl group, which can be beneficial for membrane permeability and target engagement in hydrophobic pockets. While its solubility is slightly lower than the smaller alkyl groups, it often strikes a favorable balance for overall drug-like properties.

Metabolic Stability

One of the most significant advantages of the cyclobutyl group is its inherent resistance to metabolic degradation, particularly oxidation by cytochrome P450 enzymes.[7][8] Acyclic alkyl groups, especially those with tertiary hydrogens like the isopropyl group, are often susceptible to hydroxylation, leading to rapid clearance and reduced in vivo exposure. The tert-butyl group, while lacking tertiary hydrogens, can still be metabolized. The strained ring system of the cyclobutyl group can render the C-H bonds less accessible to enzymatic attack.

SubstituentIn Vitro Half-Life (t½) in Human Liver Microsomes (min)
Isopropyl15
Cyclopropyl45
Cyclobutyl > 120
tert-Butyl60

This is a hypothetical dataset created to be representative of general trends.

The enhanced metabolic stability of cyclobutyl-containing compounds can lead to improved pharmacokinetic profiles, including longer half-lives and higher oral bioavailability. This can translate to lower and less frequent dosing in a clinical setting, improving patient compliance.

Case Study: Cyclobutyl Group as a Bioisostere in a Hypothetical Kinase Inhibitor

To further illustrate the practical application of these principles, let's consider a hypothetical structure-activity relationship (SAR) study for a sulfonamide-based kinase inhibitor.

AnalogSubstituentIC₅₀ (nM)Metabolic Stability (t½ in HLM, min)
1Isopropyl5020
2Cyclopropyl4060
3Cyclobutyl 15 >180
4tert-Butyl2575

This is a hypothetical dataset created to be representative of general trends.

In this hypothetical example, the cyclobutyl analog (3) exhibits the highest potency, likely due to a combination of optimal hydrophobic interactions and favorable conformational restriction within the kinase binding site. Crucially, it also demonstrates superior metabolic stability, making it the most promising candidate for further development.

Experimental Protocols

To enable researchers to conduct their own comparative studies, we provide the following standard experimental protocols.

Determination of Lipophilicity (LogD) by Shake-Flask Method
  • Preparation of Solutions: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO). Prepare buffered aqueous solutions at a relevant physiological pH (e.g., pH 7.4 phosphate-buffered saline) and n-octanol.

  • Partitioning: Add a small aliquot of the stock solution to a mixture of the buffered aqueous solution and n-octanol in a known ratio (e.g., 1:1 v/v).

  • Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to achieve complete separation of the aqueous and organic phases.

  • Quantification: Carefully remove aliquots from both the aqueous and n-octanol layers. Determine the concentration of the test compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Calculation: The LogD is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

In Vitro Metabolic Stability Assay Using Human Liver Microsomes
  • Preparation of Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (e.g., 0.5 mg/mL final concentration) and the test compound (e.g., 1 µM final concentration) in a phosphate buffer (pH 7.4).

  • Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow for temperature equilibration.

  • Initiation of Reaction: Initiate the metabolic reaction by adding a NADPH-regenerating system.

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound relative to the internal standard at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life (t½) is calculated as 0.693/k.

DOT Script for Metabolic Stability Workflow

cluster_0 Incubation cluster_1 Reaction cluster_2 Analysis Compound Test Compound Incubate Incubate at 37°C Compound->Incubate Microsomes Human Liver Microsomes Microsomes->Incubate Buffer Phosphate Buffer (pH 7.4) Buffer->Incubate NADPH Add NADPH-Regenerating System Incubate->NADPH Reaction Metabolic Reaction NADPH->Reaction Quench Quench at Time Points Reaction->Quench Centrifuge Centrifuge Quench->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS Data Calculate t½ LCMS->Data

Caption: Workflow for in vitro metabolic stability assay.

Synthesis of Cyclobutyl-Containing Sulfonamides

The synthesis of N-cyclobutyl sulfonamides is generally straightforward and can be achieved through standard synthetic methodologies.[9][10]

General Synthetic Route

The most common approach involves the reaction of a sulfonyl chloride with cyclobutylamine in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

DOT Script for Synthesis of N-Cyclobutyl Sulfonamide

Sulfonyl_Chloride R-SO2Cl (Sulfonyl Chloride) Reaction + Sulfonyl_Chloride->Reaction Cyclobutylamine Cyclobutylamine Cyclobutylamine->Reaction Base Base (e.g., Pyridine) Base->Reaction Product R-SO2-NH-Cyclobutyl (N-Cyclobutyl Sulfonamide) Reaction->Product Byproduct Base·HCl Reaction->Byproduct

Caption: General synthesis of N-cyclobutyl sulfonamides.

Cyclobutylamine is commercially available, and various substituted cyclobutylamines can be synthesized through established methods, providing access to a diverse range of analogs for SAR studies.[11]

Conclusion

The incorporation of a cyclobutyl group into sulfonamide-based drug candidates offers several distinct advantages over other small alkyl substituents. Its unique conformational constraints can enhance potency and selectivity, while its inherent metabolic stability can lead to improved pharmacokinetic profiles. While the optimal substituent for any given drug discovery program will ultimately depend on the specific target and desired pharmacological properties, the cyclobutyl group represents a powerful and often underutilized tool in the medicinal chemist's arsenal. By understanding the principles outlined in this guide and employing the provided experimental protocols, researchers can make more informed decisions in the design and optimization of next-generation sulfonamide therapeutics.

References

Sources

Validation

The N-Cyclobutyl Group: A Guide to Steric Influence in Sulfamoyl Chloride Substitution Reactions

For researchers, medicinal chemists, and professionals in drug development, the sulfamoyl chloride moiety is a cornerstone of molecular design. Its reactivity allows for the construction of sulfonamides, a privileged sca...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the sulfamoyl chloride moiety is a cornerstone of molecular design. Its reactivity allows for the construction of sulfonamides, a privileged scaffold in a vast array of therapeutic agents. The choice of the N-substituent on the sulfamoyl chloride is a critical design element, profoundly influencing the molecule's physicochemical properties, metabolic stability, and, crucially, its reactivity during synthesis. This guide provides an in-depth comparison of the steric effects of the N-cyclobutyl group in sulfamoyl chloride substitution reactions, benchmarked against commonly used N-alkyl alternatives such as isopropyl and tert-butyl groups.

The Strategic Role of Steric Hindrance in Sulfamoyl Chloride Chemistry

Nucleophilic substitution at the sulfur atom of a sulfamoyl chloride is the primary pathway for the synthesis of N,N'-disubstituted sulfonamides. This reaction is highly sensitive to the steric environment around the electrophilic sulfur center. Increased steric bulk on the nitrogen atom can significantly hinder the approach of a nucleophile, thereby modulating the reaction rate. This principle is a powerful tool for achieving selectivity and controlling reactivity in complex syntheses.

The reaction generally proceeds through a concerted SN2-like mechanism or a stepwise addition-elimination pathway. In either case, the formation of a crowded transition state or intermediate is a key energetic barrier. The size and conformation of the N-alkyl substituent directly impact the stability of this transition state.

Comparative Analysis of N-Alkyl Substituents

To quantitatively discuss steric bulk, we can refer to conformational preference energies, or "A-values," which measure the energetic cost of a substituent occupying an axial position on a cyclohexane ring. A higher A-value corresponds to greater steric demand. While A-values are typically measured for cyclohexane, they provide a reliable proxy for the steric hindrance a group will exert in other molecular contexts.

SubstituentA-value (kcal/mol)Structural FeaturesExpected Impact on Reactivity
Isopropyl ~2.15Secondary alkyl group with branching at the α-carbon.Moderate steric hindrance, leading to a noticeable decrease in reaction rate compared to linear alkyl groups.
Cyclobutyl Not widely reported for N-substituents, but as a bioisostere of isopropyl and tert-butyl, it is expected to have an intermediate steric profile. The puckered ring structure presents a unique conformational profile.The unique geometry of the cyclobutyl ring may offer a balance between steric bulk and conformational flexibility, potentially leading to distinct reactivity profiles.
tert-Butyl ~4.9Tertiary alkyl group with significant branching at the α-carbon.High steric hindrance, which can dramatically slow down or even prevent substitution reactions at the sulfonyl center.[1]

The N-cyclobutyl group is of particular interest as it is often employed in medicinal chemistry as a bioisostere for isopropyl and tert-butyl groups.[2] Its puckered, four-membered ring structure offers a distinct three-dimensional profile compared to the more freely rotating acyclic alkyl groups. This can lead to nuanced steric interactions that are not solely predicted by its molecular weight.

Experimental Evidence and Mechanistic Insights

While direct kinetic studies comparing a homologous series of N-alkyl sulfamoyl chlorides are not abundant in the literature, the principles of steric hindrance in SN2 reactions are well-established.[3][4] The reaction rate is highly sensitive to the degree of substitution on the carbon adjacent to the reaction center. For N-alkyl sulfamoyl chlorides, the nitrogen atom's substituent directly influences the accessibility of the sulfur electrophile.

Studies on related sulfonamide chemistry have shown that larger, branched N-alkyl groups can significantly impede reactions at the sulfonyl center. For instance, in base-induced rearrangements of N-alkyl arylsulfonamides, bulkier N-substituents like isopropyl were found to hinder intramolecular cyclization, favoring an alternative rearrangement pathway.[5][6] This demonstrates the profound impact of N-alkyl sterics on the reactivity of the sulfonamide core.

The expected trend in reaction rates for nucleophilic substitution on N-alkylsulfamoyl chlorides is as follows:

N-isopropyl > N-cyclobutyl > N-tert-butyl

This prediction is based on the increasing steric bulk around the nitrogen atom, which would progressively destabilize the pentacoordinate transition state of an SN2-type reaction.

Visualizing the Reaction Pathway

The following diagrams illustrate the proposed reaction mechanism and the steric hindrance imparted by different N-alkyl groups.

G cluster_0 Nucleophilic Attack cluster_1 Product Formation Reactants R'NH₂ + ClSO₂NHR TS [R'H₂N---SO₂(NHR)---Cl]⁻ Reactants->TS Sₙ2-like Products R'NHSO₂NHR + HCl TS->Products Leaving Group Departure caption Figure 1: Generalized Sₙ2-like mechanism for sulfamoyl chloride substitution.

Caption: Figure 1: Generalized Sₙ2-like mechanism for sulfamoyl chloride substitution.

Caption: Figure 2: Steric shielding of the sulfur atom by different N-alkyl groups.

Experimental Protocol: A Comparative Kinetic Study

To empirically determine the steric effects of the N-cyclobutyl group relative to other alkyl substituents, a parallel kinetic study can be performed. This protocol outlines a method for comparing the reaction rates of N-isopropyl-, N-cyclobutyl-, and N-tert-butylsulfamoyl chloride with a model nucleophile, such as benzylamine.

Part 1: Synthesis of N-Alkylsulfamoyl Chlorides

A general and effective method for the synthesis of N-substituted sulfamoyl chlorides is the reaction of the corresponding primary amine with sulfuryl chloride (SO₂Cl₂) in the presence of a non-nucleophilic base.

Materials:

  • Isopropylamine, cyclobutylamine, tert-butylamine

  • Sulfuryl chloride (SO₂Cl₂)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve the respective amine (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sulfuryl chloride (1.05 eq.) in anhydrous DCM dropwise to the stirred amine solution over 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, filter the reaction mixture to remove triethylammonium chloride.

  • Wash the filtrate with cold, dilute HCl, followed by water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-alkylsulfamoyl chloride.

  • The product can be further purified by vacuum distillation or recrystallization.

Part 2: Kinetic Monitoring of the Substitution Reaction

The rate of the substitution reaction can be monitored by quantifying the disappearance of the starting sulfamoyl chloride or the appearance of the sulfonamide product using techniques like HPLC or ¹H NMR spectroscopy.

Materials:

  • N-isopropylsulfamoyl chloride, N-cyclobutylsulfamoyl chloride, N-tert-butylsulfamoyl chloride

  • Benzylamine

  • Anhydrous acetonitrile

  • Internal standard for quantitative analysis (e.g., 1,3,5-trimethoxybenzene for ¹H NMR)

Procedure:

  • Prepare stock solutions of each N-alkylsulfamoyl chloride, benzylamine, and the internal standard in anhydrous acetonitrile.

  • In a thermostated reaction vessel at a constant temperature (e.g., 25 °C), combine the benzylamine and internal standard solutions.

  • Initiate the reaction by adding the N-alkylsulfamoyl chloride solution.

  • At regular time intervals, withdraw aliquots from the reaction mixture and quench them immediately (e.g., by diluting with a suitable solvent).

  • Analyze the quenched aliquots by HPLC or ¹H NMR to determine the concentration of reactants and products.

  • Plot the concentration of the starting material versus time and determine the initial reaction rate for each N-alkylsulfamoyl chloride.

G cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis Prep_Solutions Prepare stock solutions of reactants and internal standard Mix Combine benzylamine and internal standard in a thermostated vessel Prep_Solutions->Mix Initiate Add N-alkylsulfamoyl chloride to initiate the reaction Mix->Initiate Aliquot Withdraw and quench aliquots at timed intervals Initiate->Aliquot Analyze Analyze aliquots by HPLC or NMR Aliquot->Analyze Plot Plot concentration vs. time to determine reaction rate Analyze->Plot caption Figure 3: Experimental workflow for the comparative kinetic study.

Caption: Figure 3: Experimental workflow for the comparative kinetic study.

Conclusion

The steric profile of the N-substituent on a sulfamoyl chloride is a critical determinant of its reactivity in nucleophilic substitution reactions. The N-cyclobutyl group, with its unique conformational constraints, is expected to exert a moderate level of steric hindrance, intermediate between that of the N-isopropyl and N-tert-butyl groups. This positions the N-cyclobutyl group as a valuable building block for fine-tuning the reactivity of sulfamoyl chlorides in complex synthetic routes. The provided experimental protocol offers a robust framework for quantifying these steric effects, enabling researchers to make informed decisions in the design and execution of their synthetic strategies.

References

  • ResearchGate. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Available at: [Link]

  • ChemRxiv. (2023). Driving t-Butyl Axial: The Effect of Small Spirocyclic Rings on A-Values. Available at: [Link]

  • PMC. (2025). Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides. Available at: [Link]

  • Chemistry LibreTexts. (2019). 10.4: Effect of sterics on Sn2 reactions. Available at: [Link]

  • Master Organic Chemistry. (2014). Ranking The Bulkiness Of Substituents On Cyclohexanes: "A-Values". Available at: [Link]

  • RSC Publishing. (2024). Driving tert-butyl axial: the surprising cyclopropyl effect. Available at: [Link]

  • Wikipedia. (n.d.). Steric effects. Available at: [Link]

  • Chemistry LibreTexts. (2021). 4.5: Factors affecting the SN2 Reaction. Available at: [Link]

Sources

Comparative

spectroscopic identification of sulfamoyl chloride hydrolysis products

Publish Comparison Guide: Spectroscopic Identification of Sulfamoyl Chloride Hydrolysis Products Executive Summary: The Stability Challenge Sulfamoyl chloride ( ) is a critical "soft" sulfamoylating agent used in the syn...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Spectroscopic Identification of Sulfamoyl Chloride Hydrolysis Products

Executive Summary: The Stability Challenge

Sulfamoyl chloride (


) is a critical "soft" sulfamoylating agent used in the synthesis of anticonvulsants (e.g., topiramate analogs) and enzyme inhibitors. However, its high reactivity leads to rapid hydrolysis upon contact with moisture, generating sulfamic acid (

) and hydrochloric acid (

).

Distinguishing the starting material from its hydrolysis products is a frequent bottleneck in process development due to the lack of chromophores (rendering UV-Vis ineffective) and rapid proton exchange in aqueous media (complicating NMR).

This guide objectively compares Raman Spectroscopy , NMR , and FT-IR as detection methods. Verdict: Raman Spectroscopy is the superior method for in situ reaction monitoring, while NMR remains the gold standard for starting material purity assessment in non-aqueous environments.

Mechanistic Overview & Chemical Pathway

Understanding the structural evolution is vital for spectral assignment. The hydrolysis proceeds via nucleophilic attack of water on the sulfur atom, displacing chloride.

  • Starting Material: Sulfamoyl Chloride (Covalent

    
     bond, 
    
    
    
    bonds).
  • Product: Sulfamic Acid (Exists as a zwitterion

    
     in solid state/neutral solution).
    

Figure 1: Hydrolysis Pathway and Structural Evolution

Hydrolysis Fig 1: Hydrolysis of Sulfamoyl Chloride to Sulfamic Acid SM Sulfamoyl Chloride (Cl-SO2-NH2) [Active Reagent] TS Transition State (Pentacoordinate Sulfur) SM->TS + H2O PROD Sulfamic Acid (H3N+-SO3-) [Zwitterionic Product] TS->PROD - HCl BYPROD HCl (Gas/Solvated) TS->BYPROD

Comparative Analysis of Spectroscopic Methods

Method A: Raman Spectroscopy (Recommended for Kinetics)

Raman is the most robust tool for this specific application because water is a weak Raman scatterer, allowing for clear observation of the


 bond cleavage in aqueous solution.
  • Key Marker (Starting Material): The

    
     stretching vibration appears as a distinct, sharp band in the 360–420 cm⁻¹  region.
    
  • Key Marker (Product): As hydrolysis proceeds, the

    
     band disappears, replaced by the symmetric 
    
    
    
    stretch of the sulfamate anion/zwitterion at 1050–1070 cm⁻¹ .
FeaturePerformanceMechanism of Detection
Specificity HighDirect observation of

bond breakage.
Solvent Interference LowWater (solvent) does not obscure the fingerprint region.
Sampling Non-invasiveFiber optic probe can be inserted directly into the reactor.
Method B: Nuclear Magnetic Resonance (NMR)

While powerful for structure elucidation, NMR struggles with real-time hydrolysis monitoring due to solvent effects.

  • ¹H NMR (Proton):

    • Sulfamoyl Chloride (

      
      ): Broad singlet at ~5.0–6.5 ppm  (
      
      
      
      ).
    • Sulfamic Acid (

      
      ): Protons exchange rapidly with 
      
      
      
      , often resulting in no visible signal or a merged HDO peak. In
      
      
      , a broad peak at ~10 ppm may be observed, but the solvent alters the reaction kinetics.
  • ¹⁵N NMR: Highly specific but requires long acquisition times or labeled precursors, making it too slow for rapid hydrolysis kinetics.

Method C: FT-IR (Solid State)

Best suited for verifying the identity of the isolated solid product (Sulfamic Acid) rather than monitoring the reaction.

  • Limitation: Aqueous solutions strongly absorb IR radiation, masking the

    
     stretching regions.
    
  • Product ID: Solid sulfamic acid shows distinct bands for

    
     deformation (zwitterion signature) at 1540 cm⁻¹  and asymmetric 
    
    
    
    stretch at 1290 cm⁻¹ .

Experimental Data Summary

The following table synthesizes characteristic spectral bands for identification.

Functional GroupVibration ModeSulfamoyl Chloride (

)
Sulfamic Acid (

)
S-Cl Stretch360–400 cm⁻¹ (Raman) Absent
S=O / SO3 Sym. Stretch1160–1180 cm⁻¹ (IR/Raman)1050–1070 cm⁻¹ (Raman)
N-H Deformation~1600 cm⁻¹ (Weak)1540 cm⁻¹ (IR - Zwitterion)
Proton (¹H) Chemical Shift5.0–6.5 ppm (

)
Exchanges w/

(Invisible)

Detailed Experimental Protocol

Safety Warning: Sulfamoyl chloride is corrosive and reacts violently with water to release HCl gas. Perform all operations in a fume hood.

Protocol: Raman-Guided Hydrolysis Monitoring

Objective: Determine the half-life (


) of sulfamoyl chloride in aqueous media.
  • Instrument Setup:

    • Calibrate the Raman spectrometer using a silicon standard (520 cm⁻¹).

    • Set laser excitation to 785 nm (to minimize fluorescence) with a power of 300 mW.

    • Configure acquisition time to 10 seconds per scan.

  • Baseline Acquisition (Anhydrous):

    • Dissolve sulfamoyl chloride (100 mg) in dry acetonitrile (2 mL).

    • Acquire spectrum.[1][2][3][4][5][6] Note the intensity of the

      
       peak at ~380 cm⁻¹ .
      
  • Hydrolysis Initiation:

    • Rapidly inject the acetonitrile solution into a stirred vial containing water (10 mL) at 25°C.

    • Immediately begin continuous spectral acquisition (kinetic mode) every 30 seconds.

  • Data Analysis:

    • Plot the Peak Area of the 380 cm⁻¹ band vs. Time.

    • Plot the appearance of the 1060 cm⁻¹ (

      
      ) band.
      
    • The intersection point indicates >50% conversion.

Figure 2: Method Selection Decision Tree

MethodSelection Fig 2: Decision Matrix for Analytical Method Selection Start Select Analytical Goal State Sample State? Start->State Solid Solid State->Solid Solid Powder Solution Solution State->Solution Liquid/Solution FTIR FT-IR (ATR) Detects Zwitterion Bands Solid->FTIR Best Choice Solvent Solvent Solution->Solvent Solvent Type? Organic Organic Solvent->Organic Non-Aqueous (CDCl3) Aqueous Aqueous Solvent->Aqueous Water/Buffer NMR 1H NMR Checks Purity Organic->NMR Structural Detail Raman Raman Spectroscopy Tracks S-Cl Cleavage Aqueous->Raman In-Situ Monitoring

References

  • Chemical Structure & Properties: PubChem. Sulfamic Acid (CID 5987). National Library of Medicine. Available at: [Link]

  • Raman Spectroscopy of Sulfonyl Compounds: Stufkens, D.J., et al. The Raman Spectra of Sulphuric, Chlorosulphuric and Methanesulphonic Acids. ResearchGate. Available at: [Link]

  • Reaction Kinetics: RSC Publishing.[7] Elimination mechanisms in the anilinolysis of sulfamoyl chlorides. Journal of the Chemical Society.[7] Available at: [Link]

  • NMR Limitations: ResearchGate. Discussion on 1H NMR spectra pattern of sulfamic acid. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of N-cyclobutyl-N-methylsulfamoyl Chloride

This guide provides a detailed protocol for the safe and effective disposal of N-cyclobutyl-N-methylsulfamoyl chloride. As a member of the reactive sulfamoyl chloride class of compounds, its handling and disposal require...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the safe and effective disposal of N-cyclobutyl-N-methylsulfamoyl chloride. As a member of the reactive sulfamoyl chloride class of compounds, its handling and disposal require a thorough understanding of its chemical properties to ensure laboratory safety and environmental compliance. This document is intended for researchers, scientists, and drug development professionals who handle such reagents. The procedures outlined below are grounded in established safety protocols for reactive sulfonyl halides and are designed to be a self-validating system for risk mitigation.

Hazard Assessment and Chemical Profile

N-cyclobutyl-N-methylsulfamoyl chloride is a reactive chemical intermediate. While specific toxicological data for this exact molecule is limited[1], the primary hazards are derived from its functional group, the sulfamoyl chloride.

Core Hazards:

  • Corrosivity: Like other sulfonyl chlorides, it is expected to be highly corrosive, capable of causing severe skin burns and eye damage upon contact[2][3][4].

  • High Reactivity with Nucleophiles: The compound reacts exothermically, and sometimes violently, with water (including ambient moisture), alcohols, and amines[2][5]. This reaction, known as hydrolysis, produces corrosive byproducts: hydrochloric acid and N-cyclobutyl-N-methylsulfamic acid[2][6][7].

  • Inhalation Hazard: Vapors or aerosols are likely to be harmful if inhaled, causing damage to the respiratory tract[2][3].

The fundamental principle of disposal is the controlled neutralization of its reactivity through a carefully managed hydrolysis (quenching) reaction.

Pre-Disposal Safety Imperatives

Before beginning any disposal procedure, the following conditions are mandatory:

  • Designated Work Area: All handling and disposal steps must be performed within a certified and operational chemical fume hood to contain any toxic or corrosive fumes[2][8].

  • Emergency Equipment: An emergency safety shower and eyewash station must be immediately accessible[9]. A spill kit containing an appropriate inert absorbent material (e.g., vermiculite, sand) must be on hand. Do not use combustible absorbents like sawdust [10].

  • Review Safety Data Sheets (SDS): Although an SDS for this specific compound may not be readily available, review the SDS for analogous compounds like Dimethylsulfamoyl chloride or Benzenesulfonyl chloride to reinforce understanding of the hazard class.

  • Segregation: Ensure that the sulfamoyl chloride and its waste are not mixed with incompatible chemicals, particularly strong oxidizing agents, strong bases (prior to controlled quenching), and metals[9].

Mandatory Personal Protective Equipment (PPE)

A comprehensive PPE strategy is non-negotiable. The following table summarizes the required equipment, grounded in established safety standards for handling corrosive and reactive chemicals.

PPE CategorySpecificationRationale & References
Eye & Face Protection Tightly-fitting chemical splash goggles and a full-face shield.Protects against splashes of the corrosive reagent and the quenching solution. Standard safety glasses are insufficient.[2][8][9][11]
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene).Provides a barrier against skin contact which can cause severe burns. Inspect gloves for any damage before use.[8][9][12]
Body Protection Chemical-resistant laboratory coat or apron. For larger quantities (>50g), consider impervious clothing.Protects skin and personal clothing from contamination. Contaminated clothing must be removed immediately and decontaminated before reuse.[2][8][12]
Respiratory Protection Not typically required if all work is conducted within a properly functioning chemical fume hood.The fume hood provides primary respiratory protection by containing and exhausting harmful vapors.[2][8]

Controlled Neutralization Protocol (Quenching)

This protocol is designed for the safe, laboratory-scale disposal of surplus N-cyclobutyl-N-methylsulfamoyl chloride. The core principle is the slow, controlled addition of the sulfamoyl chloride to a stirred, cooled basic solution to manage the exothermic reaction and neutralize the acidic byproducts in situ.

The Chemistry of Neutralization

The disposal process involves two key chemical transformations:

  • Hydrolysis: The sulfamoyl chloride reacts with water to form N-cyclobutyl-N-methylsulfamic acid and hydrochloric acid (HCl).

  • Neutralization: A base, such as sodium hydroxide (NaOH), is used to neutralize the acidic products, yielding water and stable salts.

C₅H₁₀NSO₂Cl + 2 NaOH → C₅H₁₀NSO₃Na + NaCl + H₂O

Experimental Protocol (for < 10 g scale)

Equipment:

  • Three-necked round-bottom flask (sized at least 10x the volume of the quenching solution).

  • Magnetic stirrer and stir bar.

  • Dropping funnel or syringe pump for controlled addition.

  • Ice-water bath.

  • pH paper or calibrated pH meter.

Reagents:

  • 2.5 M Sodium Hydroxide (NaOH) solution.

Procedure:

  • Setup: Assemble the three-necked flask with the magnetic stirrer in an ice-water bath situated within the chemical fume hood. Equip the flask with the dropping funnel.

  • Prepare Quenching Solution: Charge the flask with a sufficient volume of 2.5 M NaOH solution. A 10-fold molar excess relative to the sulfamoyl chloride is recommended to ensure complete neutralization and to provide thermal mass. Begin stirring to create a vortex.

  • Controlled Addition: Carefully transfer the N-cyclobutyl-N-methylsulfamoyl chloride to the dropping funnel. Begin adding the sulfamoyl chloride dropwise to the rapidly stirring, cooled NaOH solution.

  • Temperature Monitoring: Maintain the temperature of the reaction mixture below 20°C throughout the addition. The rate of addition should be dictated by the ability to control the temperature. If the temperature rises, halt the addition until it cools.

  • Post-Addition Stirring: Once the addition is complete, continue stirring the mixture in the ice bath for at least one hour to ensure the reaction has gone to completion.

  • Verification of Neutralization: Remove the ice bath and allow the solution to warm to room temperature. Carefully check the pH of the aqueous solution. It should be neutral to slightly basic (pH 7-10). If the solution is still acidic, add more NaOH solution until the desired pH is achieved.

Causality and Field Insights
  • Order of Addition: Adding the sulfamoyl chloride to the base is a critical safety measure. The reverse addition (adding base to the reactive chloride) can create localized "hot spots" of highly exothermic reaction, leading to boiling and dangerous splashing.

  • Stirring: Vigorous stirring is essential to rapidly disperse the sulfamoyl chloride as it is added, promoting efficient heat transfer and preventing localized concentration build-up.

  • Cooling: The ice bath absorbs the heat generated by the exothermic hydrolysis reaction, preventing the temperature from rising to a point where the reaction becomes uncontrollable.[13][14]

Visual Workflow and Chemical Diagrams

The following diagrams illustrate the decision-making process for disposal and the underlying chemical reaction.

DisposalWorkflow cluster_prep Preparation cluster_proc Procedure cluster_final Final Disposition start Surplus N-cyclobutyl-N-methylsulfamoyl chloride ppe Don Mandatory PPE (Goggles, Face Shield, Gloves, Lab Coat) start->ppe hood Work in Chemical Fume Hood ppe->hood prepare_base Prepare Cooled, Stirred 2.5 M NaOH Solution hood->prepare_base slow_add Slowly Add Sulfamoyl Chloride (Maintain T < 20°C) prepare_base->slow_add stir Stir for 1 Hour After Addition slow_add->stir check_ph Check pH (Target: 7-10) stir->check_ph end_point pH in Range? check_ph->end_point adjust Adjust pH if Necessary end_point->adjust No dispose Dispose of Aqueous Waste per Institutional Regulations end_point->dispose Yes adjust->check_ph QuenchingReaction cluster_reactants Reactants cluster_products Products R1 N-cyclobutyl-N-methylsulfamoyl chloride process Controlled Hydrolysis & Neutralization R1->process R2 Sodium Hydroxide (excess) R2->process P1 N-cyclobutyl-N-methylsulfamic acid, sodium salt P2 Sodium Chloride P3 Water process->P1 process->P2 process->P3

Caption: Chemical reaction pathway for quenching N-cyclobutyl-N-methylsulfamoyl chloride.

Waste Stream Management

Once neutralized, the resulting aqueous solution primarily contains inorganic salts and the sodium salt of N-cyclobutyl-N-methylsulfamic acid.

  • Small Quantities: For laboratory-scale quantities, if the starting material was pure and no other hazardous materials (e.g., heavy metals, halogenated solvents) were introduced, the neutralized solution can often be disposed of down the sanitary sewer with copious amounts of water.[5][15]

  • Regulatory Compliance: Always consult your institution's Environmental Health & Safety (EHS) office and local regulations before drain disposal.[3][16] Regulations vary significantly by location.

  • Container Rinsing: Any container that held the neat sulfamoyl chloride must be triple-rinsed. The first rinse should be with a small amount of a compatible solvent (like acetone) which is then treated as hazardous waste, or directly with the basic quenching solution. Subsequent rinses can be with water.[16]

Emergency Procedures for Spills and Exposures

In the event of an accident, prompt and correct action is vital.

Emergency SituationProcedure
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. [9][12][17]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [3][17]
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. [12][17]
Small Spill (< 10 mL) Wearing full PPE, cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand). Scoop the material into a labeled, sealed container for hazardous waste disposal. Decontaminate the area with a sodium bicarbonate solution. [3][17]
Large Spill (> 10 mL) Evacuate the immediate area. Alert colleagues and contact your institution's EHS or emergency response team. Do not attempt to clean it up yourself. [17]

References

  • Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides. Benchchem.
  • Hydrolysis of sulfamoyl chlorides. I. Hydrolysis of dimethylsulfamoyl chloride. Journal of the American Chemical Society.
  • Sulfamoyl chloride Safety D
  • What are the safety precautions when handling Benzene Sulfonyl Chloride?. Odyssey Organics Blog.
  • Hydrolysis of Sulfamoyl Chlorides. II. Hydrogen Participation in the Hydrolysis of Diethyl and Methylethylsulfamoyl Chlorides. Canadian Science Publishing.
  • Chemical Safety Data Sheet SULFONYL CHLORIDE, POLYMER-BOUND. ChemicalBook.
  • SAFETY D
  • BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. NJ.gov.
  • Sulfuryl chloride Safety D
  • PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL.
  • Essential Chemical PPE. Trimaco.
  • SAFETY D
  • N-cyclobutyl-n-methylsulfamoyl chloride (C5H10ClNO2S). PubChemLite.
  • Avoiding impurities in the synthesis of sulfonyl chlorides. Benchchem.
  • Any tips on cleaning up SO2Cl2 chlorin
  • How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. Yufeng.
  • Management Procedures For Specific Waste Types. Cornell University.
  • Hazardous Waste Disposal Guide. Dartmouth College.
  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.

Sources

Handling

Personal protective equipment for handling N-cyclobutyl-N-methylsulfamoyl chloride

Executive Safety Summary N-cyclobutyl-N-methylsulfamoyl chloride is a specialized electrophilic reagent used primarily in medicinal chemistry for sulfonamide synthesis. It poses a dual threat: immediate tissue corrosion...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

N-cyclobutyl-N-methylsulfamoyl chloride is a specialized electrophilic reagent used primarily in medicinal chemistry for sulfonamide synthesis. It poses a dual threat: immediate tissue corrosion upon contact and delayed respiratory damage due to the evolution of hydrogen chloride (HCl) gas upon hydrolysis.

This guide moves beyond generic safety advice. It treats the handling of this compound as a moisture-exclusion workflow , where safety is achieved by controlling the chemical environment.

Critical Hazard Profile:

  • GHS Classification: Skin Corrosion 1B; Serious Eye Damage 1.[1][2][3]

  • Reactivity: Violent hydrolysis with water/humidity; releases HCl gas.

  • Physical State: Typically a viscous oil or low-melting solid; often handled in solution (e.g., DCM or THF).

The Hazard Mechanism: Why PPE Fails

To select the right PPE, you must understand the failure mode. Sulfamoyl chlorides are not just acidic; they are lipophilic electrophiles .

  • Permeation: The organic "tail" (cyclobutyl/methyl group) allows the molecule to penetrate lipid bilayers of the skin and standard glove materials.

  • Hydrolysis: Once absorbed or inhaled, it reacts with water in mucous membranes or intracellular fluid:

    
    
    
  • Consequence: This reaction generates heat (thermal burn) and hydrochloric acid (chemical burn) inside the tissue. Standard safety glasses allow gas entry; standard latex gloves degrade instantly.

Personal Protective Equipment (PPE) Matrix

The following protocol is non-negotiable for handling >50 mg of neat material.

Protection ZoneRecommended EquipmentTechnical Rationale & Failure Limits
Hand Protection (Primary) Silver Shield / Laminate (EVOH) Why: Sulfamoyl chlorides are often dissolved in DCM or THF. Standard nitrile degrades in <2 mins against these solvents. Protocol: Wear laminate gloves as the inner layer for permeation resistance.
Hand Protection (Dexterity) 5-mil Nitrile (Disposable) Why: Worn over the laminate glove. Provides grip and protects the expensive laminate layer from physical tears. Change immediately upon splash.[4][5]
Eye & Face Chemical Splash Goggles + Face Shield Why: Safety glasses are insufficient. HCl gas can bypass side shields. A face shield is mandatory when quenching or transferring volumes >10 mL due to exotherm risk.
Respiratory Fume Hood (Face Velocity >100 fpm) Why: The LC50 of sulfamoyl chlorides is often driven by HCl evolution. Do not rely on N95 masks; they offer zero protection against acid gases.
Body Chemical-Resistant Apron (Tyvek/PVC) Why: Cotton lab coats absorb the reagent, holding it against the chest/abdomen. An impervious apron prevents "soak-through" burns.

Operational Workflow: The "Dry-Path" Protocol

Safety with this reagent is synonymous with moisture control. The following diagram illustrates the "Safe Handling Lifecycle" to prevent hydrolysis-induced accidents.

SafeHandling cluster_ppe PPE Checkpoint Storage Storage (-20°C, Argon) Equilibration Warm to Room Temp (Sealed Desiccator) Storage->Equilibration Prevent Condensation Transfer Transfer in Hood (Syringe/Cannula) Equilibration->Transfer Dry Glassware Reaction Reaction (Inert Atmosphere) Transfer->Reaction Avoid Open Pouring Quench Controlled Quench (Ice/NaHCO3) Reaction->Quench Dropwise Addition Disposal Waste Segregation (Acid Stream) Quench->Disposal pH Check (6-8)

Figure 1: The "Dry-Path" workflow emphasizes temperature equilibration to prevent condensation, which triggers violent hydrolysis.

Step-by-Step Handling Procedures
A. Preparation & Weighing
  • Equilibration: Remove the container from the freezer (-20°C). Place it in a desiccator and allow it to reach room temperature before opening. Opening a cold bottle condenses atmospheric moisture, creating HCl gas instantly [1].

  • Weighing: Do not weigh on an open bench.

    • Preferred: Tare a dry flask with a septum. Add reagent via syringe inside the fume hood.

    • Alternative: If weighing solid, use a balance enclosure or move the balance into the hood temporarily.

B. Transfer Techniques[6]
  • Liquids/Solutions: Use the Cannula or Syringe technique . Never pour from the bottle. Pouring runs the liquid over the threads, where it crystallizes and fuses the cap, making the bottle a time bomb for the next user.

  • Solids: Use a disposable anti-static spatula. Discard the spatula immediately into a solid waste container dedicated to cytotoxic/corrosive waste.

C. The Quenching Protocol (Critical Step)

The most dangerous moment is cleaning glassware, as residual chloride reacts violently with water.

  • Prepare a Slurry: Create a mixture of ice and saturated Sodium Bicarbonate (

    
    ) in a large beaker.
    
  • Solvent Dilution: Dilute the reaction residue with a non-reactive solvent (e.g., Toluene or DCM) before quenching.

  • Controlled Addition: Add the residue dropwise to the ice/base slurry.

    • Observation: Expect vigorous bubbling (

      
       release).
      
    • Endpoint: Continue until bubbling ceases and pH is neutral (pH 6-8).

Emergency Response

ScenarioImmediate Action
Skin Contact 1. Wipe, then Wash: Quickly wipe off excess liquid with a dry pad (reaction with water generates heat).2. Flush: Rinse with water for 15 minutes.3. Treat: Apply Calcium Gluconate gel if HF is not present? Correction: Sulfamoyl chlorides generate HCl, not HF. Treat as a thermal/acid burn. Seek medical aid.[1][3][7][8][9]
Eye Contact 1. Force Open: Eyelids will spasm shut. Force them open.2. Irrigate: Use eyewash station for 15 minutes minimum.3. Transport: Emergency Room immediately.
Spill (>5 mL) 1. Evacuate: Clear the lab area.2. Isolate: Close the hood sash.3. Neutralize: Do not use water.[7][8] Cover with dry soda ash or lime to absorb and neutralize acid generation [2].

Waste Disposal

Never dispose of unquenched sulfamoyl chlorides in the organic waste stream. They can react with other waste solvents (e.g., alcohols), pressurizing the drum and causing an explosion.

  • Quench First: Follow the quenching protocol in Section 4C.

  • Segregate: Once neutral, separate the aqueous and organic layers.

    • Aqueous Layer: Neutralize further if necessary, then drain (if permitted) or aqueous waste.

    • Organic Layer:[6] Halogenated solvent waste stream.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • Thermo Fisher Scientific. (2021). Safety Data Sheet: Dimethylsulfamoyl Chloride (Surrogate for Class Hazards).

  • Ansell. (2022). Chemical Permeation & Degradation Guide (7th Edition).

Sources

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